molecular formula C6H5ClO5S B1525373 Methyl 5-(chlorosulfonyl)furan-3-carboxylate CAS No. 1306607-16-8

Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Cat. No.: B1525373
CAS No.: 1306607-16-8
M. Wt: 224.62 g/mol
InChI Key: AUAUIWGJONUSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chlorosulfonyl)furan-3-carboxylate (CAS 1306607-16-8) is a high-purity chemical intermediate designed for research and development purposes. This compound, with the molecular formula C₆H₅ClO₅S and a molecular weight of 224.62 g/mol, belongs to a class of furan derivatives known for their utility in organic synthesis . The reactive chlorosulfonyl group makes it a valuable precursor for constructing more complex sulfonamide or sulfonate-containing molecules, which are key structures in the development of pharmaceuticals and functional materials . Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and carries hazard statements H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals). Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment and working in an inert atmosphere . Important Notice: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals. Please note that this product is currently out of stock .

Properties

IUPAC Name

methyl 5-chlorosulfonylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAUIWGJONUSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306607-16-8
Record name methyl 5-(chlorosulfonyl)furan-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of methyl 5-(chlorosulfonyl)furan-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Fischer esterification of furan-3-carboxylic acid to yield methyl furan-3-carboxylate, which is subsequently chlorosulfonated to produce the target molecule. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, providing them with the necessary insights for the successful and safe execution of this synthetic route.

Introduction: The Significance of Furan Sulfonyl Chlorides

Furan-based compounds are ubiquitous in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a sulfonyl chloride moiety onto the furan ring, as in this compound, provides a highly reactive handle for further chemical modifications. This functional group readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of sulfonamides, sulfonate esters, and thioesters. This versatility makes the target molecule a valuable building block in the synthesis of compounds with potential biological activities, such as anti-inflammatory, antimicrobial, and anti-cancer properties.

This guide will delineate a reliable and reproducible pathway to this important synthetic intermediate, starting from the readily available furan-3-carboxylic acid. The synthetic strategy involves two fundamental organic transformations: esterification and electrophilic aromatic substitution.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is logically approached in two sequential steps:

  • Esterification: The initial step involves the conversion of the carboxylic acid group of furan-3-carboxylic acid into its corresponding methyl ester, methyl furan-3-carboxylate. This is achieved through a Fischer esterification reaction, which utilizes an excess of methanol in the presence of an acid catalyst.

  • Chlorosulfonation: The second step is an electrophilic aromatic substitution reaction where the furan ring of methyl furan-3-carboxylate is functionalized with a chlorosulfonyl group (-SO₂Cl) using chlorosulfonic acid.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow Furan-3-carboxylic_Acid Furan-3-carboxylic Acid Methyl_furan-3-carboxylate Methyl furan-3-carboxylate Furan-3-carboxylic_Acid->Methyl_furan-3-carboxylate Step 1: Esterification (CH₃OH, H₂SO₄) Target_Molecule This compound Methyl_furan-3-carboxylate->Target_Molecule Step 2: Chlorosulfonation (ClSO₃H)

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Scientific Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting.

Step 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed condensation reaction.[1] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon.[2] The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]

Fischer_Esterification cluster_0 Protonation & Nucleophilic Attack cluster_1 Proton Transfer & Elimination A Furan-3-carboxylic Acid C=O B Protonated Carboxylic Acid C=O-H⁺ A->B H⁺ C Tetrahedral Intermediate B->C CH₃OH D Protonated Intermediate C->D Proton Transfer E Water as Leaving Group D->E -H₂O F Methyl furan-3-carboxylate E->F -H⁺

Caption: Mechanism of Fischer Esterification of furan-3-carboxylic acid.

The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of methanol is used, and the removal of water can also be employed, in accordance with Le Châtelier's principle.[4]

Step 2: Chlorosulfonation

Chlorosulfonation of aromatic compounds is a classic electrophilic aromatic substitution (SEAr) reaction. Furan is an electron-rich heterocycle and is generally more reactive than benzene in such reactions.[5] The electrophile in this reaction is sulfur trioxide (SO₃) or a related species generated from chlorosulfonic acid.

Regioselectivity: The directing effect of the methoxycarbonyl group at the 3-position and the activating effect of the furan ring oxygen must be considered. The furan oxygen is a strong activating group and directs electrophilic substitution to the α-positions (C2 and C5).[6] The methoxycarbonyl group is a deactivating, meta-directing group. In this case, the powerful activating effect of the ring oxygen dominates, and substitution is expected to occur at the C5 position, which is sterically more accessible than the C2 position. The reaction proceeds through a resonance-stabilized carbocation intermediate (sigma complex).[7]

Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Chlorosulfonic acid is extremely corrosive and reacts violently with water.[8][9] All manipulations involving chlorosulfonic acid must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, must be worn.[10][11] An emergency shower and eyewash station should be readily accessible.[12]

Step 1: Synthesis of Methyl furan-3-carboxylate
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Furan-3-carboxylic acid112.0810.0 g0.089
Methanol32.04150 mL-
Sulfuric acid (conc.)98.082.0 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-3-carboxylic acid (10.0 g, 0.089 mol) and methanol (150 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield methyl furan-3-carboxylate as a colorless liquid.

Expected Yield: 80-90%

Characterization (Literature Data):

  • ¹H NMR (CDCl₃): δ 8.02 (s, 1H), 7.42 (t, J=1.8 Hz, 1H), 6.75 (dd, J=1.8, 0.9 Hz, 1H), 3.82 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 163.5, 147.8, 143.7, 118.5, 109.1, 51.8.

  • IR (neat, cm⁻¹): 3140, 2955, 1720 (C=O), 1590, 1440, 1290, 1130, 760.

Step 2: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl furan-3-carboxylate126.115.0 g0.040
Chlorosulfonic acid116.5210.0 mL (17.5 g)0.150
Dichloromethane (anhydrous)84.9350 mL-

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (5.0 g, 0.040 mol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add chlorosulfonic acid (10.0 mL, 0.150 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Expected Yield: 60-75%

Characterization:

  • Molecular Formula: C₆H₅ClO₅S[13]

  • Molecular Weight: 224.62 g/mol [13]

Conclusion

This technical guide has detailed a robust and well-documented two-step synthesis of this compound from furan-3-carboxylic acid. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and essential safety precautions, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries. The successful synthesis of this versatile intermediate opens up avenues for the development of novel compounds with significant therapeutic potential.

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CHLOROSULPHONIC ACID. Retrieved from [Link]

  • Atul Ltd. (n.d.). Chlorosulfonic acid - Technical Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5689-5691.
  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • U.S. Patent 6,022,984. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution.... Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

  • Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution.... Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution.... Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

Sources

A Technical Guide to Methyl 5-(chlorosulfonyl)furan-3-carboxylate (CAS 1306607-16-8): A Versatile Sulfonylating Agent for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Methyl 5-(chlorosulfonyl)furan-3-carboxylate, a key building block for researchers in medicinal chemistry and synthetic organic chemistry. We will explore its chemical properties, reactivity, plausible synthetic routes, and critical safety protocols, offering field-proven insights into its application.

Core Compound Identity and Physicochemical Profile

This compound is a bifunctional molecule featuring a furan core, a reactive sulfonyl chloride group, and a methyl ester. This specific arrangement makes it a valuable intermediate for introducing the furanosulfonyl moiety into more complex molecular architectures, a common strategy in the development of novel therapeutic agents. The sulfonyl chloride provides a reactive handle for covalent modification, while the furan ring serves as a stable, aromatic scaffold.

Data Presentation: Key Properties

The following table summarizes the essential physicochemical and computational data for this compound.

PropertyValueSource
CAS Number 1306607-16-8[1][2][3]
Molecular Formula C₆H₅ClO₅S[1]
Molecular Weight 224.62 g/mol [1]
Purity Typically ≥95%[1]
SMILES O=C(C1=COC(S(=O)(Cl)=O)=C1)OC[1][4]
Topological Polar Surface Area (TPSA) 73.58 Ų[1]
LogP (Predicted) 0.9937[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Mechanistic Insight: The Reactivity of the Sulfonyl Chloride Moiety

The primary driver of this compound's utility is the highly electrophilic nature of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the cornerstone of its application in constructing sulfonamides and sulfonates, two classes of compounds with broad pharmacological relevance.

The choice of nucleophile dictates the reaction product. Primary and secondary amines readily react to form stable sulfonamides, while alcohols or phenols yield sulfonate esters. These reactions typically proceed efficiently in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction.

G Core R-SO₂Cl (this compound) Sulfonamide R-SO₂-NHR' (Sulfonamide) Core->Sulfonamide + R'-NH₂ Sulfonate R-SO₂-OR' (Sulfonate Ester) Core->Sulfonate + R'-OH Nuc Nucleophile (e.g., R'-NH₂ or R'-OH) Base Base (e.g., Pyridine) G Start Start: Oven-dried Glassware Step1 1. Charge flask with Methyl furan-3-carboxylate Start->Step1 Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add Chlorosulfonic Acid dropwise (<10°C) Step2->Step3 Step4 4. Stir at Room Temp (12-24h) Step3->Step4 Step5 5. Quench reaction on crushed ice Step4->Step5 Step6 6. Isolate by Filtration Step5->Step6 Step7 7. Wash with Cold Water Step6->Step7 Step8 8. Dry under Vacuum Step7->Step8 End End: Purified Product Step8->End G cluster_amines Amine Library cluster_alcohols Alcohol Library cluster_derivatives Screening Library Core Methyl 5-(chlorosulfonyl) furan-3-carboxylate (Core Scaffold) Deriv1 Sulfonamide A Core->Deriv1 Deriv2 Sulfonamide B Core->Deriv2 DerivN Sulfonamide 'n' Core->DerivN DerivX Sulfonate X Core->DerivX DerivY Sulfonate Y Core->DerivY DerivZ Sulfonate 'z' Core->DerivZ Amine1 Amine A Amine1->Deriv1 Amine2 Amine B Amine2->Deriv2 AmineN Amine 'n' AmineN->DerivN Alc1 Alcohol X Alc1->DerivX Alc2 Alcohol Y Alc2->DerivY AlcN Alcohol 'z' AlcN->DerivZ

Sources

An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)furan-3-carboxylate: Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Furanic Building Block

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a reactive intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features: an aromatic furan ring, a chemically versatile methyl ester, and a highly electrophilic chlorosulfonyl group. This unique combination makes it a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds, particularly furan-based sulfonamides, which are a prominent class of molecules in drug discovery due to their wide range of biological activities.[1] This guide provides a comprehensive technical overview of the chemical structure, bonding, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutic agents.

Molecular Structure and Bonding Analysis

The chemical structure of this compound is defined by a furan ring substituted at the 3- and 5-positions. The systematic IUPAC name is this compound.

Molecular Formula: C₆H₅ClO₅S[2]

Molecular Weight: 224.62 g/mol [2]

CAS Number: 1306607-16-8[2]

2D Structure of this compound

The furan ring is an aromatic heterocycle, with the oxygen atom's lone pair of electrons participating in the π-system. This aromaticity, however, is less pronounced than that of benzene, rendering the furan ring more susceptible to certain addition and ring-opening reactions, a crucial consideration in synthetic design. The electron-withdrawing nature of both the methyl carboxylate and the chlorosulfonyl groups significantly influences the electron density of the furan ring, deactivating it towards electrophilic substitution and influencing the regioselectivity of nucleophilic attacks.

The chlorosulfonyl group (-SO₂Cl) is the primary site of reactivity. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, making it strongly electrophilic. This group readily reacts with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.

Bonding_Analysis Furan Ring Furan Ring Aromatic System Aromatic System Furan Ring->Aromatic System Methyl Ester Methyl Ester Ester Carbonyl Ester Carbonyl Methyl Ester->Ester Carbonyl Chlorosulfonyl Group Chlorosulfonyl Group Electrophilic Center (S) Electrophilic Center (S) Chlorosulfonyl Group->Electrophilic Center (S) This compound This compound This compound->Furan Ring This compound->Methyl Ester This compound->Chlorosulfonyl Group

Key Functional Groups and Bonding Features

Physicochemical and Spectroscopic Properties

Detailed experimental data for this specific molecule is not widely available in peer-reviewed literature. The following table includes known data from suppliers and predicted values based on computational models and analysis of analogous structures.

PropertyValueSource/Method
Molecular Formula C₆H₅ClO₅SChemScene[2]
Molecular Weight 224.62ChemScene[2]
CAS Number 1306607-16-8ChemScene[2]
Appearance Predicted: White to off-white solidAnalogy
Purity ≥95%ChemScene[2]
Topological Polar Surface Area (TPSA) 73.58 ŲChemScene (Computed)[2]
LogP 0.9937ChemScene (Computed)[2]
Hydrogen Bond Acceptors 5ChemScene (Computed)[2]
Hydrogen Bond Donors 0ChemScene (Computed)[2]
Rotatable Bonds 2ChemScene (Computed)[2]
Hypothesized Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar furan and sulfonyl chloride-containing compounds. These should be used as a guide for characterization and not as a definitive reference.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.4 ppm (s, 1H, furan H-2)

    • δ ~7.5 ppm (s, 1H, furan H-4)

    • δ ~3.9 ppm (s, 3H, -OCH₃)

    • Rationale: The furan protons are expected to be in the aromatic region, with significant downfield shifts due to the electron-withdrawing effects of the substituents. The methyl ester protons will appear as a singlet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~162 ppm (C=O, ester)

    • δ ~150 ppm (furan C-5)

    • δ ~148 ppm (furan C-2)

    • δ ~125 ppm (furan C-3)

    • δ ~118 ppm (furan C-4)

    • δ ~53 ppm (-OCH₃)

    • Rationale: The carbonyl carbon of the ester will be the most downfield. The furan carbons will appear in the aromatic region, with the carbons attached to the electronegative oxygen and the sulfonyl group being further downfield.

  • IR (ATR, cm⁻¹):

    • ~3100 (C-H stretch, aromatic)

    • ~1730 (C=O stretch, ester)

    • ~1580, 1450 (C=C stretch, furan ring)

    • ~1380 (S=O stretch, asymmetric)

    • ~1180 (S=O stretch, symmetric)

    • ~850 (C-S stretch)

    • ~650 (S-Cl stretch)

    • Rationale: The spectrum will be dominated by the strong carbonyl stretch of the ester and the two strong S=O stretches of the sulfonyl chloride.

  • Mass Spectrometry (EI):

    • M⁺ at m/z 224 (and 226 for ³⁷Cl isotope)

    • Key fragments: [M-Cl]⁺, [M-SO₂Cl]⁺, [M-OCH₃]⁺, [M-CO₂CH₃]⁺

    • Rationale: The molecular ion should be visible, along with characteristic fragmentation patterns corresponding to the loss of the chlorine, the entire chlorosulfonyl group, and fragments from the methyl ester.

Synthesis and Purification

The most plausible synthetic route to this compound is via the electrophilic chlorosulfonation of its precursor, methyl furan-3-carboxylate. This reaction leverages the reactivity of the furan ring towards strong electrophiles.

Causality Behind Experimental Choices
  • Starting Material: Methyl furan-3-carboxylate is a readily available starting material. The ester group serves as a protecting group for the carboxylic acid and can be easily hydrolyzed or converted to other functional groups in later steps.

  • Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent. It is the reagent of choice for introducing the -SO₂Cl group onto aromatic rings.

  • Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) is typically used to dissolve the starting material and to control the reaction temperature.

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0 °C or below) to prevent side reactions and degradation of the furan ring.

  • Workup: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes any remaining chlorosulfonic acid and precipitates the product. The product is then extracted into an organic solvent.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Methyl furan-3-carboxylate in DCM Cooling Cooling Start->Cooling Cool to 0°C Reagent Chlorosulfonic Acid Addition Addition Reagent->Addition Cooling->Addition Slow addition Stirring Stir at 0°C to RT Addition->Stirring Quench Pour onto ice Stirring->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Evaporate solvent Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Proposed Synthetic Workflow

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group. It serves as a powerful electrophile for the introduction of the furan-3-carboxylate-5-sulfonyl moiety onto nucleophilic substrates.

The most common and synthetically valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines. This reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

The resulting furan sulfonamides are of great interest in drug discovery. The sulfonamide functional group is a key pharmacophore in a wide range of clinically used drugs, including antibiotics, diuretics, and anticonvulsants.[2] The furan ring acts as a bioisostere for other aromatic systems like benzene or thiophene, potentially offering improved metabolic stability, solubility, or receptor binding affinity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a strategic building block for generating libraries of novel furan sulfonamides for high-throughput screening. By reacting this intermediate with a diverse collection of amines, a wide range of chemical space can be explored to identify new hits and leads for various therapeutic targets.

While specific drugs derived directly from this molecule are not yet prevalent in the literature, its potential is underscored by the established biological activities of related furan and sulfonamide-containing compounds:

  • Antibacterial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore.[2]

  • Anti-inflammatory Agents: Many furan derivatives have demonstrated anti-inflammatory properties.[3]

  • Enzyme Inhibitors: The sulfonyl group can act as a zinc-binding group in metalloenzyme inhibitors. A patent for a related furan sulfonamide suggests potential as an IL-1 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (2.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial DCM).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Representative Furan Sulfonamide

Sulfonamide_Synthesis Start This compound Product Methyl 5-(R¹,R²-sulfamoyl)furan-3-carboxylate Start->Product + Amine R¹R²NH Amine->Product + Base Pyridine or Et₃N Base->Product in DCM, RT

General Scheme for Sulfonamide Synthesis
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq) and pyridine (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with 1M HCl solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting sulfonamide by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis from readily available materials and the high reactivity of its sulfonyl chloride group make it an ideal starting point for the creation of diverse libraries of furan sulfonamides. The established importance of both the furan nucleus and the sulfonamide functional group in medicinal chemistry suggests that this compound will continue to be a relevant and useful tool for researchers and scientists working to develop the next generation of therapeutic agents.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

  • A facile regio-and stereoselective synthesis of trans-ethyl 5-aroyl-4-aryl-2-[(arylsulfonyl) methyl]-4, 5-dihydrofuran-3-carboxylates. (2025). ResearchGate. [Link]

  • Furan derivatives exhibit a range of pharmacological activities. (2024). PharmaEducation. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF. (2025). ResearchGate. [Link]

  • 5-[4-[(2,6-Diethylphenyl)sulfamoyl]-3-methyl-phenyl]furan-3-carboxylic acid | C22H23NO5S | CID 146171294. PubChem. [Link]

  • methyl 5-{[(2,3-dihydro-1H-isoindol-5-yl)methyl]sulfamoyl}furan-3-carboxylate hydrochloride. Molport. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025). ResearchGate. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. [Link]

  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. The Royal Society of Chemistry. [Link]

  • Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. (2025). ResearchGate. [Link]

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. (2025). ResearchGate. [Link]

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Executive Summary

This compound is a specialized heterocyclic compound featuring a furan-3-carboxylate core functionalized with a highly reactive chlorosulfonyl group. This strategic combination of a biologically relevant furan scaffold with a versatile chemical handle makes it a valuable intermediate in synthetic chemistry.[1][2] Its primary utility lies in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where it serves as a building block for creating libraries of novel sulfonamides and sulfonate esters. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a proposed synthetic route based on established chemical principles, its key chemical reactions, and its potential applications for researchers in drug discovery and chemical development.

Nomenclature and Identification

Correctly identifying a chemical entity is foundational for all research and development. The nomenclature and standard identifiers for this compound are outlined below.

IUPAC Name

The systematic IUPAC name for the compound is methyl 4-(chlorosulfonyl)furan-2-carboxylate .

Synonyms and Common Identifiers

While this is a specific intermediate, it is crucial to recognize its CAS number for unambiguous identification in databases and procurement. Commercial suppliers list no common synonyms for this compound.[3]

Identifier Value Source
CAS Number 1306607-16-8[3]
Molecular Formula C₆H₅ClO₅S[3]
SMILES O=C(C1=COC(S(=O)(Cl)=O)=C1)OC[3][4]

Physicochemical and Computational Properties

The physical and computed properties of a molecule are critical for predicting its behavior in reactions, its solubility, and its potential as a drug candidate.

Property Value Source
Molecular Weight 224.62 g/mol [3]
Topological Polar Surface Area (TPSA) 73.58 Ų[3]
LogP (Octanol-Water Partition Coefficient) 0.9937[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]
Recommended Storage 4°C, sealed storage, away from moisture[3]

These properties suggest a moderately polar molecule with good potential for further chemical modification. The absence of hydrogen bond donors and a low number of rotatable bonds provide a degree of conformational rigidity.

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available precursor, Methyl furan-3-carboxylate , and proceeds via an electrophilic aromatic substitution reaction.

Causality of the Reaction: The furan ring is an electron-rich heterocycle. The oxygen atom's lone pairs increase the electron density of the ring, particularly at the C2 and C5 (alpha) positions, making them highly susceptible to electrophilic attack. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic chlorosulfonyl group. The reaction is expected to show high regioselectivity for the C5 position, as the C3 position is deactivated by the electron-withdrawing methyl carboxylate group.

G cluster_0 Proposed Synthesis Workflow Precursor Methyl furan-3-carboxylate Reagent Chlorosulfonic Acid (ClSO₃H) Controlled Temperature (e.g., 0-5°C) Precursor->Reagent Product This compound Reagent->Product Electrophilic Aromatic Substitution

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive)

This protocol is based on standard procedures for the chlorosulfonation of analogous heterocyclic compounds, such as thiophene derivatives.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl furan-3-carboxylate (1.0 eq).

  • Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction with the strong acid and prevent side reactions.

  • Reagent Addition: Slowly add chlorosulfonic acid (approx. 2-3 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice. The product, being an organic solid, should precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the high reactivity of the sulfonyl chloride group, which acts as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a sulfonyl-linked moiety onto the furan core.

Key Transformations

The compound is an ideal precursor for generating sulfonamide and sulfonate ester derivatives, which are prevalent motifs in pharmacologically active compounds.

  • Sulfonamide Formation: Reacts readily with primary or secondary amines (nucleophiles) to displace the chloride and form a stable S-N bond.

  • Sulfonate Ester Formation: Reacts with alcohols or phenols to form the corresponding sulfonate esters via an S-O bond.

G cluster_1 Key Synthetic Transformations Start Methyl 5-(chlorosulfonyl) furan-3-carboxylate Amine Primary/Secondary Amine (R¹R²NH) Start->Amine Alcohol Alcohol/Phenol (R³OH) Start->Alcohol Sulfonamide Furan-Sulfonamide Derivative Amine->Sulfonamide Sulfonamide Formation SulfonateEster Furan-Sulfonate Ester Derivative Alcohol->SulfonateEster Sulfonate Ester Formation

Caption: Core reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

Furan-containing structures are integral to numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[2][6][7] Specifically, the furan-3-carboxylate framework is a recognized scaffold in bioactive molecules.[2]

By using this compound, medicinal chemists can rapidly synthesize a diverse library of compounds. By varying the amine or alcohol component in the reactions described above, researchers can explore the structure-activity relationship (SAR) of novel furan sulfonamides and sulfonate esters, optimizing for potency, selectivity, and pharmacokinetic properties.

Beyond pharmaceuticals, furan derivatives are used in the development of photosensitive materials, polymers, and dyes.[1][8] The reactive sulfonyl chloride group allows this molecule to be incorporated into larger polymer chains or attached to surfaces to modify their properties.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its value is derived from the strategic placement of a reactive chlorosulfonyl group on a furan-3-carboxylate scaffold, a core structure known for its relevance in biologically active compounds. This guide has detailed its chemical identity, properties, and a logical synthetic approach, while highlighting its primary utility in the synthesis of sulfonamide and sulfonate ester derivatives. For researchers in drug development and materials science, this compound represents a powerful and efficient building block for the creation of novel and diverse molecular architectures.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Google Cloud Vertex AI Search.
  • ChemScene. (n.d.). 1306607-16-8 | Methyl 5-(chlorosulfonyl)
  • Slideshare. (n.d.).
  • Benchchem. (n.d.). Methyl 5-(chlorosulfonyl)
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. (2019). RSC Publishing.
  • Selected examples of natural products based on the furan-3-carboxylate.... (n.d.).
  • BLD Pharm. (n.d.). 1306607-16-8|Methyl 5-(chlorosulfonyl)

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)furan-3-carboxylate (CAS: 1306607-16-8)

Abstract

This compound is a specialized heterocyclic compound featuring a furan core, a highly reactive chlorosulfonyl group, and a methyl ester moiety. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. Its primary utility lies in its capacity to serve as an intermediate for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. The electrophilic nature of the sulfonyl chloride group allows for facile reactions with a wide array of nucleophiles, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of its core molecular properties, a proposed synthetic pathway, its key chemical reactivities, and its potential applications for researchers and drug development professionals.

Core Molecular Profile

A thorough understanding of a chemical intermediate begins with its fundamental molecular and physicochemical properties. These data points are critical for predicting its reactivity, solubility, and behavior in biological systems.

Chemical Structure

The structure of this compound is defined by a central five-membered furan ring. A methyl carboxylate group (-COOCH₃) is attached at the C3 position, and a chlorosulfonyl group (-SO₂Cl) is at the C5 position.

Figure 1: Chemical Structure cluster_0 struct Molecular Formula: C₆H₅ClO₅S Molecular Weight: 224.62 g/mol CAS: 1306607-16-8

Caption: Figure 1: Structure and Key Identifiers.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are computationally derived and serve as essential predictors for experimental design.

PropertyValueSource
Molecular Formula C₆H₅ClO₅SChemScene[1]
Molecular Weight 224.62 g/mol ChemScene[1]
CAS Number 1306607-16-8ChemScene[1]
Topological Polar Surface Area (TPSA) 73.58 ŲChemScene[1]
LogP (calculated) 0.9937ChemScene[1]
Hydrogen Bond Acceptors 5ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a viable pathway can be proposed based on established organosulfur chemistry. The most logical approach involves the direct chlorosulfonation of a suitable furan precursor.

Proposed Synthetic Pathway

The synthesis would likely proceed via an electrophilic aromatic substitution reaction on Methyl furan-3-carboxylate using chlorosulfonic acid. The furan ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles.

G Precursor Methyl furan-3-carboxylate Reagent Chlorosulfonic Acid (ClSO₃H) Precursor->Reagent Product This compound Reagent->Product Electrophilic Aromatic Substitution G Start This compound Amine Primary/Secondary Amine (R₂NH) Start->Amine + Base (e.g., Pyridine) Alcohol Alcohol/Phenol (ROH) Start->Alcohol + Base (e.g., Pyridine) Sulfonamide Furan-3-carboxylate Sulfonamide Derivative Amine->Sulfonamide Sulfonate Furan-3-carboxylate Sulfonate Ester Derivative Alcohol->Sulfonate

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a reactive intermediate of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring an electrophilic sulfonyl chloride and a nucleophilically susceptible ester, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds. The furan scaffold is a common motif in numerous biologically active molecules, and the introduction of a sulfonyl group provides a handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, reactivity, and safe handling.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1306607-16-8[1]
Molecular Formula C₆H₅ClO₅S[1]
Molecular Weight 224.62 g/mol [1]
Appearance Predicted to be a solidInferred from related compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Predicted to be soluble in chlorinated solvents and polar aprotic solvents.Inferred from reactivity
Purity ≥95% (as supplied by vendors)[1]
Storage 4°C, sealed storage, away from moisture[1]

Computational Chemistry Data

PropertyValueSource
TPSA (Topological Polar Surface Area) 73.58 Ų[1]
LogP (Octanol-Water Partition Coefficient) 0.9937[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis of this compound

A definitive, peer-reviewed synthesis for this compound is not widely published. However, based on established methods for the chlorosulfonation of aromatic and heterocyclic compounds, a viable synthetic route can be proposed starting from the commercially available Methyl furan-3-carboxylate. The most common and direct method for introducing a chlorosulfonyl group onto an aromatic ring is through electrophilic aromatic substitution using chlorosulfonic acid.[2][3]

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic attack. The C5 position is the most likely site of substitution due to the directing effect of the ring oxygen and the deactivating, meta-directing effect of the ester at C3.

Proposed Synthetic Protocol: Chlorosulfonation of Methyl furan-3-carboxylate

This protocol is a representative procedure based on general methods for the chlorosulfonation of aromatic compounds and should be optimized for safety and yield.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl furan-3-carboxylate (1.0 eq).

  • Dissolve the starting material in a suitable inert solvent, such as dichloromethane or chloroform.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

Step 2: Addition of Chlorosulfonic Acid

  • Slowly add an excess of chlorosulfonic acid (2.0 - 3.0 eq) to the stirred solution via the dropping funnel. The addition should be performed dropwise to control the exotherm.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G cluster_synthesis Synthesis Workflow start Methyl furan-3-carboxylate reagent Chlorosulfonic Acid (CH2Cl2, 0°C to RT) start->reagent 1. Chlorosulfonation workup Aqueous Work-up (Ice, Extraction) reagent->workup 2. Quenching purification Column Chromatography workup->purification 3. Purification product This compound purification->product

Caption: Proposed synthesis of this compound.

Predicted Spectral Properties

While experimental spectra are not available, the spectral properties of this compound can be predicted based on the analysis of its structural fragments and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals:

  • Furan Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the furan ring. The proton at the C2 position will likely be a doublet, and the proton at the C4 position will also be a doublet, with a small coupling constant typical for furan protons.

  • Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show six distinct signals:

  • Carbonyl Carbon: A signal in the range of δ 160-165 ppm for the ester carbonyl carbon.

  • Furan Carbons: Four signals corresponding to the carbons of the furan ring. The carbon bearing the sulfonyl chloride group (C5) and the carbon bearing the ester group (C3) will be significantly downfield. The other two furan carbons (C2 and C4) will appear at chemical shifts typical for furan rings.

  • Methyl Carbon: A signal around δ 52-55 ppm for the methyl group of the ester.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the functional groups present:

  • S=O Stretching: Two strong absorption bands are expected for the sulfonyl chloride group, typically in the ranges of 1370-1390 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

  • C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.

  • C-O Stretching: Bands corresponding to the C-O stretching of the ester and the furan ring will be present in the fingerprint region (1000-1300 cm⁻¹).

  • C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum (Electron Ionization), the molecular ion peak (M⁺) would be expected at m/z 224 and 226 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. Fragmentation would likely involve the loss of the chlorine atom, the methoxy group from the ester, and the SO₂ group.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making the compound a valuable intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing heterocycles.

Reaction with Amines to Form Sulfonamides

The most common application of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

G cluster_reactivity Sulfonamide Formation start This compound reagent R¹R²NH (Amine) Base (e.g., Pyridine) start->reagent Nucleophilic Acyl Substitution product Methyl 5-(R¹R²-sulfamoyl)furan-3-carboxylate reagent->product

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity allows for the facile introduction of a sulfonamide moiety onto the furan ring, a common strategy in medicinal chemistry to improve physicochemical properties and biological activity.

Reaction with Alcohols to Form Sulfonate Esters

In a similar fashion, reaction with alcohols in the presence of a base yields sulfonate esters. These esters can be useful as intermediates or as final products with potential biological activity.

Stability

Furan sulfonyl chlorides are known to have limited stability and can be susceptible to decomposition, particularly in the presence of moisture, which can lead to hydrolysis to the corresponding sulfonic acid.[2] Therefore, it is recommended to use the compound relatively quickly after synthesis or purchase and to store it under anhydrous conditions at low temperatures.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Hazard Identification:

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Acute Toxicity, Oral: Harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile rubber).

  • Wear chemical safety goggles or a face shield.

  • Wear a lab coat.

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a well-ventilated place. Keep the container tightly closed.

  • Store at 4°C for long-term stability.[1]

In Case of Exposure:

  • If on skin: Wash with plenty of water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data on its physical properties are scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and furan derivatives. Its ability to readily form sulfonamides and other derivatives makes it a key intermediate for accessing novel furan-based compounds with potential therapeutic applications. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • R. J. W. Cremlyn. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

Sources

A Technical Guide to the Solubility and Stability of Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a reactive intermediate of significant interest in synthetic chemistry and drug discovery. Its utility, however, is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under common laboratory conditions. This technical guide provides a comprehensive analysis of these characteristics, synthesizing available data with field-proven insights. We delve into the compound's predicted solubility profile, explore its inherent instability with a focus on hydrolytic degradation, and offer robust protocols for its handling, storage, and experimental assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chemical entity to ensure its effective and safe use in their workflows.

Compound Overview and Physicochemical Properties

This compound (CAS No. 1306607-16-8) is a bifunctional molecule featuring an electron-deficient furan ring substituted with a methyl ester and a highly reactive chlorosulfonyl group.[1][2] This combination of functional groups makes it a versatile building block for the synthesis of novel sulfonamides and other derivatives, which are prevalent pharmacophores. However, the very features that make it synthetically useful also dictate its stability and handling requirements.

The inherent reactivity of the sulfonyl chloride moiety, particularly its susceptibility to nucleophiles, is the dominant factor governing the compound's stability profile. The electron-withdrawing nature of both the ester and the chlorosulfonyl group influences the chemistry of the furan ring itself.

Key Physicochemical Data

Quantitative experimental data for this specific compound is not widely published. The following table summarizes key properties derived from supplier data and computational models.

PropertyValueSource
CAS Number 1306607-16-8ChemScene[1]
Molecular Formula C₆H₅ClO₅SChemScene[1]
Molecular Weight 224.62 g/mol ChemScene[1]
Purity ≥95%ChemScene[1]
Calculated LogP 0.9937ChemScene[1]
Topological Polar Surface Area (TPSA) 73.58 ŲChemScene[1]

Solubility Profile: A Predictive Analysis

The molecule possesses both polar features (the methyl ester and the highly polar sulfonyl chloride group) and a non-polar component (the furan ring). This amphiphilic nature suggests it will be most soluble in polar aprotic solvents .

  • Recommended Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN). These solvents can effectively solvate the molecule without reacting with the sensitive sulfonyl chloride group.

  • Solvents to Use with Caution: Polar protic solvents such as methanol and ethanol should be used with extreme caution, as they can act as nucleophiles and react with the sulfonyl chloride to form the corresponding sulfonate esters. Anhydrous versions of these solvents are mandatory if they must be used.

  • Insoluble/Poorly Soluble In:

    • Water: The compound is expected to be poorly soluble in water and, more importantly, will rapidly degrade via hydrolysis.

    • Non-polar Aprotic Solvents: Hexanes, Toluene, and Cyclohexane are unlikely to be effective solvents due to the molecule's significant polarity.

A detailed, step-by-step protocol for experimentally determining solubility is provided in Section 5.1.

Stability and Degradation Pathway

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. The primary liability of this and related heteroaromatic sulfonyl chlorides is their pronounced sensitivity to moisture.

Hydrolytic Instability

The principal degradation pathway is the hydrolysis of the sulfonyl chloride moiety to the corresponding sulfonic acid.[3] This reaction is catalyzed by trace amounts of water and proceeds rapidly.

  • Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and is readily attacked by nucleophiles, with water being a ubiquitous and effective one. This inherent reactivity is a known characteristic of the sulfonyl chloride functional group. Studies on a wide range of heteroaromatic sulfonyl halides have confirmed that furan-derived sulfonyl chlorides, in particular, can be less stable than their counterparts and are prone to decomposition.[3]

The resulting sulfonic acid is often a difficult-to-remove impurity that can complicate reaction workups and product purification. The generation of hydrochloric acid (HCl) as a byproduct can also catalyze further decomposition of acid-sensitive materials.

Recommended Storage and Handling

To preserve the integrity of the compound, strict adherence to proper storage and handling procedures is essential. This is not merely a recommendation but a requirement for obtaining reliable and reproducible experimental results.

  • Storage: Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] The container must be tightly sealed to prevent moisture ingress.

  • Handling: Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Use anhydrous solvents and dried glassware for all experiments. Do not leave containers open to the atmosphere.

Visualizing the Primary Degradation Pathway

The hydrolysis of this compound is the most probable and immediate degradation concern.

Caption: Primary hydrolytic degradation pathway.

Experimental Protocols

The following protocols are designed to provide a standardized, reliable framework for assessing the solubility and stability of this compound in a research setting.

Protocol: Qualitative Solubility Assessment

Objective: To determine suitable solvents for reactions and purification.

Methodology:

  • Preparation: Dispense 1-2 mg of the compound into several small, dry glass vials.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DCM, THF, Acetonitrile, Ethyl Acetate, Toluene, Hexane) dropwise (approx. 50 µL increments).

  • Observation: After each addition, gently vortex the vial for 10-20 seconds. Observe for dissolution.

  • Classification:

    • Soluble: Complete dissolution in < 0.5 mL.

    • Sparingly Soluble: Partial dissolution or requires > 0.5 mL for complete dissolution.

    • Insoluble: No visible dissolution after adding 1 mL of solvent.

  • Documentation: Record the results in a clear table for future reference.

Protocol: Forced Degradation Study (Hydrolytic Stability)

Objective: To quantify the rate of hydrolysis under controlled aqueous conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in anhydrous acetonitrile (ACN). This is the 'organic stock'.

  • Reaction Buffer: Prepare a buffer solution (e.g., 50:50 ACN:Water).

  • Initiation (Time Zero): At t=0, dilute a precise volume of the organic stock into the reaction buffer to achieve a final concentration of ~50 µg/mL. Immediately inject this sample onto an HPLC system for analysis. This is the 100% reference peak.

  • Stress Condition: Place the remaining reaction solution in a controlled environment (e.g., 25°C water bath).

  • Time-Point Analysis: At specified intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot from the stressed sample and inject it onto the HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Monitor the increase in the peak area of the primary degradant (the sulfonic acid).

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Analytical Method: A reverse-phase HPLC method with UV detection is recommended.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Visualization of the Forced Degradation Workflow

G start Start prep_stock Prepare 1 mg/mL Stock in Anhydrous ACN start->prep_stock prep_buffer Prepare 50:50 ACN:Water Buffer start->prep_buffer initiate Initiate Degradation: Dilute Stock into Buffer prep_stock->initiate prep_buffer->initiate t0_analysis Time=0 Analysis: Inject onto HPLC initiate->t0_analysis stress Incubate Sample at 25°C initiate->stress data_analysis Calculate % Remaining vs. Time=0 t0_analysis->data_analysis timepoint Withdraw Aliquot at Time 't' stress->timepoint Intervals hplc_analysis Analyze via HPLC timepoint->hplc_analysis hplc_analysis->data_analysis data_analysis->timepoint Repeat for next interval end End data_analysis->end Final Timepoint

Caption: Experimental workflow for hydrolytic stability assessment.

Conclusion

This compound is a reactive and valuable chemical intermediate. Its effective use is critically dependent on a thorough understanding of its properties. The compound exhibits predictable solubility in polar aprotic solvents but is fundamentally unstable in the presence of moisture, leading to rapid hydrolysis. Strict adherence to anhydrous conditions and refrigerated storage under an inert atmosphere is mandatory to maintain its chemical integrity. The protocols outlined in this guide provide a robust framework for researchers to handle, characterize, and confidently utilize this compound in their synthetic endeavors.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.[Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.[Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed.[Link]

Sources

Spectroscopic Profile of Methyl 5-(chlorosulfonyl)furan-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Overview

Methyl 5-(chlorosulfonyl)furan-3-carboxylate possesses a furan core substituted with two powerful electron-withdrawing groups: a methyl carboxylate at the C3 position and a chlorosulfonyl group at the C5 position. These substituents profoundly influence the molecule's electronic environment and, consequently, its spectroscopic properties. Understanding these influences is critical for accurate spectral interpretation and quality control in a research and development setting.

The molecular structure and the workflow for its characterization are depicted below.

Figure 1: Molecular Structure of this compound cluster_mol C3 C C4 C C3->C4 C_ester C C3->C_ester C5 C C4->C5 H4 H C4->H4 O1 O C2 C O1->C2 C2->C3 H2 H C2->H2 C5->O1 S S C5->S O2S O S->O2S = O1S O S->O1S = Cl Cl S->Cl O_ester1 O C_ester->O_ester1 = O_ester2 O C_ester->O_ester2 C_methyl CH₃ O_ester2->C_methyl

A diagram of the molecule's structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound Synthesized Compound NMR NMR (¹H, ¹³C) Compound->NMR Sample IR FT-IR Compound->IR Sample MS Mass Spec (EI/ESI) Compound->MS Sample Structure Structure Elucidation NMR->Structure Spectral Data IR->Structure Spectral Data MS->Structure Spectral Data Purity Purity Assessment Structure->Purity Validated Structure

Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The presence of two strongly deshielding substituents on the furan ring will result in proton and carbon signals that are significantly downfield compared to unsubstituted furan.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The furan ring bears two protons at the C2 and C4 positions. Due to the anisotropic and electron-withdrawing effects of the adjacent substituents, these protons will appear as distinct, downfield signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1 - 8.3Doublet (d)1HH-2This proton is adjacent to the oxygen atom and is significantly deshielded by the powerful electron-withdrawing chlorosulfonyl group at C5.
~7.4 - 7.6Doublet (d)1HH-4This proton is deshielded by the adjacent methyl carboxylate group at C3. The coupling constant (³JHH) between H-2 and H-4 in a 3,5-disubstituted furan is typically small (~1-2 Hz).
~3.9 - 4.0Singlet (s)3H-OCH₃The methyl protons of the ester group are in a typical chemical shift range, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon signals of the furan ring are expected to be significantly downfield due to the cumulative electron-withdrawing effects of the substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 162C=O (Ester)The carbonyl carbon of the ester group.
~150 - 155C5This carbon, bearing the chlorosulfonyl group, is expected to be the most deshielded of the furan ring carbons.
~145 - 148C2Alpha to the furan oxygen and influenced by the nearby chlorosulfonyl group.
~125 - 130C3Attached to the carboxylate group, this carbon will be significantly deshielded.
~118 - 122C4While still downfield, this carbon is expected to be the most upfield of the ring carbons.
~52 - 54-OCH₃The methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl and sulfonyl groups.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale
~1730 - 1745C=O stretch (ester)StrongThe electron-withdrawing nature of the furan ring may shift this to a slightly higher frequency than a typical alkyl ester.
~1370 - 1410SO₂ asymmetric stretchStrongA characteristic and intense band for sulfonyl chlorides.[1]
~1165 - 1205SO₂ symmetric stretchStrongAnother hallmark absorption for the sulfonyl chloride group.[1]
~1550 - 1600C=C stretch (furan ring)MediumAromatic and heteroaromatic ring stretches.
~1200 - 1250C-O stretch (ester)StrongAsymmetric C-O-C stretch of the ester.
~1050 - 1100C-O-C stretch (furan ring)MediumCharacteristic ether stretch of the furan ring.
~550 - 650S-Cl stretchStrongThe sulfur-chlorine bond stretch, typically found in the lower frequency region.[2]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern, confirming the molecular formula C₆H₅ClO₅S (MW: 224.62 g/mol ). The presence of chlorine will be indicated by a characteristic M+2 isotopic pattern for chlorine-containing fragments.

m/zPredicted FragmentRationale of Formation
224 / 226[M]⁺Molecular ion peak, showing the ³⁵Cl / ³⁷Cl isotope pattern in an approximate 3:1 ratio.
189[M - Cl]⁺Loss of a chlorine radical from the molecular ion.
161[M - SO₂ - H]⁺ or [M - Cl - CO]⁺Could arise from the loss of sulfur dioxide followed by a hydrogen radical, or loss of chlorine and carbon monoxide.
125[M - SO₂Cl]⁺Cleavage of the C-S bond, losing the chlorosulfonyl radical.
99 / 101[SO₂Cl]⁺The chlorosulfonyl cation, showing the characteristic chlorine isotope pattern.
64[SO₂]⁺Detection of sulfur dioxide, a common fragment in the mass spectra of sulfonyl compounds.[3][4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Parameters: A spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background scan before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to induce more fragmentation, which can be useful for structural elucidation.

  • Analysis: Acquire the spectrum over a mass range of m/z 50-400. For high-resolution mass spectrometry (HRMS), analysis can confirm the elemental composition.

Conclusion

The predictive spectroscopic data presented in this guide provides a detailed framework for the structural characterization of this compound. The strong electron-withdrawing nature of the chlorosulfonyl and methyl carboxylate groups results in a highly deshielded system, readily identifiable by downfield shifts in NMR and characteristic high-frequency vibrations in IR spectroscopy. This guide serves as a valuable resource for researchers, enabling confident identification and quality assessment of this important synthetic intermediate.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.
  • NIST. (n.d.). 3-Furancarboxylic acid, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 765-772.
  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a furan ring substituted with both a methyl carboxylate and a sulfonyl chloride, presents a unique platform for the synthesis of a diverse array of complex organic molecules. The furan core is a common motif in numerous biologically active compounds, and the presence of two distinct reactive sites allows for selective and sequential functionalization.

This technical guide provides a comprehensive exploration of the reactivity of the sulfonyl chloride group in this compound. We will delve into the mechanistic underpinnings of its reactions, provide field-proven insights into experimental choices, and offer detailed protocols for key transformations. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable building block in their synthetic endeavors.

Molecular Structure and Properties

This compound

PropertyValueSource
CAS Number 1306607-16-8[1]
Molecular Formula C₆H₅ClO₅S[1]
Molecular Weight 224.62 g/mol [1]
SMILES O=C(C1=COC(S(=O)(Cl)=O)=C1)OC[1]
Storage 4°C, sealed storage, away from moisture[1]

The Sulfonyl Chloride Group: A Potent Electrophile

The sulfonyl chloride (-SO₂Cl) functional group is a cornerstone of organic synthesis, renowned for its high electrophilicity. This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This polarization renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles.[2][3] The sulfonyl chloride group is considered one of the best electrophiles in organic synthesis.[2][3]

The reactivity of heterocyclic sulfonyl chlorides, such as the one in our topic compound, can be influenced by the nature of the heterocyclic ring.[4][5][6] The furan ring, being an electron-rich aromatic system, can modulate the electrophilicity of the attached sulfonyl chloride. However, the sulfonyl chloride group itself is a powerful deactivating group, which can influence the overall reactivity of the furan ring in other reactions. A comprehensive study on the stability of various heteroaromatic sulfonyl chlorides has highlighted that furan derivatives may undergo complex decomposition pathways due to the limited stability of the heterocycle in the presence of electrophilic moieties.[4]

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Sulfur

The primary mode of reactivity for the sulfonyl chloride group in this compound is nucleophilic substitution at the tetracoordinate sulfur atom. This transformation allows for the facile introduction of a diverse range of functionalities, including sulfonamides, sulfonates, and thioethers.

The general mechanism for this reaction is typically a bimolecular nucleophilic substitution (Sɴ2-type) process at the sulfur atom.[7][8] The incoming nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group.

Reaction Workflow: Nucleophilic Substitution

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products furan_sulfonyl_chloride This compound product Substituted Product (e.g., Sulfonamide, Sulfonate Ester) furan_sulfonyl_chloride->product nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->product base Base (e.g., Pyridine, Et₃N) base->product Facilitates reaction solvent Solvent (e.g., CH₂Cl₂, THF) solvent->product Reaction medium byproduct Byproduct (HCl)

Caption: General workflow for the nucleophilic substitution of this compound.

Reactions with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2]

Mechanism of Sulfonamide Formation

G start Furan-SO₂Cl + R₂NH ts1 Transition State (Nucleophilic Attack) start->ts1 intermediate Tetrahedral Intermediate ts1->intermediate ts2 Transition State (Chloride Expulsion) intermediate->ts2 product Furan-SO₂NR₂ + HCl ts2->product

Caption: Mechanistic pathway for sulfonamide formation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general framework for the synthesis of sulfonamides from this compound. The specific conditions may require optimization based on the reactivity of the amine.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Addition of Base and Amine: Add a non-nucleophilic base, such as pyridine (2.0-3.0 eq) or triethylamine (1.5-2.0 eq), to the solution. Cool the mixture to 0 °C in an ice bath. To this cooled solution, add the desired primary or secondary amine (1.0-1.2 eq) dropwise. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of copper sulfate (CuSO₄) if pyridine was used as the base, or water if triethylamine was used. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reactions with Alcohols and Phenols: Synthesis of Sulfonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters are also valuable intermediates in organic synthesis.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0-1.2 eq) in an anhydrous solvent like dichloromethane or THF.

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution and cool to 0 °C.

  • Addition of Sulfonyl Chloride: To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction and Work-up: Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC. The work-up and purification procedures are similar to those described for sulfonamide synthesis.

Reactions with Thiols: Synthesis of Thiosulfonates

Thiols can react with this compound to form thiosulfonates. These reactions are typically carried out under similar conditions to those used for sulfonamide and sulfonate ester synthesis, employing a base to facilitate the reaction.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of the nucleophilic substitution reactions of this compound.

  • Nucleophilicity: Stronger nucleophiles will generally react faster. The order of nucleophilicity is often R-S⁻ > R-NH₂ > R-O⁻.

  • Steric Hindrance: Sterically hindered nucleophiles or sulfonyl chlorides will react more slowly. While the furan ring itself is relatively flat, bulky substituents on the nucleophile can impede its approach to the sulfur atom.

  • Solvent: The choice of solvent can impact the reaction rate. Polar aprotic solvents like THF and dichloromethane are commonly used.

  • Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for highly reactive sulfonyl chlorides, reactions are often performed at lower temperatures to control selectivity and minimize side reactions.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The pronounced electrophilicity of its sulfonyl chloride group allows for efficient and predictable reactions with a wide array of nucleophiles, providing straightforward access to sulfonamides, sulfonate esters, and other sulfur-containing compounds. A thorough understanding of the mechanistic principles and experimental considerations outlined in this guide will empower researchers to fully exploit the synthetic potential of this important molecule in the development of novel chemical entities.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link][2][3]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link][4]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link][5][6]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link][7]

Sources

An In-Depth Technical Guide to the Potential Hazards and Safety Precautions for Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a furan ring, a common scaffold in bioactive compounds, functionalized with both an electrophilic sulfonyl chloride group and a methyl ester.[1] This combination makes it a valuable building block for the synthesis of novel sulfonamides and other derivatives with potential therapeutic applications. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamide and sulfonate ester linkages, respectively.[2][3][4] However, this high reactivity is also the source of its primary hazards. This guide provides a comprehensive overview of the potential dangers associated with this compound and outlines detailed safety protocols to ensure its safe handling, use, and disposal in a research and development setting.

Section 1: Hazard Analysis and Mechanistic Causality

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The primary causal factor for its irritant and corrosive properties is the reactivity of the sulfonyl chloride group.

Corrosivity and Irritation: The Role of Hydrolysis

The sulfonyl chloride functional group is highly susceptible to hydrolysis. Upon contact with moisture, either from the atmosphere, water, or biological tissues (skin, eyes, mucous membranes), it reacts to form the corresponding sulfonic acid and hydrochloric acid (HCl).[5][6]

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

Both products are corrosive acids. The rapid, exothermic generation of hydrochloric acid upon contact with tissue is the principal cause of the severe skin and eye irritation/damage.[5][7] This immediate chemical burn is a local effect, causing inflammation, redness, pain, and in severe cases, blistering and tissue damage.[7][8][9] Inhalation of vapors or aerosols will similarly lead to the formation of HCl in the respiratory tract, causing irritation, coughing, and potentially more severe conditions like pulmonary edema in high concentrations.[7]

Acute Toxicity (Oral)

The classification "Harmful if swallowed" (H302) indicates that ingestion can lead to significant adverse health effects. Ingestion would cause immediate and severe corrosive damage to the mouth, throat, and gastrointestinal tract due to the hydrolysis reaction.[5][7] Systemic effects following absorption may also occur, though specific data for this compound is limited. The toxicity of the parent furan scaffold is also a consideration; many furan derivatives are known to be hepatotoxic after metabolic activation in the liver.[10][11]

Stability and Reactivity Profile
  • Moisture Sensitivity: As established, the compound is highly sensitive to moisture and must be handled under dry conditions.[2][6]

  • Thermal Decomposition: While specific data for this molecule is unavailable, sulfonyl chlorides, in general, can decompose upon heating to release toxic and corrosive gases, including sulfur oxides (SOx) and hydrogen chloride (HCl).[12][13]

  • Incompatibilities: It should be stored away from water, strong bases, alcohols, amines, and strong oxidizing agents to prevent violent or exothermic reactions.[2]

Section 2: Comprehensive Safety Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8] The hood sash should be kept as low as possible.

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[6][8] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.[14] The following must be worn at all times when handling the compound:

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe, irreversible eye damage.[2][8][15]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact and chemical burns. Gloves must be inspected before use and changed immediately if contaminated.[2][6][14]
Body Protection Chemical-resistant lab coat or apron. Fire-retardant clothing is recommended.Protects skin and personal clothing from splashes.[8][16]
Respiratory Protection Not typically required if handled within a fume hood. For emergencies or spill cleanup outside a hood, a full-face respirator with an appropriate acid gas/organic vapor cartridge is necessary.[2][8]Protects against inhalation of corrosive vapors.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[14]
Handling and Storage
  • Work Environment: Handle in a well-ventilated area, specifically within a fume hood.[6] Avoid creating dust.

  • Moisture Control: Use only dry glassware and solvents. Handle under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for sensitive reactions.[8]

  • Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][6][8] The recommended storage temperature is often refrigerated (e.g., 4°C) to ensure stability.[1] Store away from incompatible materials.[2]

  • Labeling: Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 3: Emergency and Disposal Procedures

First Aid Measures

Immediate action is critical in the event of exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used if the contact area is large. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. An eyewash station should be used. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7][9]

Spill Response

The response protocol depends on the scale of the spill.

  • Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact the institutional emergency response team.

  • Control & Contain: For minor spills inside a fume hood, ensure proper PPE is worn. Contain the spill using a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent designed for chemical spills. Do NOT use combustible materials like paper towels or sawdust.[2]

  • Neutralize (with caution): Slowly and carefully cover the spill with a weak base like sodium bicarbonate or soda ash to neutralize the material and any generated acids.[2]

  • Clean-up: Once absorbed, carefully sweep the material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a soap and water solution, followed by a clean water rinse.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Quenching and Waste Disposal

Unreacted this compound in reaction mixtures must be neutralized before workup and disposal.

Experimental Protocol: Quenching Excess Sulfonyl Chloride

  • Cool the reaction mixture to 0°C in an ice bath to control the exotherm.

  • Slowly and with vigorous stirring, add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[17]

  • Continue stirring for 30-60 minutes to ensure complete hydrolysis and neutralization of the sulfonyl chloride and the resulting acids.

  • Proceed with the aqueous workup.

All waste containing this compound or its byproducts must be collected in a designated, properly labeled hazardous waste container. Disposal must be handled through the institution's environmental health and safety office in accordance with all local, state, and federal regulations.

Section 4: Risk Management Workflow

Effective management of the risks associated with this compound requires a systematic approach. The following workflow diagram illustrates a self-validating system for researchers.

RiskManagementWorkflow cluster_planning 1. Planning & Assessment cluster_preparation 2. Preparation & Control cluster_execution 3. Safe Execution cluster_conclusion 4. Post-Procedure a Review SDS and Technical Literature b Identify Hazards: - Corrosive (Hydrolysis) - Irritant (Skin, Eye, Resp) - Acutely Toxic (Oral) a->b c Assess Risks for Specific Protocol b->c d Verify Engineering Controls: - Fume Hood Certified - Eyewash/Shower Accessible c->d Controls Mitigate Risks e Select & Inspect PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat d->e f Prepare Dry Glassware & Inert Atmosphere (if needed) e->f g Handle Exclusively in Fume Hood f->g Proceed to Experiment h Careful, Controlled Reagent Addition g->h i Monitor for Signs of Decomposition or Reaction h->i j Quench Reaction Mixture (e.g., with NaHCO₃ soln) i->j Reaction Complete k Segregate & Label All Hazardous Waste j->k l Decontaminate Glassware & Work Area k->l m Dispose of Waste via EHS Procedures l->m m->a Review for Next Exp.

Sources

Methodological & Application

Application Notes and Protocols for the Reaction of Methyl 5-(chlorosulfonyl)furan-3-carboxylate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Furan Sulfonamides

The furan scaffold is a privileged five-membered aromatic heterocycle integral to numerous pharmacologically active compounds. Its unique electronic and steric properties often enhance metabolic stability, bioavailability, and receptor-ligand interactions, making it a valuable bioisostere for phenyl rings in drug design[1][2]. When combined with the sulfonamide functional group (–SO₂NH–), a pharmacophore renowned for its broad spectrum of biological activities, the resulting furan sulfonamides represent a class of molecules with significant therapeutic potential[3]. Sulfonamides are cornerstone moieties in medicinal chemistry, found in antibacterial, anti-inflammatory, and anticancer agents[3].

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a key reactive intermediate for the synthesis of a diverse library of N-substituted furan-3-sulfonamides. The high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary amines, provides a direct and efficient route to these target compounds. This guide offers a comprehensive overview of the reaction, detailed experimental protocols, and the underlying chemical principles to empower researchers in the synthesis and exploration of novel furan sulfonamide-based therapeutic agents.

Reaction Mechanism and Scientific Rationale

The reaction of this compound with a primary amine (R-NH₂) is a classic example of nucleophilic acyl substitution at a sulfonyl center. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism of Sulfonamide Formation

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being an excellent leaving group, is expelled from the tetrahedral intermediate.

  • Deprotonation: The resulting protonated sulfonamide is deprotonated by a base present in the reaction mixture, yielding the neutral sulfonamide product and the protonated base.

A base, typically a tertiary amine like pyridine or triethylamine, is a critical component of this reaction. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction. This is crucial for two main reasons:

  • Preventing Amine Inactivation: Without a scavenger base, the HCl produced would protonate the starting primary amine, forming an ammonium salt (R-NH₃⁺Cl⁻). This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, which would halt the reaction and lead to low yields.

  • Driving Equilibrium: By neutralizing the acidic byproduct, the base drives the reaction equilibrium towards the formation of the sulfonamide product.

dot digraph "Sulfonamide Formation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Reaction mechanism of sulfonamide formation.", fontname="Arial", fontsize=10]; enddot

Experimental Protocols

This section provides a general, robust protocol for the synthesis of N-substituted methyl 5-(sulfamoyl)furan-3-carboxylates. It is designed to be adaptable for a range of primary amines.

Materials and Reagents
  • This compound

  • Primary amine (aliphatic or aromatic)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes, ethanol)

General Synthetic Workflow

dot digraph "Sulfonamide Synthesis Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="General experimental workflow for sulfonamide synthesis.", fontname="Arial", fontsize=10]; enddot

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and anhydrous pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., THF, acetonitrile).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of the sulfonyl chloride is crucial to control the exothermic reaction and minimize potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess pyridine/triethylamine, while the basic wash removes any unreacted sulfonyl chloride (as the sulfonic acid) and residual HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

    • Column Chromatography: For oils or solid products with persistent impurities, purification by flash column chromatography on silica gel is recommended, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Exemplary Reaction Conditions & Yields

The following table provides hypothetical examples based on typical outcomes for the reaction of this compound with various primary amines, illustrating the versatility of the described protocol.

EntryPrimary AmineBaseSolventTime (h)Purification MethodYield (%)
1AnilinePyridineDCM4Recrystallization (EtOH)85
24-Methoxy-anilineTriethylamineTHF6Column Chromatography82
3BenzylaminePyridineDCM3Recrystallization (EtOAc/Hex)90
4n-ButylamineTriethylamineDCM2Column Chromatography88
5CyclohexylaminePyridineTHF5Recrystallization (EtOH/H₂O)86

Characterization of Products

The synthesized N-substituted methyl 5-(sulfamoyl)furan-3-carboxylates should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the furan ring protons, the methyl ester protons (~3.9 ppm), the protons of the amine substituent, and a broad singlet for the N-H proton of the sulfonamide.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the amine substituent should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Melting Point (m.p.): For solid products, a sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric) of the sulfonamide group, and the C=O stretch of the ester.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low or No Yield 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Inactivation of the primary amine.1. Increase reaction time or temperature. 2. Ensure all glassware and solvents are scrupulously dry. 3. Use a sufficient excess of the scavenger base (1.2-1.5 eq.).
Formation of a White Precipitate (Amine Hydrochloride Salt) Insufficient base to neutralize the HCl byproduct.Add more base to the reaction mixture.
Presence of a Polar Byproduct (Sulfonic Acid) Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Di-sulfonylation (Formation of R-N(SO₂-Furan)₂) 1. Using an excess of sulfonyl chloride. 2. High reaction temperature.1. Use a slight excess of the amine or a 1:1 stoichiometry. 2. Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride.

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a wide array of furan sulfonamides. By carefully controlling the reaction conditions, particularly stoichiometry and the exclusion of water, high yields of the desired products can be achieved. The protocols and insights provided in this guide are intended to facilitate the work of researchers in drug discovery and medicinal chemistry, enabling the efficient synthesis and exploration of this promising class of compounds.

References

  • Pharmacological activity of furan derivatives. (2024). Pharmacological activity of furan derivatives. Available at: [Link]

  • M. Asif. (2017). A review on the versatile and multicultural medicinal promises of furan and its derivatives. Global Journal of Research in Medical Sciences, 3(1), 1-16.
  • Furans, thiophenes and related heterocycles in drug discovery. (2007). PubMed. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Available at: [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" as a building block for sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Researchers in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Furan-Based Sulfonamides

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of therapeutic agents.[1] Its ability to act as a bioisostere for amides and carboxylic acids, coupled with favorable physicochemical properties, has cemented its importance in drug design.[2] When incorporated into a furan scaffold, a five-membered aromatic heterocycle known for its diverse biological activities, the resulting furan sulfonamides represent a promising class of molecules for drug discovery.[3][4] These compounds have shown potential in various therapeutic areas, including as anti-inflammatory agents.[5]

This technical guide provides an in-depth exploration of Methyl 5-(chlorosulfonyl)furan-3-carboxylate as a key building block for the synthesis of novel furan-based sulfonamides. We will delve into its synthesis, reactivity, and provide detailed, field-tested protocols for its application, empowering researchers to leverage this versatile reagent in their drug development endeavors.

Physicochemical Properties & Handling of this compound

This compound is a reactive chemical intermediate that requires careful handling. Below is a summary of its key properties and safety information.

PropertyValueReference
CAS Number 1306607-16-8[6]
Molecular Formula C₆H₅ClO₅S[6]
Molecular Weight 224.62 g/mol [6]
Appearance Not specified (typically a solid)
Storage Store at 4°C, sealed and away from moisture.[6]

Safety Precautions:

As a sulfonyl chloride, this compound is expected to be corrosive and moisture-sensitive. It will react with water to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[2][7] In case of contact with skin or eyes, flush immediately with copious amounts of water.[2]

Synthesis of the Building Block: this compound

The synthesis of this compound is typically achieved through the electrophilic chlorosulfonation of its precursor, methyl furan-3-carboxylate. This reaction involves the use of a strong sulfonating agent, such as chlorosulfonic acid.[5]

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.[8]

Materials:

  • Methyl furan-3-carboxylate

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous gas evolution (HCl) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Application in Sulfonamide Synthesis

The primary application of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[9]

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to deprotonate the amine nitrogen in the transition state and to neutralize the HCl produced.

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_products Products RSO2Cl This compound Sulfonamide Furan Sulfonamide RSO2Cl->Sulfonamide Nucleophilic Attack Amine Primary/Secondary Amine (R'R''NH) Amine->Sulfonamide Base Base (e.g., Pyridine) HCl_Base Base•HCl Salt Base->HCl_Base

Caption: Mechanism of Sulfonamide Formation.

Protocol 2: General Procedure for the Synthesis of Furan Sulfonamides

This protocol provides a general method for the synthesis of a wide range of furan sulfonamides from this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and the base (e.g., pyridine or triethylamine, 1.5 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfonamide by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Experimental Workflow A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Sulfonyl Chloride Solution Dropwise B->C D Stir at Room Temperature (2-12h) C->D E Monitor by TLC D->E F Work-up (Acid/Base Washes) E->F Reaction Complete G Dry and Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Characterize Product H->I

Caption: General Experimental Workflow for Furan Sulfonamide Synthesis.

Representative Data & Troubleshooting

The reaction conditions for sulfonamide synthesis can be optimized for different amine substrates. Below is a table of expected outcomes based on typical reactions.

Amine SubstrateBaseSolventTime (h)Temp (°C)Typical Yield (%)
AnilinePyridineDCM4RT85-95
BenzylamineTriethylamineDCM2RT90-98
MorpholineTriethylamineTHF3RT88-96
PiperidineTriethylamineDCM2RT90-97

Troubleshooting:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as the sulfonyl chloride is moisture-sensitive.

    • Increase the amount of base to ensure complete neutralization of HCl.

    • Consider a more polar aprotic solvent like acetonitrile if solubility is an issue.

  • Incomplete Reaction:

    • Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C).

    • Ensure efficient stirring.

  • Purification Difficulties:

    • If the product is an oil, try triturating with a non-polar solvent like hexanes to induce crystallization.

    • Optimize the eluent system for column chromatography for better separation.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse library of furan-based sulfonamides. The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of this chemical scaffold in their drug discovery programs. With careful handling and optimization, this intermediate can be a powerful tool in the development of novel therapeutic agents.

References

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-134.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

  • Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Qaisi, A. M., et al. (n.d.). Direct Conversion of an ortho-Allylphenol into a Chlorosulfonyl-3-methyl-1,2-benzoxathiin 2,2-Dioxide.
  • ResearchGate. (2020). SULFONAMIDES: SYNTHESIS AND THE RECENT APPLICATIONS IN MEDICINAL CHEMISTRY. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry.

Sources

Methyl 5-(chlorosulfonyl)furan-3-carboxylate: A Versatile Reagent in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Furan Scaffold

In the landscape of contemporary drug discovery, the furan ring stands as a privileged scaffold.[1] Its five-membered aromatic structure, featuring an oxygen heteroatom, imparts a unique combination of physicochemical properties that medicinal chemists strategically leverage to optimize drug candidates.[2][3] The furan moiety is not merely a passive structural element; it actively influences a molecule's polarity, hydrogen bonding capacity, and metabolic stability.[4] Furthermore, the furan ring often serves as a bioisosteric replacement for phenyl groups, a strategy employed to enhance pharmacokinetic profiles and mitigate off-target effects.[5][6][7][8] The diverse pharmacological activities exhibited by furan-containing compounds, ranging from antimicrobial to anti-inflammatory and anticancer properties, underscore the therapeutic potential embedded within this heterocyclic system.[1][2][9]

This technical guide focuses on a particularly reactive and versatile furan derivative: Methyl 5-(chlorosulfonyl)furan-3-carboxylate . The presence of the highly electrophilic sulfonyl chloride group transforms the furan scaffold into a powerful tool for medicinal chemists, enabling the facile synthesis of a diverse array of sulfonamides and the exploration of covalent inhibition as a mechanism of action. This document will provide an in-depth exploration of the applications of this reagent, complete with detailed protocols and the underlying scientific rationale.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry can be broadly categorized into two primary areas: as a foundational building block for the synthesis of furan-based sulfonamides and as a reactive fragment for the development of covalent inhibitors.

Synthesis of Furan-Based Sulfonamides: A Gateway to Diverse Bioactivity

The reaction of the sulfonyl chloride moiety with primary or secondary amines is a robust and efficient method for the formation of sulfonamides.[10][11][12] Furan-containing sulfonamides have garnered significant attention in drug discovery due to their wide spectrum of biological activities.[3] The sulfonamide group itself is a key pharmacophore in numerous approved drugs, and its combination with the furan ring offers a rich chemical space for the development of novel therapeutic agents.

reagent This compound reaction Sulfonamide Formation (Nucleophilic Acyl Substitution) reagent->reaction amine Primary or Secondary Amine amine->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Furan-Based Sulfonamide purification->product

Caption: General workflow for the synthesis of furan-based sulfonamides.

This protocol describes the synthesis of a representative N-benzyl furan-sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirring solution, add pyridine followed by the dropwise addition of benzylamine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the pure N-benzyl furan-sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Representative Reaction Parameters for Sulfonamide Synthesis

ParameterValueRationale
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermic reaction between the sulfonyl chloride and the amine.
Base Pyridine or TriethylamineActs as a scavenger for the HCl byproduct, driving the reaction to completion.[10]
Solvent Anhydrous DCM or THFAprotic solvents are used to prevent hydrolysis of the reactive sulfonyl chloride.
Equivalents of Amine 1.1 - 1.2 eqA slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
Covalent Modification of Target Proteins: A Strategy for Enhanced Potency and Selectivity

The high reactivity of the sulfonyl chloride functional group makes this compound an attractive candidate for the development of covalent inhibitors.[13] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and increased potency.[14] The sulfonyl chloride can react with nucleophilic amino acid residues, such as cysteine, lysine, or serine, within the binding site of a target protein.

reagent This compound binding Non-covalent Binding in Active Site reagent->binding protein Target Protein with Nucleophilic Residue (e.g., Cys-SH) protein->binding reaction Covalent Bond Formation (Nucleophilic Attack on Sulfonyl Group) binding->reaction modified_protein Covalently Modified Protein (Inactivated) reaction->modified_protein

Caption: Pathway for covalent modification of a target protein.

This protocol outlines a general workflow for identifying and characterizing the covalent modification of a target protein.

Part A: Initial Screening for Covalent Inhibition

  • Assay Setup: Utilize a suitable biochemical assay to measure the activity of the target protein.

  • Incubation: Pre-incubate the target protein with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the protein's activity.

  • Data Analysis: A time- and concentration-dependent loss of activity suggests potential covalent inhibition.

Part B: Confirmation of Covalent Modification by Mass Spectrometry

  • Incubation and Digestion: Incubate the target protein with an excess of this compound. Denature the protein and digest it into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

  • Data Interpretation: Search for peptides with a mass shift corresponding to the addition of the methyl 5-(sulfonyl)furan-3-carboxylate moiety. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.[17]

Table 2: Key Considerations for Covalent Inhibitor Studies

ParameterImportanceAnalytical Technique
Time-dependent Inhibition Differentiates covalent from non-covalent inhibition.Biochemical Assays[14]
Selectivity Crucial to minimize off-target effects.Proteomic profiling (e.g., ABPP)[18]
Site of Modification Confirms the mechanism of action.Mass Spectrometry (Peptide Mapping)[15][16]
Reactivity Balances target engagement with off-target reactivity.Glutathione (GSH) stability assay[13]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile reagent for medicinal chemists. Its utility as a precursor for furan-based sulfonamides provides access to a rich chemical space with proven therapeutic potential. Furthermore, its inherent reactivity makes it an excellent tool for the design and discovery of covalent inhibitors, a strategy that continues to gain traction in the pursuit of more potent and selective drugs. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the potential of this powerful chemical entity in their drug discovery endeavors. As our understanding of disease biology deepens, the strategic application of such reactive building blocks will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.

References

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Al-sayed, H., Saeid, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58. [Link]

  • Chait, B. T. (2011). Mass spectrometry in the postgenomic era. Annual review of biochemistry, 80, 239. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2022). Oriental Journal of Chemistry, 38(4). [Link]

  • Emami, S., & Falahati, M. (2013). Recent advances in the synthesis of sulfonamides. RSC Advances, 3(31), 12586-12613. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]

  • Gant, T. G. (2014). Using bioisosteres in drug design and lead optimization. Journal of medicinal chemistry, 57(8), 3297-3317. [Link]

  • Hinsberg Test. (n.d.). JoVE. [Link]

  • King, J. F., & Rathore, R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(5), 1290-1297. [Link]

  • Kumar, R., & Singh, P. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58. [Link]

  • Moghaddas, P., & Wankel, S. (2014). A proposed screening paradigm for discovery of covalent inhibitor drugs. Drug Metabolism Letters, 8(1), 26-37. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Pharmacological activity of furan derivatives. (2023). WJPR. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14835-14877. [Link]

  • Studies of protein covalent modifications using mass spectrometry. (2004). ProQuest. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2023). RSC Publishing. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Covalent inhibitor drug discovery. (n.d.). Domainex. [Link]

  • Preparation of sulfonamides from N-silylamines. (2005). Beilstein journal of organic chemistry, 1(1), 10. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2018). ResearchGate. [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2023). Drug Hunter. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2022). PRISM BioLab. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 8(6), 723–740. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 5-(chlorosulfonyl)furan-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Furan Sulfonamide Scaffold

In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of success. The furan ring system and the sulfonamide functional group are two pharmacophores that have independently demonstrated profound and diverse biological activities. Furan, an electron-rich five-membered heterocycle, is a structural motif present in numerous natural products and synthetic pharmaceuticals, prized for its ability to engage in various non-covalent interactions with biological targets.[1] It often serves as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability and receptor affinity.[2]

The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[3] Its enduring utility stems from its role as a key hydrogen bond donor/acceptor and its ability to act as a stable, non-hydrolyzable mimic of an amide bond.[2] A particularly successful application of sulfonamides is in the design of enzyme inhibitors, most notably carbonic anhydrase inhibitors, where the sulfonamide group coordinates to the catalytic zinc ion.[4][5]

The strategic combination of these two privileged scaffolds in Methyl 5-(chlorosulfonyl)furan-3-carboxylate creates a versatile and high-potential building block for the generation of compound libraries aimed at biological screening. The highly reactive sulfonyl chloride group provides a straightforward handle for derivatization, allowing for the rapid introduction of chemical diversity through reaction with a wide range of nucleophiles, primarily amines. The methyl carboxylate at the 3-position offers an additional site for potential modification or can serve to modulate the electronic properties of the furan ring.

This guide provides a comprehensive framework for the derivatization of this compound to generate a library of novel furan sulfonamides and outlines a detailed protocol for their subsequent biological evaluation, using carbonic anhydrase inhibition as an exemplary screening paradigm.

I. Chemical Derivatization Strategy: Building a Furan Sulfonamide Library

The primary route for derivatizing this compound involves the nucleophilic substitution of the chloride on the sulfonyl group. This reaction is most commonly performed with primary or secondary amines to yield a diverse library of sulfonamides. The choice of amines is critical for exploring the structure-activity relationship (SAR) around the core scaffold.

Causality Behind Experimental Choices:
  • Reaction Conditions: The reaction is typically conducted in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the reactive sulfonyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Parallel Synthesis: The robustness and high yield of the sulfonamide formation reaction make it exceptionally well-suited for parallel synthesis formats (e.g., in 96-well plates), enabling the rapid generation of a large library of discrete compounds.[6]

  • Amine Diversity: To maximize the biological information obtained from the screen, the selected amine building blocks should encompass a wide range of properties, including:

    • Aliphatic vs. Aromatic: To probe interactions in both hydrophobic pockets and those requiring π-stacking.

    • Steric Bulk: To understand the spatial constraints of the target's binding site.

    • Electronic Effects: Incorporating electron-donating and electron-withdrawing groups on aromatic amines to modulate the pKa of the sulfonamide nitrogen.

    • Heterocycles: To introduce additional hydrogen bonding opportunities and diverse structural motifs.

II. Experimental Protocols

Protocol 1: Parallel Synthesis of a Furan Sulfonamide Library

This protocol describes the synthesis of a 96-compound library from this compound and a diverse set of primary and secondary amines in a 96-well plate format.

Materials:

  • This compound (CAS 1306607-16-8)[7]

  • Stock solutions of 96 diverse primary and secondary amines (0.5 M in anhydrous DCM)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Nitrogen manifold

  • Centrifugal evaporator

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (0.4 M in anhydrous DCM).

    • Prepare a stock solution of Triethylamine (1.0 M in anhydrous DCM).

  • Reaction Setup (in a fume hood):

    • To each well of the 96-well reaction block, add 250 µL of the appropriate amine stock solution (0.125 mmol, 1.2 eq).

    • Using a multichannel pipette, add 260 µL of the this compound stock solution (0.104 mmol, 1.0 eq) to each well.

    • Add 130 µL of the Triethylamine stock solution (0.13 mmol, 1.25 eq) to each well.

  • Reaction Incubation:

    • Seal the reaction block securely with a chemically resistant sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.

  • Work-up and Purification (Simplified for HTS):

    • After the reaction is complete, unseal the block.

    • Add 500 µL of 1M HCl(aq) to each well to quench the reaction and wash out excess TEA and unreacted amine.

    • Seal and vortex the block for 2 minutes. Allow the layers to separate.

    • Carefully remove the upper aqueous layer from each well.

    • Add 500 µL of saturated aqueous NaCl (brine) to each well. Seal, vortex, and remove the aqueous layer as before.

    • Dry the remaining organic layer by adding anhydrous sodium sulfate to each well and allowing it to stand for 20 minutes.

    • Transfer the organic supernatant from each well to a new, pre-weighed 96-well collection plate.

    • Remove the solvent by placing the collection plate in a centrifugal evaporator.

  • Compound Archiving:

    • Determine the yield of the crude product in each well by weight.

    • Re-dissolve the compound library in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM for storage and biological screening.

Diagram: Parallel Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction in 96-Well Plate cluster_workup Work-up & Isolation cluster_final Final Library prep1 Stock Solution: Methyl 5-(chlorosulfonyl) furan-3-carboxylate (0.4M) plate Dispense Reagents into 96-Well Reaction Block prep1->plate prep2 Stock Solutions: 96 Diverse Amines (0.5M) prep2->plate prep3 Stock Solution: Triethylamine (1.0M) prep3->plate seal Seal and Shake (16h at RT) plate->seal quench Quench with 1M HCl seal->quench wash Wash with Brine quench->wash dry Dry with Na2SO4 wash->dry evap Transfer & Evaporate dry->evap archive Dissolve in DMSO (10mM) for Screening evap->archive

Caption: Workflow for the parallel synthesis of a furan sulfonamide library.

Protocol 2: Biological Screening - Inhibition of Human Carbonic Anhydrase II

This protocol provides a representative method for screening the synthesized furan sulfonamide library for inhibitory activity against a well-validated drug target, human carbonic anhydrase II (hCA II). The assay measures the inhibition of the enzyme's esterase activity using a chromogenic substrate.

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • 4-Nitrophenyl acetate (NPA), substrate

  • HEPES buffer (25 mM, pH 7.4)

  • Synthesized furan sulfonamide library (10 mM in DMSO)

  • Acetazolamide (positive control inhibitor)

  • DMSO (negative control)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 2X enzyme solution of hCA II (e.g., 20 nM) in HEPES buffer.

    • Prepare a 2X substrate solution of NPA (e.g., 2 mM) in HEPES buffer containing 10% acetonitrile.

    • Prepare serial dilutions of the positive control, Acetazolamide (e.g., from 100 µM to 1 nM final concentration).

  • Assay Plate Setup:

    • Add 2 µL of each library compound, control, or DMSO to the appropriate wells of a 96-well plate. This will result in a 100 µM final screening concentration for library compounds.

    • Add 98 µL of HEPES buffer to all wells.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the 2X hCA II enzyme solution to each well.

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the 2X NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes to monitor the formation of the 4-nitrophenolate product.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/Δtime).

    • Determine the percent inhibition for each library compound using the formula: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100

    • For active compounds ("hits"), perform dose-response experiments with serial dilutions to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: High-Throughput Screening Workflow

G cluster_plate Assay Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis A Dispense 2µL of Library Compounds/Controls into 96-well plate B Add 98µL HEPES Buffer A->B C Add 50µL of hCA II Enzyme B->C D Pre-incubate 15 min at RT C->D E Add 50µL of NPA Substrate D->E F Kinetic Read at 405nm (10 min) E->F G Calculate Reaction Rates & % Inhibition F->G H Determine IC50 for Hits G->H

Caption: High-throughput screening workflow for carbonic anhydrase inhibitors.

III. Representative Data and Structure-Activity Relationship (SAR)

The derivatization of the furan sulfonamide core allows for a systematic exploration of the SAR. By screening the synthesized library, researchers can identify key structural features that enhance potency and selectivity for the target enzyme. The following table presents representative inhibitory data for a hypothetical series of furan sulfonamides against two human carbonic anhydrase (hCA) isoforms, illustrating how structural modifications can influence biological activity.

Table 1: Representative Biological Activity of Furan Sulfonamide Derivatives

Compound IDR-Group (Amine Moiety)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
FS-01 Benzylamine85.245.6
FS-02 4-Fluorobenzylamine60.725.1
FS-03 4-Methoxybenzylamine112.578.3
FS-04 2-Phenylethylamine98.455.9
FS-05 3-Pyridylmethylamine75.130.2
FS-06 Cyclohexylamine250.8150.4
AAZ (Reference Drug) 12.125.7

*Note: Data is representative and adapted from findings for structurally related sulfonamides to illustrate SAR principles.[8] Kᵢ represents the inhibition constant.

Interpretation of SAR (Based on Representative Data):
  • Aromatic vs. Aliphatic: Aromatic amines (FS-01 to FS-05) generally lead to more potent inhibitors than aliphatic amines (FS-06), suggesting a beneficial interaction of the aryl ring within the enzyme's active site.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom (FS-02) enhances potency against both isoforms compared to the unsubstituted benzylamine (FS-01). Conversely, an electron-donating methoxy group (FS-03) slightly reduces potency. This indicates that the electronic nature of the substituent influences the binding affinity.

  • Linker Length: Increasing the linker length by one methylene group (FS-04 vs. FS-01) results in a slight decrease in potency, suggesting that the proximity of the aromatic ring to the sulfonamide is important for optimal binding.

  • Heterocyclic Moieties: Incorporating a pyridine ring (FS-05) results in potent inhibition, highlighting the potential for heterocyclic groups to form favorable interactions, possibly through hydrogen bonding with active site residues.

  • Selectivity: Notably, all representative compounds show a preference for inhibiting the tumor-associated isoform hCA IX over the ubiquitous hCA II. This is a crucial aspect of modern drug design, aiming to minimize off-target effects. The fluoro-substituted derivative (FS-02) and the pyridine derivative (FS-05) show the most promising activity and selectivity in this hypothetical set.

IV. Conclusion

This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries. The straightforward and robust chemistry of sulfonamide formation allows for efficient derivatization using parallel synthesis techniques. The resulting furan sulfonamide derivatives are promising candidates for screening against a wide range of biological targets, particularly enzymes like carbonic anhydrases that are known to be inhibited by sulfonamides. By systematically modifying the amine component, researchers can effectively probe the structure-activity relationships of this scaffold, leading to the identification of potent and selective lead compounds for further drug development efforts.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468. Available at: [Link]

  • D'Ascenzio, M., Carradori, S., De Monte, C., Secci, D., Ceruso, M., & Supuran, C. T. (2014). New sulfanilamide derivatives incorporating heterocyclic carboxamide moieties as carbonic anhydrase inhibitors. Molecules, 19(10), 16542–16556. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-125. Available at: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]

  • Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1079-1086. Available at: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

  • Hotha, S., & Yarrow, J. C. (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 15(5), 235–243. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News, 1(1), 1-14. Available at: [Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 5-(chlorosulfonyl)furan-3-carboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of Methyl 5-(chlorosulfonyl)furan-3-carboxylate as a versatile linker in solid-phase organic synthesis (SPOS). By leveraging the reactivity of the sulfonyl chloride moiety, this reagent can be effectively immobilized on amine-functionalized solid supports, creating a stable sulfonamide linkage. This guide details the mechanistic principles, offers step-by-step protocols for immobilization and cleavage, and explores the potential for on-resin modifications. The unique structural features of this furan-based linker, including the potential for post-synthetic modification of the methyl ester, are discussed, highlighting its utility in the generation of diverse small molecule libraries for drug discovery and other applications.

Introduction: A Furan-Based Safety-Catch Linker Strategy

Solid-phase organic synthesis has revolutionized the landscape of drug discovery by enabling the rapid and efficient synthesis of large libraries of compounds. A cornerstone of this methodology is the choice of a suitable linker, the chemical entity that tethers the growing molecule to the insoluble polymer support.[1] "Safety-catch" linkers are a particularly elegant class of linkers that remain stable throughout a multi-step synthesis and are then "activated" by a specific chemical transformation to allow for cleavage of the final product from the resin under mild conditions.[2]

This compound presents itself as a promising candidate for a safety-catch linker strategy. The highly reactive sulfonyl chloride group allows for facile immobilization onto amine-functionalized resins, forming a robust sulfonamide bond.[3] This sulfonamide linkage is stable to a wide range of reaction conditions. The furan core introduces a degree of conformational rigidity and potential for unique molecular interactions. Furthermore, the methyl ester at the 3-position of the furan ring offers a tantalizing handle for on-resin diversification, such as saponification to the corresponding carboxylic acid, which can then be further functionalized.

This document serves as a detailed guide for researchers looking to employ this compound in their solid-phase synthesis workflows.

Mechanistic Rationale and Key Considerations

The utility of this compound in SPOS is predicated on the following key chemical principles:

  • Immobilization: The electrophilic sulfur atom of the sulfonyl chloride readily reacts with the nucleophilic primary or secondary amine of a functionalized resin to form a stable sulfonamide bond.[3] This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

  • Stability: The resulting sulfonamide linkage is generally stable to both acidic and basic conditions commonly employed in solid-phase synthesis, such as those used for the removal of Fmoc or Boc protecting groups.[2]

  • Furan Ring Stability: A critical consideration is the stability of the furan moiety, particularly during the final cleavage step, which often involves strong acids like trifluoroacetic acid (TFA). While furan rings can be susceptible to degradation under strongly acidic conditions, studies have shown that the presence of proximate aromatic residues can suppress this degradation.[4] Furthermore, the choice of scavengers in the cleavage cocktail is crucial to minimize side reactions.[1]

  • Cleavage Strategy: The sulfonamide bond, while stable, can be cleaved under specific conditions. One common approach for sulfonamide-based linkers is reductive cleavage. However, a more versatile "safety-catch" approach involves N-alkylation of the sulfonamide, which renders it significantly more labile to nucleophilic attack, allowing for cleavage under milder conditions.[2]

  • On-Resin Modification: The methyl ester of the linker provides a valuable point for diversification. Saponification of the ester to a carboxylic acid can be achieved on the solid support, opening up possibilities for further amide bond formation or other functionalization.[5]

Experimental Protocols

The following protocols are provided as a detailed guide for the use of this compound in solid-phase synthesis. These are exemplary protocols and may require optimization based on the specific substrate and resin used.

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
This compoundPurity ≥95% (e.g., ChemScene, CS-0217567)[6]
Amine-functionalized resin (e.g., Amino-Merrifield)100-200 mesh, ~1.0 mmol/g loading
Dichloromethane (DCM)Anhydrous, synthesis grade
N,N-Diisopropylethylamine (DIPEA)Reagent grade
N,N-Dimethylformamide (DMF)Anhydrous, synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Lithium hydroxide (LiOH)Reagent grade
Tetrahydrofuran (THF)Anhydrous, synthesis grade
Protocol 1: Immobilization of the Linker onto Amine-Functionalized Resin

This protocol describes the covalent attachment of this compound to an amino-functionalized solid support.

Workflow Diagram:

G cluster_prep Resin Preparation cluster_reaction Immobilization Reaction cluster_workup Work-up swell Swell amine-functionalized resin in DCM wash_dcm Wash resin with DCM swell->wash_dcm prepare_reagent Prepare solution of this compound and DIPEA in DCM add_to_resin Add reagent solution to the swollen resin prepare_reagent->add_to_resin react Agitate the reaction mixture at room temperature add_to_resin->react filter_resin Filter the resin react->filter_resin wash_dmf Wash with DMF filter_resin->wash_dmf wash_dcm2 Wash with DCM wash_dmf->wash_dcm2 wash_methanol Wash with Methanol wash_dcm2->wash_methanol dry Dry the resin under vacuum wash_methanol->dry caption Workflow for Linker Immobilization

Caption: Workflow for the immobilization of the furan-based sulfonyl chloride linker.

Step-by-Step Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (1.0 g, ~1.0 mmol amine) in anhydrous DCM (10 mL) in a suitable reaction vessel for 1 hour at room temperature with gentle agitation.

  • Reagent Solution Preparation: In a separate flask, dissolve this compound (2.5 eq., 2.5 mmol, 561 mg) in anhydrous DCM (10 mL). Add DIPEA (5.0 eq., 5.0 mmol, 0.87 mL) to the solution.

  • Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Causality and Trustworthiness: The use of excess reagents drives the reaction to completion. The extensive washing procedure ensures the removal of all unreacted reagents and byproducts, which is a hallmark of solid-phase synthesis. The choice of a non-nucleophilic base (DIPEA) prevents unwanted side reactions with the sulfonyl chloride.

Protocol 2: On-Resin Saponification of the Methyl Ester

This protocol details the conversion of the resin-bound methyl ester to a carboxylic acid, providing a point for further diversification.

Workflow Diagram:

G cluster_prep Resin Preparation cluster_reaction Saponification cluster_workup Work-up and Neutralization swell Swell the linker-functionalized resin in THF/Water add_liOH Add LiOH solution swell->add_liOH react Agitate at room temperature add_liOH->react filter_resin Filter the resin react->filter_resin wash_water Wash with Water filter_resin->wash_water wash_acid Wash with dilute HCl wash_water->wash_acid wash_solvents Wash with DMF, DCM, and Methanol wash_acid->wash_solvents dry Dry the resin under vacuum wash_solvents->dry caption Workflow for On-Resin Saponification

Caption: Workflow for the on-resin saponification of the methyl ester.

Step-by-Step Procedure:

  • Resin Swelling: Swell the linker-functionalized resin (1.0 g) in a mixture of THF (8 mL) and water (2 mL) for 1 hour.

  • Saponification: Add a solution of LiOH (10 eq. relative to resin loading) in water (2 mL) to the swollen resin. Agitate the mixture at room temperature for 24 hours.[7]

  • Washing and Neutralization: Filter the resin and wash thoroughly with water (3 x 10 mL) until the filtrate is neutral. Then, wash with a dilute solution of HCl (e.g., 0.1 M, 2 x 10 mL) to protonate the carboxylate.

  • Final Washes: Wash the resin sequentially with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Expertise and Experience: The use of a THF/water solvent system ensures adequate swelling of the resin and solubility of the hydroxide salt.[5] The acidic wash is crucial to ensure the carboxylic acid is in its protonated form for subsequent reactions.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol outlines a proposed two-step "safety-catch" cleavage strategy involving N-alkylation followed by nucleophilic cleavage.

Workflow Diagram:

G cluster_activation Linker Activation (N-Alkylation) cluster_cleavage Nucleophilic Cleavage swell Swell the resin in DMF add_reagents Add alkylating agent (e.g., iodoacetonitrile) and a base swell->add_reagents react_activation React at room temperature add_reagents->react_activation wash_activation Wash the resin react_activation->wash_activation add_nucleophile Add a solution of a nucleophile (e.g., amine in THF) wash_activation->add_nucleophile react_cleavage Agitate at room temperature add_nucleophile->react_cleavage collect_filtrate Collect the filtrate containing the cleaved product react_cleavage->collect_filtrate wash_cleavage Wash the resin and combine filtrates collect_filtrate->wash_cleavage concentrate Concentrate the combined filtrates wash_cleavage->concentrate caption Safety-Catch Cleavage Workflow

Caption: A proposed two-step safety-catch cleavage workflow.

Step-by-Step Procedure (Proposed):

Part A: Linker Activation (N-Alkylation)

  • Resin Swelling: Swell the resin-bound product in anhydrous DMF.

  • Alkylation: Add an alkylating agent (e.g., iodoacetonitrile, 10 eq.) and a suitable base (e.g., DBU, 10 eq.). Agitate the mixture at room temperature for 12-24 hours.[8]

  • Washing: Wash the resin thoroughly with DMF and DCM.

Part B: Nucleophilic Cleavage

  • Cleavage Cocktail: Prepare a solution of a suitable nucleophile (e.g., an amine for amide formation, or a thiol for thioester formation) in an appropriate solvent (e.g., THF).

  • Cleavage Reaction: Add the nucleophile solution to the activated resin and agitate at room temperature for 12-24 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with the cleavage solvent and combine the filtrates.

  • Work-up: Concentrate the combined filtrates in vacuo to obtain the crude product, which can then be purified by standard chromatographic techniques.

Authoritative Grounding: This proposed cleavage strategy is based on the well-established "safety-catch" principle for sulfonamide linkers, where N-alkylation significantly increases the lability of the sulfonamide towards nucleophilic attack.[8]

Data Summary and Characterization

The progress of the reactions on the solid support can be monitored using various qualitative and quantitative methods.

Analysis TechniquePurposeExpected Outcome
FT-IR Spectroscopy To monitor the disappearance of the amine N-H stretch and the appearance of the sulfonamide bands.Disappearance of the primary amine stretch (~3300-3500 cm⁻¹); appearance of S=O stretches (~1350 and 1160 cm⁻¹).
Kaiser Test To detect the presence of free primary amines on the resin.A negative Kaiser test (yellow beads) indicates complete reaction of the amine groups.
Elemental Analysis To determine the loading of the linker on the resin by analyzing the sulfur content.The sulfur content will be proportional to the loading of the linker.
Cleavage and LC-MS To confirm the identity and purity of the cleaved product.The mass spectrum should correspond to the expected molecular weight of the cleaved product.

Conclusion and Future Perspectives

This compound is a promising and versatile linker for solid-phase organic synthesis. Its straightforward immobilization, the stability of the resulting sulfonamide linkage, and the potential for on-resin modification of the methyl ester make it a valuable tool for the synthesis of diverse small molecule libraries. The furan core also presents opportunities for post-cleavage modifications, further expanding its synthetic utility. Future work could explore the development of alternative cleavage strategies and the synthesis of a broader range of derivatives using the on-resin saponification protocol. The principles and protocols outlined in this guide provide a solid foundation for researchers to incorporate this novel linker into their synthetic workflows, accelerating the discovery of new chemical entities with potential applications in medicine and materials science.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330*. [Link]

  • García-Ramos, Y., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429*. [Link]

  • O'Donnell, M. J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 549, 19-38. [Link]

  • Písek, M., et al. (2018). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Science, 24(11), e3118*. [Link]

  • Operachem. (2024). Saponification-Typical procedures. [Link]

  • Gayo, L. M., & Suto, M. J. (1997). The reaction of N-silylamines with sulfonyl chlorides. A new synthesis of sulfonamides. Tetrahedron Letters, 38(2), 211-214*. [Link]

  • Vágner, J., et al. (2009). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Arizona. [Link]

  • van der Veken, P., et al. (2019). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 17(4), 834-839*. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Reactivity of a Bifunctional Furan Scaffold

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its furan core is a privileged scaffold found in numerous biologically active compounds. The molecule presents two key reactive sites: an electrophilic sulfonyl chloride at the 5-position and a methyl ester at the 3-position. The strategic manipulation of the sulfonyl chloride group via nucleophilic substitution allows for the introduction of a diverse array of functionalities, leading to the synthesis of novel sulfonamides and sulfonate esters.

This comprehensive guide provides detailed protocols and expert insights into performing nucleophilic substitution reactions on this specific substrate. We will delve into the causality behind experimental choices, address potential challenges such as chemoselectivity, and offer robust methodologies to facilitate your research and development endeavors.

Chemical Properties and Handling

Before proceeding with any experimental work, it is crucial to understand the properties and safe handling procedures for this compound.

PropertyValueReference
CAS Number 1306607-16-8[1]
Molecular Formula C₆H₅ClO₅S[1]
Molecular Weight 224.62 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Storage 4°C, sealed storage, away from moisture[1]

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Reactivity: Sulfonyl chlorides are reactive towards moisture and nucleophiles. Avoid contact with water, alcohols, and amines outside of the intended reaction. Reactions can be exothermic.

  • Disposal: Quench any unreacted sulfonyl chloride with a suitable reagent before disposal. A common method is slow addition to a stirred solution of aqueous sodium bicarbonate.[3]

Core Directive: The Nucleophilic Substitution Reaction

The primary transformation discussed herein is the nucleophilic substitution at the sulfonyl chloride moiety. This reaction proceeds via the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

G reactant R-SO2Cl intermediate [R-SO2(Cl)(Nu)]- reactant->intermediate Nucleophilic Attack nucleophile Nu- nucleophile->intermediate product R-SO2Nu intermediate->product Elimination leaving_group Cl- intermediate->leaving_group

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

A key challenge in reactions with this compound is the potential for competing reactions at the methyl ester, particularly hydrolysis under basic conditions. The protocols outlined below are designed to mitigate this risk.

Part 1: Synthesis of Furan-3-carboxylate-5-sulfonamides

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. These compounds are of significant interest due to the prevalence of the sulfonamide functional group in a wide range of pharmaceuticals.

Protocol 1: Standard Protocol with a Tertiary Amine Base

This protocol employs a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. The use of a tertiary amine minimizes the risk of ester hydrolysis that would be more prevalent with stronger, nucleophilic bases like NaOH.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Addition of Amine and Base: To the stirred solution at 0 °C (ice bath), add the amine (1.0-1.2 equivalents) followed by the dropwise addition of TEA or DIPEA (1.5-2.0 equivalents).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired methyl 5-(sulfamoyl)furan-3-carboxylate.[4]

G start Dissolve Reactant in Anhydrous DCM add_amine Add Amine & Triethylamine at 0°C start->add_amine stir Stir at Room Temperature (2-16h) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up (NaHCO3, H2O, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purify (Chromatography/Recrystallization) dry->purify end Pure Sulfonamide Product purify->end

Caption: Workflow for the synthesis of furan-3-carboxylate-5-sulfonamides.

Protocol 2: DMAP-Catalyzed Sulfonylation for Less Reactive Amines

For sterically hindered or electron-deficient amines, the reaction rate can be slow. In such cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.

Key Considerations:

  • Use only a catalytic amount of DMAP (0.05-0.1 equivalents) to avoid potential side reactions.

  • The general procedure is similar to Protocol 1, with the addition of DMAP at the beginning of the reaction.

Part 2: Synthesis of Furan-3-carboxylate-5-sulfonate Esters

The reaction with alcohols or phenols yields sulfonate esters. These reactions are typically performed in the presence of a base to neutralize the generated HCl. Pyridine is a commonly used base and solvent for this transformation.

Protocol 3: Sulfonate Ester Formation Using Pyridine

Materials:

  • This compound

  • Alcohol or phenol (1.0-1.5 equivalents)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine at 0 °C.

  • Addition of Nucleophile: Add the alcohol or phenol (1.0-1.5 equivalents) to the solution.

  • Reaction Progression: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[5]

Chemoselectivity and Potential Side Reactions

The primary concern when working with this compound is the stability of the methyl ester group, especially under basic conditions which can lead to hydrolysis to the corresponding carboxylic acid.

Strategies to Mitigate Ester Hydrolysis:

  • Use of Non-Nucleophilic Bases: Employ sterically hindered, non-nucleophilic bases like TEA or DIPEA instead of stronger bases like NaOH or KOH.

  • Reaction Temperature: Maintain low to ambient reaction temperatures to minimize the rate of hydrolysis.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water is required for hydrolysis.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Alternative Ester-Compatible Methodologies

For particularly sensitive substrates or when basic conditions must be avoided entirely, alternative methods for sulfonamide formation can be considered.

  • Mitsunobu Reaction: If the corresponding sulfonic acid is available, a Mitsunobu reaction with an amine and a phosphine/azodicarboxylate combination can form the sulfonamide under neutral conditions. This approach, however, requires the initial hydrolysis of the sulfonyl chloride to the sulfonic acid.[6]

  • Ugi Multicomponent Reaction: It is possible to design a one-pot, multi-component reaction, such as the Ugi reaction, where the sulfonamide is formed in situ under milder conditions.[2][3]

Characterization of Products

The successful synthesis of the desired sulfonamide or sulfonate ester derivatives can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The disappearance of the sulfonyl chloride proton signal and the appearance of new signals corresponding to the incorporated nucleophile are indicative of a successful reaction.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies for the sulfonamide (N-H and S=O stretches) or sulfonate ester (S=O and C-O stretches) groups.

Conclusion

This compound is a valuable synthetic intermediate for the generation of novel furan-based compounds. The protocols and considerations outlined in this guide provide a solid foundation for researchers to perform nucleophilic substitutions on this substrate with a high degree of success. By carefully selecting the reaction conditions, particularly the base and temperature, the chemoselective formation of sulfonamides and sulfonate esters can be achieved while preserving the integrity of the methyl ester functionality. As with any synthetic procedure, optimization of the reaction conditions for each specific nucleophile is recommended to achieve the best possible yield and purity.

References

  • CymitQuimica. (2024). Safety Data Sheet: Methyl 5-(chlorosulfonyl)
  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • Fisher Scientific. (2025).
  • Enamine. (n.d.).
  • Sigma-Aldrich. (2025).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • KGROUP. (2006). Quenching Reactive Substances.
  • ChemScene. (n.d.). Methyl 5-(chlorosulfonyl)
  • ACS Publications. (n.d.).
  • Oxford Academic. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • ChemScene. (n.d.). Methyl 5-(chlorosulfonyl)
  • Advanced Biotech. (2025). SDS.
  • Sigma-Aldrich. (2024).
  • University of Rochester. (n.d.).
  • CUNY. (n.d.).
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • PMC. (2019).
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • DTIC. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups.
  • MDPI. (n.d.).
  • Wiley Online Library. (n.d.).
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • ACS Publications. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds | Request PDF.
  • РУДН. (n.d.). Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (n.d.). Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles ….
  • Luxembourg Bio Technologies. (2013). Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis.
  • European Journal of Chemistry. (2024).
  • PubMed Central. (n.d.).
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • UCL Discovery. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). EP0976742A1 - A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors.
  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters.
  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Chemical Communications (RSC Publishing). (2025).
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2020). 02.
  • ACS Publications. (n.d.).
  • Semantic Scholar. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines.
  • ResearchGate. (2025). (PDF) Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). 5-(Methylsulfanyl)furan-3-carboxylic acid.
  • ACS Publications. (n.d.).
  • MDPI. (n.d.).
  • Chemistry Optional Notes for UPSC PDF Download - EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • NIH. (n.d.).
  • ResearchGate. (2025).
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • ResearchGate. (2011).
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • NIH. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
  • ResearchGate. (2025). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[2][3][6]triazolo[3,4-b][2][4][6]thiadiazole derivatives.

  • Green Chemistry (RSC Publishing). (n.d.). Biobased phenol and furan derivative coupling for the synthesis of functional monomers.
  • PubChemLite. (n.d.). 5-(methylsulfamoyl)furan-3-carboxylic acid (C6H7NO5S).
  • ACS Publications. (n.d.). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols.
  • openEQUELLA. (2017). A kinetic study of the reaction of sulphuryl chloride with some phenols.

Sources

Application Notes and Protocols: Methyl 5-(chlorosulfonyl)furan-3-carboxylate as a Pivotal Intermediate for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Furan Sulfonamide Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one such critical cascade, often hyperactivated in a multitude of human cancers, driving tumor cell growth, proliferation, and survival.[1][2] Consequently, the development of inhibitors targeting this pathway holds immense therapeutic promise.[3][4]

This guide focuses on the utility of a specialized chemical intermediate, Methyl 5-(chlorosulfonyl)furan-3-carboxylate , in the synthesis of a novel class of kinase inhibitors. The furan-based sulfonamide scaffold has emerged as a privileged structure in the design of PI3K inhibitors, offering a unique combination of desirable physicochemical properties and potent biological activity.[5] The furan ring, being an electron-rich aromatic system, can engage in various interactions with biological targets and serves as a versatile scaffold for chemical modification.[3][6] This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a potent kinase inhibitor, alongside a discussion of the underlying scientific principles and analytical characterization.

Physicochemical Properties of the Intermediate

A thorough understanding of the properties of this compound is crucial for its effective handling and use in synthesis.

PropertyValueSource
CAS Number 1306607-16-8[7]
Molecular Formula C₆H₅ClO₅S[7]
Molecular Weight 224.62 g/mol [7]
Appearance White to off-white solid (predicted)General chemical knowledge
Purity ≥95%[7]
Storage 4°C, sealed storage, away from moisture[7]
SMILES O=C(C1=COC(S(=O)(Cl)=O)=C1)OC[7]

Part 1: Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process starting from commercially available 2-furoic acid. The first step involves esterification to produce methyl furan-3-carboxylate, followed by chlorosulfonation.

Workflow for the Synthesis of the Intermediate

Synthesis_of_Intermediate cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorosulfonation A Furan-3-carboxylic acid B Methyl furan-3-carboxylate A->B  MeOH, H₂SO₄ (cat.), Reflux   C Methyl furan-3-carboxylate D This compound C->D  ClSO₃H, CH₂Cl₂, 0°C to rt  

Caption: Synthetic route to this compound.

Detailed Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl furan-3-carboxylate

  • Reaction Setup: To a solution of furan-3-carboxylic acid (10.0 g, 89.2 mmol) in methanol (150 mL) in a round-bottom flask, add concentrated sulfuric acid (2.5 mL) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl furan-3-carboxylate as a liquid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Safety First: This reaction involves chlorosulfonic acid, which is highly corrosive and reacts violently with water.[8][9][10] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (acid-resistant gloves, safety goggles, and a lab coat) must be worn.[9]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve methyl furan-3-carboxylate (10.0 g, 79.3 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (11.1 g, 95.2 mmol, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with cold water (2 x 50 mL) and brine (50 mL).

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel. The structure of the final product should be confirmed by NMR and mass spectrometry.[11][12]

Part 2: Application in the Synthesis of a Furan-Based PI3K Inhibitor

This compound is a versatile intermediate for the synthesis of various kinase inhibitors. Its chlorosulfonyl group readily reacts with primary and secondary amines to form sulfonamides, a key structural motif in many kinase inhibitors.[6] A prime example of a target molecule is an analog of GSK2126458, a potent PI3K/mTOR dual inhibitor.

Proposed Kinase Inhibitor Synthesis Workflow

Kinase_Inhibitor_Synthesis cluster_0 Sulfonamide Formation cluster_1 Final Inhibitor A This compound C Furan Sulfonamide Intermediate A->C  Pyridine, CH₂Cl₂, rt   B Substituted Aniline B->C  Pyridine, CH₂Cl₂, rt   D Furan Sulfonamide Intermediate E PI3K Inhibitor Analog D->E  Further synthetic steps (e.g., coupling)  

Caption: General workflow for the synthesis of a furan-based kinase inhibitor.

Detailed Protocol: Synthesis of a Representative Furan-Based PI3K Inhibitor

This protocol describes the synthesis of a key sulfonamide intermediate, which is a precursor to a GSK2126458 analog.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 4.45 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Amine: To this solution, add a solution of a suitable substituted aniline, for example, 2,4-difluoroaniline (0.63 g, 4.90 mmol, 1.1 equivalents), and pyridine (0.42 g, 5.34 mmol, 1.2 equivalents) in dichloromethane (10 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired furan sulfonamide. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13][14]

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted IC₅₀ (PI3Kα)
Furan Sulfonamide Intermediate C₁₂H₉F₂NO₅S317.27-
Final PI3K Inhibitor Analog (Varies based on further modifications)-Low nM range (expected)

Scientific Rationale and Mechanistic Insights

The Furan Scaffold: A Privileged Motif in Kinase Inhibition

The furan ring is a bioisostere of the purine ring system, which is a core component of ATP, the natural substrate for kinases.[15] This structural mimicry allows furan-containing molecules to effectively compete with ATP for binding to the kinase active site. Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the inhibitor. The planarity of the furan ring also allows for favorable π-stacking interactions with aromatic residues in the kinase active site.[16]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1][17][18] Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[2] Inhibitors of this pathway can induce apoptosis and arrest the cell cycle in cancer cells.[17] Furan-based sulfonamides, such as the one synthesized in this protocol, have shown significant promise as potent and selective inhibitors of PI3K and mTOR.[19]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Furan-based Sulfonamide Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Its synthesis, while requiring careful handling of reactive reagents, is straightforward. The subsequent reaction with amines to form sulfonamides provides a robust method for accessing a diverse range of potential therapeutic agents. The protocols and scientific rationale presented in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the potential of this promising chemical scaffold.

References

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Furoic acid - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-FUROIC ACID - Organic Syntheses. (n.d.). Retrieved January 21, 2026, from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis - University of Cambridge. (n.d.). Retrieved January 21, 2026, from [Link]

  • Optimization of reaction conditions for sulfimide synthesis. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties | ACS Sustainable Chemistry & Engineering. (n.d.). Retrieved January 21, 2026, from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Retrieved January 21, 2026, from [Link]

  • Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-furoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H4Cl2O4S2 | CID 10869516 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]

  • Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer: Rational for its testing in clinical trials. - ASCO Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN102786446A - New production process for chlorosulfonation of para-ester by using thionyl chloride - Google Patents. (n.d.).
  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F. (n.d.). Retrieved January 21, 2026, from [Link]

  • FDA Grants Priority Review to Gedatolisib for Advanced Breast Cancer | Targeted Oncology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 5-(chlorosulfonyl)furan-3-carboxylate in Click Chemistry for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Furan-Based Building Block

In the landscape of modern medicinal chemistry and drug discovery, the demand for novel molecular scaffolds that offer both structural diversity and reliable reactivity is paramount.[1][2] Furan-containing compounds have long been recognized for their diverse pharmacological activities, serving as key components in a wide array of therapeutic agents.[1][2] The inherent electronic properties and the ability of the furan ring to act as a bioisostere for other aromatic systems make it a privileged scaffold in the design of new drugs.[3] When functionalized with a sulfonyl chloride group, as in Methyl 5-(chlorosulfonyl)furan-3-carboxylate, the furan scaffold is transformed into a highly versatile building block, primed for a suite of powerful "click" and "click-like" transformations.[4][5][6][7][]

This guide provides an in-depth exploration of the applications of this compound in click chemistry, with a focus on the synthesis of sulfonamides and sulfonyl azides – key intermediates for bioconjugation, library synthesis, and the development of novel therapeutics.[6][7][] We will delve into the causality behind experimental choices, providing detailed, field-proven protocols that are both robust and reproducible.

Core Concepts: The Reactivity of an Electron-Deficient Furan Sulfonyl Chloride

The reactivity of this compound is governed by the interplay of the electrophilic sulfonyl chloride group and the electronic nature of the furan ring, which is further influenced by the electron-withdrawing methyl carboxylate substituent. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack at the sulfur atom.[3] The furan ring, while aromatic, can be susceptible to harsh reaction conditions.[9][10] Therefore, the protocols outlined herein are optimized to be mild and efficient, preserving the integrity of the furan core.

Application I: Synthesis of Furan-Based Sulfonamides

The formation of a sulfonamide bond is a cornerstone of medicinal chemistry, with this functional group being present in a multitude of approved drugs.[11][12][13] The reaction of this compound with primary or secondary amines provides a direct and efficient route to a diverse library of furan sulfonamides.

Scientific Rationale

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The use of a base is crucial to neutralize the HCl generated, driving the reaction to completion.[14][15] The choice of base and solvent can be critical, especially when working with sensitive substrates or weakly nucleophilic amines.

Experimental Workflow: Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in an appropriate solvent (e.g., DCM, THF). B Add the amine (1.0 - 1.2 equivalents). A->B C Add a non-nucleophilic base (e.g., triethylamine, DIPEA) (1.5 - 2.0 equivalents). B->C D Stir the reaction mixture at room temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with water or dilute aqueous acid. E->F G Extract the product with an organic solvent. F->G H Wash the organic layer with brine, dry over Na2SO4, and concentrate. G->H I Purify the crude product by column chromatography or recrystallization. H->I

Caption: Workflow for the synthesis of furan sulfonamides.

Detailed Protocol: Synthesis of Methyl 5-(benzylsulfamoyl)furan-3-carboxylate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1306607-16-8224.621.01.0
Benzylamine100-46-9107.151.11.1
Triethylamine121-44-8101.191.51.5
Dichloromethane (DCM)75-09-284.9310 mL-

Procedure:

  • To a solution of this compound (225 mg, 1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (0.21 mL, 1.5 mmol).

  • Slowly add benzylamine (0.12 mL, 1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Application II: Synthesis of Furan-Based Sulfonyl Azides – Gateways to Further Click Chemistry

Sulfonyl azides are versatile intermediates in organic synthesis, most notably as precursors for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[16][17] The conversion of this compound to its corresponding sulfonyl azide opens up a vast chemical space for creating complex molecular architectures.

Scientific Rationale

The synthesis of sulfonyl azides from sulfonyl chlorides is a straightforward nucleophilic substitution reaction where the chloride is displaced by the azide anion.[18] Sodium azide is the most common source of the azide nucleophile. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of sodium azide.

Reaction Pathway: Sulfonyl Chloride to Sulfonyl Azide

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound C Nucleophilic Substitution in a polar aprotic solvent (e.g., Acetone, DMF) A->C B Sodium Azide (NaN3) B->C D Methyl 5-(azidosulfonyl)furan-3-carboxylate C->D E Sodium Chloride (NaCl) C->E

Caption: Conversion of a sulfonyl chloride to a sulfonyl azide.

Detailed Protocol: Synthesis of Methyl 5-(azidosulfonyl)furan-3-carboxylate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1306607-16-8224.621.01.0
Sodium Azide26628-22-865.011.51.5
Acetone67-64-158.0810 mL-
Water7732-18-518.021 mL-

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve this compound (225 mg, 1.0 mmol) in acetone (10 mL).

  • In a separate flask, dissolve sodium azide (98 mg, 1.5 mmol) in a minimal amount of water (approx. 1 mL) and add it to the sulfonyl chloride solution.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting material.

  • Once the reaction is complete, pour the mixture into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and carefully concentrate the solvent under reduced pressure at low temperature (< 40°C) to obtain the crude sulfonyl azide.

  • The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be purified by careful column chromatography on silica gel. Note: Sulfonyl azides can be thermally unstable and should be handled with care.

Application III: Gateway to SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry

While sulfonyl chlorides are highly reactive, their fluoride counterparts, sulfonyl fluorides, are the cornerstone of the Nobel Prize-winning Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[16][19][20][21][22] Sulfonyl fluorides exhibit a unique balance of stability and "spring-loaded" reactivity, making them ideal for bioconjugation and materials science.[19][20][21] this compound can be readily converted to the corresponding sulfonyl fluoride, unlocking its potential in SuFEx reactions.

Scientific Rationale

The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved through a halide exchange reaction using a fluoride source such as potassium fluoride or potassium bifluoride.[18][19] The greater thermodynamic stability of the S-F bond compared to the S-Cl bond drives the reaction.[19][20]

Conceptual Workflow: Sulfonyl Chloride to Sulfonyl Fluoride

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound C Halide Exchange in a suitable solvent (e.g., Acetonitrile) A->C B Fluoride Source (e.g., KF, KHF2) B->C D Methyl 5-(fluorosulfonyl)furan-3-carboxylate C->D E Potassium Chloride (KCl) C->E

Caption: Conversion of a sulfonyl chloride to a sulfonyl fluoride for SuFEx.

Protocol: Synthesis of Methyl 5-(fluorosulfonyl)furan-3-carboxylate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1306607-16-8224.621.01.0
Potassium Fluoride (spray-dried)7789-23-358.103.03.0
Acetonitrile (anhydrous)75-05-841.0510 mL-

Procedure:

  • To a suspension of spray-dried potassium fluoride (174 mg, 3.0 mmol) in anhydrous acetonitrile (10 mL), add this compound (225 mg, 1.0 mmol).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR spectroscopy.

  • After cooling to room temperature, filter the reaction mixture to remove excess potassium fluoride and the potassium chloride byproduct.

  • Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-(fluorosulfonyl)furan-3-carboxylate.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for click chemistry applications in drug discovery and chemical biology. Its ability to be readily converted into a diverse array of sulfonamides and sulfonyl azides provides access to a vast chemical space for the synthesis of novel bioactive molecules. Furthermore, its conversion to the corresponding sulfonyl fluoride opens the door to the exciting field of SuFEx chemistry. The protocols detailed in this guide are designed to be robust and reproducible, empowering researchers to fully exploit the potential of this promising furan-based scaffold. As the demand for efficient and modular synthetic methodologies continues to grow, the applications of this compound in click chemistry are poised to expand, contributing to the development of the next generation of therapeutics.

References

  • A palladium-catalyzed method for the preparation of sulfonamides is described. The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2659654/]
  • Sulfinamides were synthesized from sulfonyl chlorides using a procedure involving the in situ reduction of sulfonyl chlorides. The reaction is broad in scope and easy to perform. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1472688/]
  • David, D. M., & David, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 287-310). Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/ebook/978-1-78262-421-5]
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link: https://www.sciencedirect.com/science/article/pii/S187220672030467X]
  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur (VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link: https://pubmed.ncbi.nlm.nih.gov/25130706/]
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link: https://macmillan.princeton.
  • A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. [Link: https://www.benchchem.com/w/wp-content/uploads/2023/11/a-comparative-guide-to-the-synthesis-of-furan-sulfonamide-compounds.pdf]
  • Synthetic Routes to Arylsulfonyl Fluorides. [Link: https://www.mdpi.com/1420-3049/24/5/830]
  • Sulfonamide synthesis by S-N coupling. [Link: https://www.organic-chemistry.org/synthesis/S-N/sulfonamides.shtm]
  • Sulfur fluoride exchange. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10395751/]
  • Direct synthesis of sulfonyl azides from sulfonic acids. [Link: https://www.researchgate.
  • Alkyl (top) and aryl (bottom) sulfonyl fluorides made from sulfonic acids. [Link: https://www.researchgate.net/figure/Alkyl-top-and-aryl-bottom-sulfonyl-fluorides-made-from-sulfonic-acids-a-NaN3_fig2_264964692]
  • Sulfonyl azide synthesis by S-N coupling. [Link: https://www.organic-chemistry.org/synthesis/N/azides/sulfonylazides.shtm]
  • Furan-2-sulfonamide | CAS 55673-71-7. [Link: https://www.benchchem.com/product/B5567371]
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. [Link: https://patents.google.
  • Sulfonamide derivatives: Synthesis and applications. [Link: https://frontier.macrothink.org/index.php/fjes/article/view/17855]
  • Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.5b02755]
  • ON THE SYNTHESIS OF a-ARYLSULFONYL- AND a-ALKYLSULFONYLPHENYLDIAZOMETHANES. [Link: https://www.electronicsandbooks.com/eab1/manual/Organic/Tetrahedron%20Letters/20-1979/20-1979-33-3165.pdf]
  • Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. [Link: https://repository.kulib.kyoto-u.ac.jp/dspace/bitstream/2433/276162/2/dkihg3133.pdf]
  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link: https://baxendalegroup.com/wp-content/uploads/2019/08/235_obc_2010.pdf]
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link: https://www.orientjchem.org/vol39no5/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/]
  • Click Chemistry. [Link: https://sharplesslab.scripps.edu/click-chemistry/]
  • Supplementary data. [Link: https://www.rsc.
  • This compound. [Link: https://www.chemscene.com/products/Methyl-5-(chlorosulfonyl)
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis. [Link: https://www.bocsci.
  • The Top 9 Click Chemistry Life Science Applications you need to know. [Link: https://www.jandk-scientific.
  • Click chemistry. [Link: https://en.wikipedia.org/wiki/Click_chemistry]
  • Supporting Information 1. [Link: https://www.medkoo.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. [Link: https://www.benchchem.com/w/wp-content/uploads/2023/11/an-in-depth-technical-guide-on-the-reactivity-of-the-sulfonyl-chloride-functional-group.pdf]
  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. [Link: https://www.researchgate.net/publication/326888259_Synthesis_of_Methyl_2-Aryl-5-chlorosulfonyl-13-oxazole-4-carboxylates_and_Their_Reactions_with_Amines_and_Amidines]
  • Process for preparation of 5-substituted tetrazoles. [Link: https://patents.google.
  • Methyl 5-(Chlorosulfonyl)-2-Furoate. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2736845]
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link: https://www.mdpi.com/1420-3049/27/19/6638]
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link: https://www.mdpi.com/1422-8599/2022/1/13590/]
  • Furan: Properties, Synthesis, and Reactions. [Link: https://www.slideshare.net/VayuChaurasiya/furan-properties-synthesis-and-reactions]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-(chlorosulfonyl)furan-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your results.

Introduction: The Chemistry at a Glance

The synthesis of this compound is a nuanced process, primarily involving an electrophilic aromatic substitution on the furan ring. The furan core, while aromatic, is sensitive to strong acids and oxidizing conditions, making the chlorosulfonation step a critical point of control. The electron-withdrawing nature of the methyl carboxylate group at the 3-position directs the incoming chlorosulfonyl group primarily to the 5-position. However, the reaction is not without its challenges, including potential side reactions and product instability. This guide will address these issues head-on, providing you with the expertise to achieve a successful synthesis.

Reaction Mechanism Overview

The chlorosulfonation of methyl furan-3-carboxylate is an electrophilic aromatic substitution. The reaction proceeds through the formation of a highly electrophilic sulfur trioxide-like species from chlorosulfonic acid, which is then attacked by the electron-rich furan ring. A plausible mechanism is outlined below:

Chlorosulfonation Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution 2ClSO3H 2 ClSO₃H SO2Cl+ SO₂Cl⁺ (Electrophile) 2ClSO3H->SO2Cl+ Equilibrium H3O+ H₃O⁺ 2ClSO3H->H3O+ SO3Cl- SO₃Cl⁻ 2ClSO3H->SO3Cl- Furan Methyl furan-3-carboxylate Sigma Sigma Complex (Resonance Stabilized) Furan->Sigma + SO₂Cl⁺ Product This compound Sigma->Product - H⁺

Caption: Proposed mechanism for the chlorosulfonation of methyl furan-3-carboxylate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Frequently Asked Questions

Q1: My reaction mixture turned dark brown/black upon addition of chlorosulfonic acid. What is happening?

A1: Dark coloration is a common indicator of furan ring decomposition or polymerization. The furan ring is sensitive to strong acids, and at elevated temperatures, this degradation is accelerated.[1]

  • Immediate Action: Ensure your reaction is being conducted at a sufficiently low temperature (typically between -10°C and 0°C).

  • Preventative Measures:

    • Add the chlorosulfonic acid dropwise to a cooled solution of the methyl furan-3-carboxylate in a suitable solvent (e.g., dichloromethane) to dissipate the heat of reaction.

    • Use a solvent to dilute the reactants, which can help to control the reaction rate and temperature.

Q2: The yield of my desired product is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of chlorosulfonic acid and allowing for an adequate reaction time.

  • Product Hydrolysis: The target compound, a sulfonyl chloride, is moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid during workup.[2] This is a significant contributor to yield loss.

  • Side Reactions: The formation of isomeric byproducts or polysulfonated products can reduce the yield of the desired isomer.

Q3: I am observing multiple spots on my TLC plate after workup. What are these impurities?

A3: The common impurities include:

  • Unreacted Starting Material: The spot corresponding to methyl furan-3-carboxylate.

  • Sulfonic Acid: The hydrolyzed product, which will have a much lower Rf value on silica gel.

  • Isomeric Products: While the 5-position is favored, some substitution at other positions might occur.

  • Di-sulfonated Products: If the reaction conditions are too harsh, a second chlorosulfonyl group may be added.

Q4: How can I effectively purify the final product?

A4: Purification can be challenging due to the product's reactivity.

  • Aqueous Workup: A careful aqueous workup is the first step. The reaction mixture should be quenched by slowly pouring it onto crushed ice. The product may precipitate and can be collected by filtration. If it remains in the organic layer, perform extractions quickly with cold water or brine to minimize hydrolysis.

  • Chromatography: If further purification is needed, flash column chromatography on silica gel can be employed.[3] It is crucial to use a non-polar eluent system (e.g., hexanes/ethyl acetate) and to run the column quickly to minimize contact time with the silica, which can promote decomposition.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.

Q5: What are the optimal storage conditions for this compound?

A5: The product is moisture-sensitive. It should be stored at low temperatures (around 4°C), under an inert atmosphere (nitrogen or argon), and in a tightly sealed container to prevent degradation.[4]

Optimized Experimental Protocol

This protocol is derived from established procedures for the chlorosulfonation of furan derivatives and is designed to maximize yield and purity.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl furan-3-carboxylate126.1110.0 g0.079 mol
Chlorosulfonic acid116.5211.1 mL (2.0 eq)0.158 mol
Dichloromethane (anhydrous)-150 mL-
Crushed Ice-200 g-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (10.0 g, 0.079 mol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (11.1 mL, 0.158 mol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -5°C.

  • Reaction: Stir the reaction mixture at -10°C to 0°C for 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a separate beaker with vigorous stirring.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with cold saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30°C) to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Experimental_Workflow A 1. Dissolve Methyl furan-3-carboxylate in DCM B 2. Cool to -10°C A->B C 3. Add Chlorosulfonic Acid Dropwise B->C D 4. Stir at -10°C to 0°C for 2h C->D E 5. Quench on Crushed Ice D->E F 6. Aqueous Workup E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

ParameterRecommended ValueRationale
Temperature -10°C to 0°CMinimizes furan ring decomposition.
Equivalents of ClSO₃H 2.0 eqEnsures complete reaction of the starting material.
Reaction Time 2 hoursTypically sufficient for completion at low temperatures.
Workup Conditions Cold aqueous solutionsReduces hydrolysis of the sulfonyl chloride product.

References

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S.
  • Direct Conversion of an ortho-Allylphenol into a Chlorosulfonyl-3-methyl-1,2-benzoxathiin 2,2-Dioxide. Zeitschrift für Naturforschung B. [Link]

  • Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. U.S.
  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]

  • Furan. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. [Link]

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" purification techniques and challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 5-(chlorosulfonyl)furan-3-carboxylate (CAS 1306607-16-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the purification of this highly reactive furan derivative. Given its inherent instability, successful purification requires a nuanced understanding of its chemical behavior. This guide provides field-proven insights and troubleshooting protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, stability, and analysis of this compound.

Q1: My supposedly pure this compound is a yellow or dark-colored oil/solid, not the expected off-white solid. What does this indicate?

A: Discoloration is a primary indicator of decomposition.[1][2] this compound, like most sulfonyl chlorides, is highly sensitive to moisture, heat, and potentially light. The yellow or brown color typically results from the formation of degradation byproducts. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, Methyl 5-(sulfo)furan-3-carboxylate, upon exposure to atmospheric or residual moisture.[3][4] For reactions requiring high purity, it is strongly recommended to use a freshly purified, colorless, or pale-yellow reagent.[1]

Q2: What are the most common impurities I should anticipate after synthesizing this compound?

A: The impurity profile is largely dependent on the synthetic route, but several common species are frequently observed:

  • Methyl 5-(sulfo)furan-3-carboxylate: The sulfonic acid resulting from hydrolysis of the sulfonyl chloride group. This is the most common impurity, especially after aqueous workups.[4][5]

  • Unreacted Starting Materials: Depending on the synthetic method, this could include the precursor furan-3-carboxylate or related compounds.

  • Residual Chlorinating Agent: Traces of reagents like chlorosulfonic acid or thionyl chloride may persist if the workup is incomplete.

  • Dimeric or Polymeric Byproducts: Self-reaction or side reactions can lead to higher molecular weight impurities, which often present as an intractable oil.[6]

Q3: What are the correct storage and handling procedures for this compound?

A: Due to its high reactivity, strict storage and handling protocols are essential to maintain its integrity.

  • Storage: The compound should be stored at low temperatures (typically 2-8°C) under an inert atmosphere (Argon or Nitrogen).[7] The container must be tightly sealed to prevent moisture ingress.[3][8]

  • Handling: Always handle the compound in a well-ventilated fume hood.[1] Use dry glassware and syringes. Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[8][9]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.[10]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying major impurities, particularly the sulfonic acid byproduct.[10]

  • LC-MS: Ideal for detecting trace-level impurities and confirming the molecular weight of the desired product and byproducts.

  • GC-MS: This technique can be challenging due to the thermal lability of sulfonyl chlorides. If direct analysis is required, a low-temperature injection method may be necessary. A more reliable approach involves derivatization of the sulfonyl chloride to a more stable sulfonamide prior to analysis.[10][11]

Part 2: Troubleshooting Guide for Purification Workflows

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Aqueous Workup and Extraction

The aqueous workup is often the most critical and problematic step, where significant product loss can occur.

  • Problem: Very low or no yield of the desired product after performing an aqueous wash to remove acidic byproducts.

  • Underlying Cause: The primary cause is the hydrolysis of the reactive sulfonyl chloride group to the water-soluble sulfonic acid.[4] This reaction is accelerated by elevated temperatures and strong bases. The low solubility of common organic solvents like dichloromethane (DCM) in water can also lead to poor phase contact, requiring longer stirring times that further promote hydrolysis.[5][6]

  • Troubleshooting Strategy: The key is to perform the quench and wash steps as quickly and coldly as possible.

    • Step 1: Pre-cool: Before the quench, cool the organic reaction mixture to 0°C in an ice bath. This slows down the exothermic reaction with water and minimizes hydrolysis.[5]

    • Step 2: Quench Method: Slowly add the cooled reaction mixture to a vigorously stirred, ice-cold saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[5] Never add water directly to the reaction mixture.

    • Step 3: Rapid Separation: Do not stir for extended periods. Allow the layers to separate quickly and remove the aqueous layer.

    • Step 4: Brine Wash & Drying: Wash the organic layer with cold brine to remove residual water, then dry thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Step 5: Immediate Concentration: Filter the drying agent and concentrate the organic solvent in vacuo immediately. Do not let the product sit in solution for an extended time.

Workflow Diagram: Aqueous Workup Decision Process

G start Reaction Mixture at 0°C quench Add mixture to ice-cold sat. NaHCO3 with vigorous stirring start->quench Slowly separate Separate Layers IMMEDIATELY quench->separate wash Wash Organic Layer with Cold Brine separate->wash dry Dry over Anhydrous MgSO4 or Na2SO4 wash->dry concentrate Filter and Concentrate in vacuo dry->concentrate product Crude Product for Further Purification concentrate->product

Caption: Decision workflow for minimizing hydrolysis during aqueous workup.

Flash Column Chromatography

Chromatography is often necessary to achieve high purity, but it presents its own set of challenges due to the compound's reactivity.

  • Problem: Significant streaking on the TLC plate and low recovery of the product from the column, with a dark-colored residue remaining on the silica.

  • Underlying Cause: The acidic nature of standard silica gel can catalyze the hydrolysis of the sulfonyl chloride, causing it to decompose on the column.[12] The presence of water in the solvents or on the silica will exacerbate this issue.

  • Troubleshooting Strategy: Neutralize the stationary phase and ensure anhydrous conditions.

    • Step 1: Use Dry Solvents: Always use freshly distilled or commercially available anhydrous solvents for your eluent system.

    • Step 2: Dry the Silica: If possible, dry the silica gel in a vacuum oven before preparing the column.

    • Step 3: Column Loading: Use a "dry loading" technique. Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting powder to the top of the column. This minimizes the initial solvent front interaction.

    • Step 4: Eluent Selection: A non-polar solvent system is preferred. Start with a gradient of ethyl acetate in hexanes or petroleum ether.[12][13]

Parameter Recommendation Rationale
Stationary Phase Standard Silica Gel (300-400 mesh)Provides good separation for moderately polar compounds.[12]
Eluent System Hexanes / Ethyl Acetate (Gradient)Start with low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. This system is effective for separating sulfonyl chlorides from less polar impurities.[12][13]
Alternative Eluent Dichloromethane / Hexanes (Gradient)Can be effective if the product has poor solubility in hexanes. Ensure DCM is anhydrous.
Monitoring TLC with UV visualization and/or a potassium permanganate stainThe furan ring is UV active. Permanganate stain will react with the furan ring, but may also react with impurities.
Recrystallization

Recrystallization can be an effective final purification step if the compound is semi-crystalline and thermally stable enough over short periods.

  • Problem: The compound "oils out" from the solution upon cooling and does not form crystals.

  • Underlying Cause: This is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation. It can also be caused by using a suboptimal solvent or cooling the solution too rapidly.

  • Troubleshooting Strategy:

    • Solvent Screening: Test a variety of solvents on a small scale. An ideal solvent will dissolve the compound when hot but not when cold. Consider solvent pairs, such as ethyl acetate/hexanes or dichloromethane/pentane.

    • Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly, then transfer it to a 2-8°C refrigerator, and finally to a freezer if necessary. Rapid cooling promotes oiling out.

    • Seeding: If you have a small amount of pure solid, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

    • Trituration: If crystallization fails, attempt to triturate the oil with a non-polar solvent like cold hexanes or pentane. This can sometimes induce solidification and wash away more soluble impurities.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Aqueous Workup for Hydrolysis-Sensitive Sulfonyl Chlorides
  • Cool the completed reaction mixture (in an organic solvent like DCM or EtOAc) to 0°C using an ice/water bath.

  • In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it to 0°C. Ensure the volume is sufficient to neutralize all acidic components.

  • While stirring the NaHCO₃ solution vigorously, slowly add the cold reaction mixture via an addition funnel over 5-10 minutes. Monitor the quench for gas evolution.

  • Pour the mixture into a separatory funnel and allow the layers to separate. This should be done within 5 minutes of completing the addition.

  • Drain the organic layer. Wash it once with an equal volume of ice-cold brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate immediately using a rotary evaporator with a bath temperature below 35°C.

Protocol 2: Flash Chromatography of this compound
  • Prepare the eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure solvents are anhydrous.

  • Dry-load the crude product: Dissolve the crude material in a minimal amount of DCM, add a small amount of silica gel (approx. 2-3x the mass of the crude product), and concentrate to a free-flowing powder.

  • Pack a glass column with silica gel using the chosen eluent.

  • Carefully add the dry-loaded sample to the top of the column bed.

  • Elute the column with the solvent system, collecting fractions. Monitor the elution by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure. The final product should be placed under high vacuum to remove all residual solvent.

Purification Strategy Flowchart

G start Crude Reaction Mixture workup Perform Optimized Aqueous Workup (Protocol 1) start->workup analyze1 Analyze Crude Purity (TLC, 1H NMR) workup->analyze1 purity_check Purity > 95%? analyze1->purity_check chromatography Flash Column Chromatography (Protocol 2) purity_check->chromatography No final_product Pure Product (Store at 2-8°C under N2) purity_check->final_product Yes analyze2 Analyze Fractions (TLC) chromatography->analyze2 combine Combine Pure Fractions & Concentrate analyze2->combine recrystallize Consider Recrystallization for Final Polish combine->recrystallize recrystallize->final_product

Caption: General purification strategy for this compound.

References

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

  • Ma, S., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3236. Available at: [Link]

  • S D FINE-CHEM LIMITED. (n.d.). Sulphuryl chloride MSDS. Retrieved from [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904-909. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Sellier, N., et al. (1995). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal of Chromatography A, 710(1), 125-134. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

Sources

Technical Support Center: Chlorosulfonation of Methyl Furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorosulfonation of methyl furan-3-carboxylate. The information herein is curated to address common and complex side reactions, offering both theoretical understanding and practical, field-proven solutions.

I. Understanding the Core Reaction and Its Challenges

The chlorosulfonation of methyl furan-3-carboxylate is a critical transformation for the synthesis of various pharmaceutical intermediates. The reaction involves the electrophilic substitution of a hydrogen atom on the furan ring with a chlorosulfonyl group (-SO₂Cl). While seemingly straightforward, the inherent reactivity of the furan ring presents significant challenges.[1][2]

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[2] However, this high reactivity is a double-edged sword. The furan nucleus is sensitive to strong acidic conditions, which are typical for chlorosulfonation, leading to potential degradation, polymerization, or ring-opening.[3][4] The presence of the electron-withdrawing methyl carboxylate group at the 3-position deactivates the ring, but the regioselectivity and the prevention of side reactions remain primary concerns for process optimization.[5]

Reaction Overview

G cluster_reactants Reactants cluster_products Products A Methyl furan-3-carboxylate C Methyl 5-(chlorosulfonyl)furan-3-carboxylate (Desired Product) A->C Electrophilic Aromatic Substitution D Side Products A->D Side Reactions B Chlorosulfonic Acid (ClSO₃H) B->C B->D

Caption: General reaction scheme for the chlorosulfonation of methyl furan-3-carboxylate.

II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most frequently encountered issues during the chlorosulfonation of methyl furan-3-carboxylate, providing explanations for their occurrence and actionable solutions.

1. Issue: Low Yield of the Desired Product, this compound

Potential Cause Explanation Troubleshooting & Optimization
Ring Decomposition/Polymerization The furan ring is notoriously unstable in strongly acidic environments.[3][4] Protonation of the furan ring can initiate ring-opening and subsequent polymerization, leading to the formation of intractable tars and a significant loss of material.- Temperature Control: Maintain strict, low-temperature conditions (e.g., 0 to -10 °C) throughout the addition of chlorosulfonic acid and during the reaction.[6] - Solvent Choice: Use an inert solvent such as dichloromethane or chloroform to dilute the reaction mixture, which can help to dissipate heat and moderate the reactivity.[7] - Stoichiometry: A large excess of chlorosulfonic acid can exacerbate degradation. Carefully optimize the molar ratio of the reagent.
Formation of Furan-3-sulfonic acid Incomplete chlorination of the intermediate sulfonic acid can occur, especially if the reaction is not driven to completion or if there is insufficient chlorinating agent.[8]- Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the conversion of the sulfonic acid to the sulfonyl chloride.[7] - Addition of a Chlorinating Agent: In some cases, the addition of a co-reagent like thionyl chloride (SOCl₂) can facilitate the conversion of the sulfonic acid to the desired sulfonyl chloride.
Hydrolysis of the Product The desired sulfonyl chloride is highly susceptible to hydrolysis, reverting to the sulfonic acid upon contact with water.[9][10][11] This can occur during the reaction if the reagents are not anhydrous or during aqueous work-up procedures.- Anhydrous Conditions: Use freshly distilled solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Non-Aqueous Work-up: If possible, devise a work-up procedure that avoids the use of water. Quenching the reaction by pouring it onto ice should be done rapidly, and the product should be extracted into an organic solvent immediately.[8]

2. Issue: Formation of Isomeric Byproducts

Potential Cause Explanation Troubleshooting & Optimization
Substitution at the C2 Position While the C5 position is generally favored for electrophilic substitution in 3-substituted furans, some substitution at the C2 position can occur, leading to the formation of methyl 2-(chlorosulfonyl)furan-3-carboxylate.[12][13] The regioselectivity is influenced by a combination of steric and electronic factors.- Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the C5-substituted isomer. - Choice of Sulfonating Agent: While chlorosulfonic acid is common, exploring other sulfonating agents in combination with a chlorinating agent might offer different regioselectivity, though this would require significant process development.

3. Issue: Formation of Disulfonated Products

Potential Cause Explanation Troubleshooting & Optimization
Over-reaction If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a large excess of chlorosulfonic acid), a second chlorosulfonation can occur, leading to the formation of dually substituted products.- Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to the furan substrate. A slight excess is often necessary, but a large excess should be avoided. - Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and quench it once the starting material is consumed and before significant amounts of disulfonated products are formed.

4. Issue: Formation of Sulfones

Potential Cause Explanation Troubleshooting & Optimization
Friedel-Crafts-type Reaction The newly formed sulfonyl chloride can act as an electrophile and react with another molecule of methyl furan-3-carboxylate, leading to the formation of a sulfone bridge between two furan rings. This is a known side reaction in chlorosulfonation chemistry.[14]- Dilution: Running the reaction at a higher dilution can disfavor this bimolecular side reaction.[14] - Reverse Addition: Adding the furan substrate to the chlorosulfonic acid (instead of the other way around) can help to maintain a low concentration of the furan and minimize the formation of sulfones.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the chlorosulfonation of methyl furan-3-carboxylate?

A1: The electrophilic substitution on a 3-substituted furan ring is generally directed to the C5 position.[12][13] This is due to the stabilization of the intermediate sigma complex through resonance involving the furan oxygen. Attack at the C5 position allows for the delocalization of the positive charge over three atoms, whereas attack at other positions results in less stable intermediates.[2] Therefore, the primary product expected is this compound.[15][16]

G cluster_0 Electrophilic Attack at C5 cluster_1 Electrophilic Attack at C2 Start_C5 Methyl furan-3-carboxylate Intermediate_C5 Sigma Complex (More Stable - 3 Resonance Structures) Start_C5->Intermediate_C5 + SO₂Cl⁺ Product_C5 This compound Intermediate_C5->Product_C5 - H⁺ Start_C2 Methyl furan-3-carboxylate Intermediate_C2 Sigma Complex (Less Stable - 2 Resonance Structures) Start_C2->Intermediate_C2 + SO₂Cl⁺ Product_C2 Methyl 2-(chlorosulfonyl)furan-3-carboxylate Intermediate_C2->Product_C2 - H⁺

Caption: Regioselectivity of chlorosulfonation on methyl furan-3-carboxylate.

Q2: How can I effectively purify the final product, this compound?

A2: The purification of sulfonyl chlorides can be challenging due to their reactivity.

  • Crystallization: If the product is a solid, crystallization from a non-polar solvent (e.g., hexanes, or a mixture of ethyl acetate and hexanes) is often the best method.[7] This will help to remove any unreacted starting material and some of the more polar side products.

  • Chromatography: Column chromatography on silica gel can be used, but it should be performed quickly and with non-protic solvents to avoid hydrolysis of the sulfonyl chloride on the acidic silica surface.[17] A short plug of silica may be preferable to a full column.

  • Distillation: If the product is a liquid and thermally stable, short-path distillation under high vacuum can be an effective purification method.

Q3: Are there any alternative reagents to chlorosulfonic acid for this transformation?

A3: While chlorosulfonic acid is a powerful and common reagent for this reaction, its harshness can be a drawback.[18] Alternative, two-step procedures could be considered:

  • Sulfonation followed by Chlorination: The furan can first be sulfonated using a milder reagent, such as a sulfur trioxide-pyridine complex, to form the sulfonic acid. The isolated sulfonic acid can then be converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[7] This approach separates the potentially ring-degrading sulfonation step from the chlorination step.

Q4: What safety precautions should be taken when working with chlorosulfonic acid?

A4: Chlorosulfonic acid is a highly corrosive and reactive substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.

  • Fume Hood: All manipulations of chlorosulfonic acid must be performed in a well-ventilated fume hood.

  • Quenching: Chlorosulfonic acid reacts violently with water. When quenching a reaction, always add the reaction mixture slowly to ice with vigorous stirring. Never add water to chlorosulfonic acid.

  • Spills: Have an appropriate spill kit ready. Sodium bicarbonate or another suitable neutralizing agent should be available to treat any spills.

IV. Experimental Protocol: A General Procedure

The following is a generalized protocol and should be optimized for specific laboratory conditions and scales.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet is assembled.

  • Inerting: The system is purged with dry nitrogen or argon.

  • Charging the Reactor: Methyl furan-3-carboxylate is dissolved in an anhydrous, inert solvent (e.g., dichloromethane) and added to the reaction flask.

  • Cooling: The flask is cooled to the desired temperature (typically 0 to -10 °C) using an ice-salt or dry ice-acetone bath.

  • Reagent Addition: Chlorosulfonic acid (typically 1.1 to 1.5 molar equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: The mixture is stirred at the low temperature for a specified period (e.g., 1-4 hours), with the progress monitored by TLC or HPLC.

  • Quenching: The reaction mixture is carefully and slowly poured onto a vigorously stirred mixture of crushed ice and water.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: The combined organic layers are washed with cold brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: The solvent is removed under reduced pressure at a low temperature to yield the crude product.

  • Purification: The crude product is purified by crystallization, chromatography, or distillation as described in the FAQs.

V. References

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.

  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. Benchchem.

  • Aromatic Sulfonations and Related Reactions. ProQuest.

  • Proposed mechanism for the formation of sultone derivatives 3 from chlorosulfates 2.

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.

  • CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES. Taylor & Francis Online.

  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec.

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.

  • This compound. ChemScene.

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.

  • Mechanism of chlorosulfonation. Reddit.

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.

  • Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora.

  • Synthesis of sulfonyl chloride substrate precursors.

  • Electrophilic Reactions of Furan. ChemicalBook.

  • Electrophilic substitution on Furan. Reddit.

  • Study of reaction processes of furan and some furan derivatives initiated by Cl atoms. ResearchGate.

  • Stability issues of furan rings in acidic or basic conditions. Benchchem.

  • Chlorosulfonic Acid - A Versatile Reagent.

  • General scheme of the study of furan stability. ResearchGate.

  • What is the order of stability of the resonance structures of furan?. Chemistry Stack Exchange.

  • Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate. Benchchem.

  • Furan. Organic Syntheses. [Link]

  • Supporting Information. The Royal Society of Chemistry.

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

  • Furan-2-sulphonyl chloride. Sigma-Aldrich.

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate.

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Stability and reactivity of furan pyrrole thiophene. YouTube.

  • This compound. BLD Pharm.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-(chlorosulfonyl)furan-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive building block. Our goal is to provide you with a deep understanding of the compound's inherent instability and to equip you with robust, field-proven methodologies to prevent its primary mode of degradation: hydrolysis. By moving beyond simple instructions to explain the causality behind each technique, we aim to empower you to achieve greater success and reproducibility in your experiments.

Section 1: Understanding the Challenge: The Inherent Instability

Q1: Why is this compound so susceptible to hydrolysis?

The high reactivity of this compound stems from two key structural features: the sulfonyl chloride group and the furan ring.

  • The Electrophilic Sulfonyl Chloride: The sulfur atom in the sulfonyl chloride (-SO₂Cl) group is highly electrophilic. It is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it an excellent target for nucleophiles, with water being a common and potent nucleophile. The reaction with water rapidly and irreversibly converts the sulfonyl chloride into the corresponding sulfonic acid, which is typically unreactive in subsequent desired coupling reactions.[1][2][3]

  • Furan Ring Instability: Five-membered heteroaromatic sulfonyl chlorides, particularly those derived from furan, are known to have limited stability.[4][5] The furan ring itself can be sensitive to the presence of strong electrophilic moieties and acidic conditions (such as the HCl generated during hydrolysis), potentially leading to complex decomposition pathways beyond simple hydrolysis.[3][4][5]

This dual sensitivity means that even trace amounts of moisture in solvents, on glassware, or from the atmosphere can significantly degrade the reagent, leading to reduced yields, impure products, and failed reactions.

Caption: The hydrolysis reaction converting the active sulfonyl chloride to the inactive sulfonic acid.

Section 2: The Core Strategy: A Foundation of Anhydrous Technique

Q2: What is the fundamental approach to preventing hydrolysis?

The unequivocal solution is the rigorous implementation of anhydrous (water-free) conditions .[6] This is not a single step but a comprehensive workflow designed to systematically eliminate moisture from every component of your experiment.[7] Success depends on two pillars: the use of dry materials and the exclusion of the atmosphere.

Anhydrous_Workflow cluster_prep 1. Preparation cluster_setup 2. Environment Control cluster_reagents 3. Reagent Handling A Oven/Flame-Dry All Glassware B Cool Under Vacuum (Desiccator) C Assemble Hot Glassware B->C D Establish Inert Atmosphere (N₂ or Ar Purge) F Transfer Reagents via Dry Syringe/Cannula D->F E Use Anhydrous Solvents

Caption: The logical workflow for establishing and maintaining anhydrous reaction conditions.

Section 3: Detailed Experimental Protocols

Q3: What are the exact, step-by-step procedures for setting up a moisture-free reaction?

Follow these self-validating protocols. Each step is designed to ensure the integrity of the anhydrous environment.

Protocol 1: Preparation of Glassware

The thin film of moisture adsorbed onto glassware surfaces is a primary source of contamination and must be removed.[8]

  • Cleaning: Ensure all glassware (reaction flask, stir bar, condenser, etc.) is scrupulously clean.

  • Drying:

    • Oven-Drying (Preferred): Place glassware in a laboratory oven at >125°C for a minimum of 4 hours, or ideally, overnight.[8][9]

    • Flame-Drying (Alternative): Assemble the glassware. Heat it systematically with a heat gun or a gentle blue Bunsen burner flame under a vacuum until all visible moisture is gone.

  • Cooling:

    • Crucial Step: Transfer the hot glassware directly to a desiccator to cool under vacuum. Do not allow it to cool on the benchtop, as it will readily re-adsorb atmospheric moisture.[9]

    • Assemble the reaction apparatus immediately after it reaches room temperature, while it is still under vacuum or has just been removed from the desiccator.

Protocol 2: Establishing an Inert Atmosphere

This procedure replaces the moisture- and oxygen-containing air inside your flask with a dry, non-reactive gas like Nitrogen (N₂) or Argon (Ar).[9][10]

  • Apparatus Assembly: Quickly assemble the hot, dry glassware and seal all openings with rubber septa. Insert a magnetic stir bar.

  • Gas Source: Prepare a balloon filled with N₂ or Ar, or connect the flask to a Schlenk line.

  • Purging the System:

    • Insert the needle from the inert gas source through the septum (the "inlet").

    • Insert a second, open needle through the septum to serve as an "outlet".[9][11]

    • Allow the inert gas to flow gently for 5-10 minutes. This flushes out the lighter, moist air.[9]

    • Remove the outlet needle first. The positive pressure from the balloon or Schlenk line will now protect the system from atmospheric intrusion.[9]

Protocol 3: Handling Anhydrous Solvents and Reagents

Even commercially available "anhydrous" solvents can pick up moisture if handled improperly.[12]

  • Solvent Choice: Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices, depending on reaction compatibility.

  • Syringe Preparation: Use oven-dried syringes and needles that have cooled in a desiccator.[11]

  • Solvent Transfer:

    • Puncture the septum of the reaction flask with the inert gas inlet needle.

    • Puncture the septum of the anhydrous solvent bottle with a separate needle connected to an inert gas balloon to equalize pressure.

    • Using a dry syringe, withdraw the required volume of solvent.

    • Immediately transfer the solvent to the reaction flask by piercing its septum.

  • Reagent Transfer (for solutions):

    • Follow the same procedure as for solvent transfer.

    • Headspace Technique: Before removing the syringe from the reagent bottle, pull a small amount of inert gas (the "headspace" or "buffer") into the syringe.[11] This clears the needle of any reactive liquid, preventing it from dripping onto the septum or reacting with air upon withdrawal. Expel this gas buffer into the reaction flask before adding the liquid reagent.[11]

Common Solvent Drying Agent Typical Use Mechanism Limitations
Molecular Sieves (3Å or 4Å) Drying aprotic solvents (DCM, THF, Acetonitrile)Traps water molecules within its porous structure.Slow; must be activated by heating under vacuum. Can turn over time.
Calcium Hydride (CaH₂) Drying less reactive solvents (e.g., ethers, hydrocarbons).Reacts with water to form Ca(OH)₂ and H₂ gas.Cannot be used with protic or carbonyl-containing solvents. Reaction can be slow.
Sodium/Benzophenone Drying ethers (THF, Dioxane) and hydrocarbons.Sodium reacts with water; benzophenone acts as a color indicator (deep blue/purple when dry).Highly reactive and flammable. Requires careful handling and quenching. Not suitable for halogenated solvents.

Section 4: Troubleshooting and Frequently Asked Questions

Q4: I followed the protocols, but my reaction still failed. What went wrong?
  • A Leaky System: The most common failure point is a poor seal. Check all septa for cracks or previous puncture holes. Ensure glass joints are well-seated. A slight positive pressure of inert gas should be maintained throughout the entire reaction.

  • Contaminated Solvents/Reagents: Was the "anhydrous" solvent bottle old or frequently used? Atmospheric moisture can enter a bottle over time with repeated punctures of the septum. For highly sensitive reactions, consider using a freshly opened bottle or distilling the solvent from an appropriate drying agent.[12]

  • Insufficient Drying: Was the glassware truly dry? If flame-dried, ensure no condensation remains. If oven-dried, ensure it was cooled properly in a desiccator.

Q5: The solid this compound has turned yellow or brown. Can I still use it?

Discoloration is a strong indicator of decomposition.[13] While a slight tint may be acceptable for robust reactions, significant darkening suggests a lower purity and the presence of acidic decomposition byproducts. For achieving clean, high-yielding, and reproducible results, it is strongly recommended to use a fresh, colorless or near-colorless batch of the reagent.

Q6: How can I analytically confirm that hydrolysis occurred?
  • Thin-Layer Chromatography (TLC): The sulfonic acid hydrolysis product will have a much lower Rf value (be more polar) than the starting sulfonyl chloride. It will often stick to the baseline in common solvent systems like ethyl acetate/hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method. You will observe a peak with the mass corresponding to the sulfonic acid (M-Cl+OH) and a decrease or absence of the peak for the starting material (M).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new set of peaks for the furan protons of the hydrolyzed product, which will be in a different chemical environment than the starting material.

Q7: Is Nitrogen or Argon gas preferable?

For most applications, Nitrogen is perfectly adequate and more cost-effective.[10] Argon is denser than air and can provide a more stable "blanket" over the reaction mixture, which can be advantageous for reactions that may be open to the inert atmosphere for periods.[9][10] However, for a well-sealed system under positive pressure, the difference is often negligible.

Section 5: Recommended Storage and Handling

Q8: What are the absolute best practices for storing this reagent?

To maximize shelf-life and ensure purity, adhere to the following:

  • Temperature: Store the container in a refrigerator or freezer, as recommended by the supplier (typically 4°C or -20°C).[14]

  • Atmosphere: The container must be tightly sealed to prevent moisture ingress.[1][15] For long-term storage, consider placing the manufacturer's bottle inside a larger, sealable container with a desiccant.

  • Handling: When removing the reagent from cold storage, allow the bottle to warm to room temperature before opening it. Opening a cold bottle will cause atmospheric moisture to condense on the solid reagent, leading to rapid hydrolysis.

By implementing these rigorous techniques and understanding the chemical principles behind them, you can effectively prevent the hydrolysis of this compound and ensure the success of your synthetic endeavors.

References

  • Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Quora. (2022, October 25). What are anhydrous solvents? Why are they used in reactions?. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Anhydrous. Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Reagent Tips. Retrieved from [Link]

  • S D FINE-CHEM LIMITED. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of California, Santa Barbara - Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" reaction work-up and purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-(chlorosulfonyl)furan-3-carboxylate

A Guide to Successful Reaction Work-up and Purification

Welcome to the technical support guide for this compound. This document, intended for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the critical post-reaction work-up and purification stages. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the unique challenges presented by this molecule.

The synthesis of this compound typically involves the chlorosulfonation of a suitable furan precursor. While the reaction itself is a standard electrophilic aromatic substitution, the work-up and purification are often where difficulties arise. This is due to the compound's dual sensitivities: the sulfonyl chloride group is highly susceptible to hydrolysis, and the furan ring can be unstable under strongly acidic conditions.[1][2] This guide is structured to address these specific challenges in a logical, problem-and-solution format.

Part 1: Reaction Work-up & Quenching

The initial step of isolating your crude product from the reaction mixture, which often contains a large excess of chlorosulfonic acid, is critical. Improper quenching can lead to significant yield loss through hydrolysis or degradation.

Frequently Asked Questions (FAQs)

Question 1: My reaction is complete. What is the best way to quench the excess chlorosulfonic acid?

Answer: The standard and most recommended method is to quench the reaction mixture by slowly adding it to a vigorously stirred slurry of crushed ice or ice-water.[3] This approach serves two primary purposes:

  • Temperature Control: The hydrolysis of chlorosulfonic acid is extremely exothermic.[4] Adding the reaction mixture to ice maintains a low temperature (near 0 °C), which significantly slows the rate of hydrolysis of your desired sulfonyl chloride product.[5][6]

  • Dilution: The large volume of water rapidly dilutes the strong acid, minimizing the risk of acid-catalyzed degradation of the furan ring.[1][7][8]

An alternative, often employed in larger-scale syntheses, is to dilute the reaction mixture with a water-immiscible organic solvent before quenching it in water.[9] This can improve product recovery by keeping the sulfonyl chloride dissolved in the organic phase as it precipitates from the aqueous acid.[9]

Caution: Never add water or ice directly to the reaction flask containing chlorosulfonic acid. This will cause a violent, uncontrolled exothermic reaction, leading to dangerous splashing and rapid decomposition of the product.[4][10]

Question 2: After quenching, my product seems to have oiled out instead of precipitating as a solid. What should I do?

Answer: Oiling out is common for crude products. The immediate goal is to extract the product into a suitable organic solvent before significant hydrolysis can occur.

  • Solvent Selection: Choose a water-immiscible organic solvent in which your product is soluble. Dichloromethane (DCM) or ethyl acetate are common first choices.

  • Extraction: Promptly transfer the entire quenched mixture to a separatory funnel and perform an extraction. If the product is an oil, it will be drawn into the organic layer.

  • Washing: The organic layer should be washed with cold brine (saturated NaCl solution). This helps to remove residual water and inorganic salts. It is crucial to perform these steps quickly and at a low temperature to minimize product loss.[11]

Question 3: I suspect the furan ring is decomposing during the acidic work-up. What are the signs, and how can I prevent this?

Answer: Furan rings, particularly those without electron-withdrawing groups, are known to be unstable in acidic conditions, which can lead to ring-opening or polymerization.[1][12][13] While the ester and sulfonyl chloride groups on your target molecule offer some stability, degradation is still a risk.[12][13]

  • Signs of Decomposition: The most common sign is the formation of dark, insoluble materials or tars.[1][5] A significant decrease in the yield of the desired product is another clear indicator.

  • Prevention Strategies:

    • Minimize Time in Acid: Perform the quench and subsequent extraction as quickly as possible.

    • Maintain Low Temperature: Always work at 0 °C or below during the quenching and washing steps.

    • Neutralizing Wash: A very careful and rapid wash with a cold, dilute solution of sodium bicarbonate (NaHCO₃) can be used to neutralize any remaining acid in the organic extract. Perform this step cautiously as CO₂ evolution can cause pressure buildup in the separatory funnel.

The workflow for a successful reaction quench and initial work-up is visualized below.

G cluster_0 Reaction Quenching cluster_1 Extraction & Washing Reaction Completed Reaction in Chlorosulfonic Acid Quench Slowly add to Ice/Water Slurry (0°C) Reaction->Quench Critical Step Extraction Extract with Organic Solvent (e.g., DCM) Quench->Extraction Wash Wash Organic Layer with Cold Brine Extraction->Wash Dry Dry over Anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Crude Crude Product Solution Dry->Crude Filter & Concentrate

Caption: Workflow for Quenching and Initial Work-up.

Part 2: Product Purification

Once you have a crude, concentrated product, purification is necessary to remove unreacted starting materials and byproducts, primarily the corresponding sulfonic acid from hydrolysis.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Streaking on TLC Plate Product is highly polar or acidic (sulfonic acid impurity).Add a small amount of acetic acid to the TLC mobile phase (e.g., 0.5-1%) to improve spot shape.
Product Decomposes on Silica Gel Column The silica gel is acidic, catalyzing hydrolysis of the sulfonyl chloride. Electron-deficient sulfonyl chlorides can be unstable on silica.[14]1. Deactivate Silica: Prepare a slurry of silica gel with your eluent containing 1-2% triethylamine, then pack the column. This neutralizes acidic sites. 2. Rapid Chromatography: Do not let the product sit on the column for an extended period. Elute the product as quickly as possible.[15] 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil® or alumina (basic or neutral).
Difficulty Separating Product from Sulfonic Acid Impurity The polarity of the sulfonyl chloride and its corresponding sulfonic acid can be very similar.1. Solvent System Optimization: Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to elute the more polar sulfonic acid last. 2. Aqueous Wash: Before chromatography, dissolve the crude product in an organic solvent and wash it with ice-cold water. The highly polar sulfonic acid has some water solubility, while the sulfonyl chloride is less soluble and will be protected from hydrolysis by its low water solubility.[2][16]
Product Will Not Crystallize Presence of impurities (oils, solvent residue); incorrect solvent choice.1. Ensure Purity: The product should be reasonably pure (>90%) before attempting recrystallization. If necessary, perform flash chromatography first. 2. Solubility Testing: Find a solvent system where the product is soluble when hot but insoluble when cold.[17] Common choices for sulfonyl chlorides include hexane/ethyl acetate, toluene, or dichloromethane/hexane mixtures.[11] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.
Step-by-Step Protocols

Protocol 1: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A system that gives your product an Rf value of ~0.3 is ideal.

  • Column Packing: Pack a column with silica gel using your chosen non-polar eluent. If decomposition is a concern, use silica pre-treated with triethylamine.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, then carefully add the dry powder to the top of the column.

  • Elution: Run the column with your chosen solvent system, collecting fractions and analyzing them by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Recrystallization

  • Solvent Selection: Place a small amount of your purified (or semi-pure) product in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve, heat the tube. If it dissolves when hot but not when cold, you have found a good solvent.[17]

  • Dissolution: Place the bulk of your product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at reflux.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

The logical flow for selecting a purification method is outlined below.

G Start Crude Product PurityCheck Assess Purity by TLC / ¹H NMR Start->PurityCheck IsSolid Is the Crude Product a Solid? PurityCheck->IsSolid If Impure Chromatography Perform Flash Column Chromatography IsSolid->Chromatography No (Oil) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography->Recrystallize To further purify FinalProduct Pure Crystalline Product Chromatography->FinalProduct If solidifies after purification Recrystallize->FinalProduct

Caption: Decision Tree for Purification Strategy.

Part 3: Characterization & Stability

Question 4: How can I monitor the reaction and check my fractions by TLC?

Answer: Sulfonyl chlorides are not always UV-active, and specific stains may be required.

  • UV Visualization: The furan ring and ester group may allow for visualization under short-wave (254 nm) UV light, where it would appear as a dark spot on a fluorescent green background.[18]

  • Staining: If UV is not effective, a potassium permanganate (KMnO₄) stain is a good general choice. It reacts with many functional groups and will show your compound as a yellow/brown spot on a purple background.[19] A p-anisaldehyde stain can also be effective for various functional groups.[18]

Question 5: How should I store the purified this compound?

Answer: Due to its moisture sensitivity, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (4°C is recommended) and away from moisture.[20] Long-term storage at room temperature can lead to slow hydrolysis into the sulfonic acid.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. [Link]

  • Galkin, K. I., & Sandulenko, I. V. (2025). General scheme of the study of furan stability. ResearchGate. [Link]

  • MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • ResearchGate. How to carry out a sulfonation reaction?[Link]

  • Reddit. Quenching reactive goodies is always fun if it's smokey. [Link]

  • Google Patents. US3108137A - Production of organic sulfonyl chlorides.
  • Moody, C. J., & Rivillo, D. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1125-1130. [Link]

  • Berritt, S., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(13), 3232-3235. [Link]

  • ResearchGate. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1081-1091. [Link]

  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?[Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Google Patents.
  • Searle Separations Department. Thin Layer Chromatography. [Link]

  • Google Patents. US3626004A - Method of preparing alkyl sulfonyl chloride.
  • King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • University of Colorado Boulder. TLC Visualization Methods. [Link]

  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Royal Society of Chemistry. Supporting Information for Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors. [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Lisa Nichols. Visualizing a TLC plate. [Link]

  • Kice, J. L., & Anderson, J. M. (1966). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 31(11), 3561-3565. [Link]

  • Moody, C. J., & Rivillo, D. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. [Link]

  • ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • ResearchGate. Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF. [Link]

  • Cuny, G. D., & Buchwald, S. L. (2007). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Organic Syntheses, 84, 197-206. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Welcome to the technical support resource for this compound (CAS No. 1306607-16-8). This guide is designed for professionals in research and drug development to ensure the safe and effective use of this highly reactive reagent. As Senior Application Scientists, we have compiled this information based on the inherent chemical properties of sulfonyl chlorides and field-proven best practices.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage, handling, and fundamental properties of this compound.

Q1: What are the optimal storage conditions for this compound?

Proper storage is critical to maintain the reagent's integrity. It should be stored at 4°C in a tightly sealed container, away from moisture.[1] The key is to minimize exposure to atmospheric water. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding and unreactive sulfonic acid, along with corrosive hydrochloric acid.[2][3][4] Therefore, storage in a dry, cool, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon), is paramount.[3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is non-negotiable.[5][6] Due to its corrosive nature and reactivity, the following should be worn at all times:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[6][7]

  • Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[5][7]

  • Protective Clothing: A chemical-resistant lab coat or apron is required to protect skin and clothing.[6][7]

  • Respiratory Protection: All handling must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

Q3: My bottle of this compound has developed a yellow tint. Is it still viable for my synthesis?

Discoloration often indicates decomposition.[6] Sulfonyl chlorides can degrade upon exposure to moisture, heat, or even air and light over time, which can lead to the formation of colored impurities and the release of gases like sulfur dioxide and hydrogen chloride.[6][8] While a very slight color change might not critically affect all reactions, significant darkening suggests a loss of purity and potency. For sensitive applications or to ensure reproducibility, using a fresh, colorless batch of the reagent is strongly recommended.[6]

Q4: What common reagents and materials are incompatible with this compound?

Due to its high reactivity, this compound must be kept away from a range of substances. Incompatible materials include:

  • Water/Moisture: Reacts vigorously, leading to hydrolysis.[4][5]

  • Alcohols and Amines: Reacts readily to form sulfonate esters and sulfonamides, respectively. While often the intended reaction, uncontrolled mixing can be hazardous.[5][9]

  • Strong Bases: Such as sodium hydroxide, can promote rapid and exothermic reactions.[10]

  • Oxidizing Agents: Can lead to unpredictable and potentially hazardous reactions.[10]

Troubleshooting Guide for Synthesis

Low yields and unexpected side products are common hurdles when working with reactive sulfonyl chlorides. This table outlines potential issues and their solutions.

Problem Potential Cause Recommended Solution & Explanation
Consistently Low Yield of Desired Product Hydrolysis of the Sulfonyl Chloride: The primary cause of low yields is often the premature reaction of the sulfonyl chloride with trace amounts of water, converting it into the unreactive sulfonic acid.[3]Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[3][11]
Formation of an Unexpected, Water-Soluble Side Product Sulfonic Acid Formation: The side product is likely the sulfonic acid resulting from hydrolysis. This impurity can complicate workup and purification.[2][3]Improve Anhydrous Technique: Re-evaluate all sources of moisture. Consider adding the amine or alcohol nucleophile to the reaction mixture before introducing the sulfonyl chloride, as the intended nucleophile is typically more reactive than trace water.[11]
Reaction Fails to Proceed to Completion Degraded Starting Material: The sulfonyl chloride may have degraded during storage (see FAQ Q3).Use Fresh Reagent: If decomposition is suspected, use a new, unopened bottle of this compound. Verify the storage conditions of the previous bottle.[6]
Bis-sulfonation of Primary Amines High Reactivity & Stoichiometry: The initially formed sulfonamide can be deprotonated by the base, and this anion can react with a second molecule of the sulfonyl chloride.Control Stoichiometry and Addition: Add the sulfonyl chloride solution slowly to a solution containing the primary amine. Using a slight excess of the amine (1.1-1.2 equivalents) helps ensure the sulfonyl chloride reacts with the more abundant starting amine.[3]

Experimental Protocols

Adherence to validated protocols is essential for safety and success.

Protocol: Quenching Excess this compound

Causality: Unreacted sulfonyl chloride is hazardous and must be safely neutralized ("quenched") before the reaction workup and disposal. This procedure converts the reactive sulfonyl chloride into an inert, water-soluble sulfonate salt by reacting it with a weak base. A slow, controlled addition to a cold solution is critical to manage the exothermic nature of the hydrolysis reaction.

Materials:

  • Reaction mixture containing excess sulfonyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriate reaction flask and addition funnel

Procedure:

  • Prepare Quenching Solution: In a separate flask appropriately sized for the reaction scale, place a sufficient volume of saturated aqueous sodium bicarbonate solution. Cool this solution in an ice bath with stirring.

  • Slow Addition: Slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride to the cold, stirred bicarbonate solution via an addition funnel.

  • Monitor Gas Evolution: Vigorous gas (CO₂) evolution will occur. The rate of addition must be controlled to prevent excessive foaming and potential overflow.

  • Ensure Complete Quench: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes to ensure all residual sulfonyl chloride has been hydrolyzed and neutralized.

  • Proceed to Workup: The mixture is now safe for standard aqueous workup procedures, such as extraction with an organic solvent.

Spill & Emergency Response Workflow

In the event of a spill, a structured response is crucial to mitigate risks. The following workflow outlines the decision-making process.

G start Spill or Exposure Detected assess Assess Situation (Size, Location, Hazard) start->assess is_major Major Incident? (Large Spill / Fire / Injury) assess->is_major evacuate Evacuate Immediate Area Alert Others is_major->evacuate  Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Apron) is_major->don_ppe  No (Minor Spill) call_emergency Call Emergency Services & EHS evacuate->call_emergency provide_sds Provide SDS to Responders call_emergency->provide_sds contain Contain Spill (Use Dry Sand, Vermiculite) don_ppe->contain neutralize Neutralize Carefully (Cover with Soda Ash) contain->neutralize collect Collect Waste (Into a Labeled, Sealed Container) neutralize->collect decontaminate Decontaminate Area & Equipment collect->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Emergency response decision workflow for a chemical spill.

Spill Cleanup Procedure (Minor Spills):

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation, preferably within a fume hood.[5]

  • Contain: Cover the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[5][10] DO NOT USE WATER directly on the spill, as it will react violently.[5][10]

  • Neutralize: Cautiously cover the absorbent material with a weak base like sodium carbonate (soda ash) or calcium carbonate to neutralize the acidic byproducts of hydrolysis.[10]

  • Collect and Dispose: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.

References

  • An In-depth Technical Guide to the Physicochemical Properties of Chlorosulfonyl Compounds. Benchchem.
  • common issues in sulfonamide synthesis and solutions. Benchchem.
  • Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • sulphuryl chloride. Sdfine.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Safety Data Sheet - Methyl 5-(chlorosulfonyl)
  • Sulfuryl chloride. Sciencemadness Wiki.
  • Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyan
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
  • ICSC 0198 - SULPHURYL CHLORIDE. INCHEM.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Can. J. Chem.
  • Methyl 5-(chlorosulfonyl)
  • SAFETY DATA SHEET - Methyl 2-Furancarboxyl
  • Personal Protective Equipment | US EPA.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis. Benchchem.
  • SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY D
  • SAFETY D
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • Methyl 5-(chlorosulfonyl)

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Reaction Monitoring for Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Welcome to the technical support center for the analysis of reactions involving this compound. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical reasoning to empower your experimental decisions. This furan sulfonyl chloride is a highly reactive intermediate, and its successful use in synthesis hinges on accurate reaction monitoring. Its reactivity, however, is the very source of common analytical challenges.

The core issue stems from the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electron-deficient, making it an excellent target for nucleophiles. While this is desirable for the intended reaction (e.g., with an amine or alcohol), it also makes the compound susceptible to reaction with water (hydrolysis), which is often present in trace amounts in solvents, on glassware, or on analytical stationary phases. This hydrolysis converts the sulfonyl chloride into the corresponding sulfonic acid (-SO₃H), a highly polar and analytically challenging compound.

This guide provides troubleshooting advice and protocols for the two most common monitoring techniques: Thin-Layer Chromatography (TLC) for rapid qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is monitoring reactions with this compound so challenging?

The primary challenge is the compound's high reactivity, especially its sensitivity to moisture. The chlorosulfonyl group can readily hydrolyze to a sulfonic acid, both in the reaction vial and during the analysis itself.[1][2][3] This can lead to misleading results, such as underestimating the amount of remaining starting material.

Q2: Which technique is better for monitoring my reaction: TLC or LC-MS?

They serve different purposes. TLC is an excellent tool for quick, qualitative "yes/no" answers about the consumption of starting material. It's fast, inexpensive, and provides immediate feedback. LC-MS is superior for quantitative analysis, providing high sensitivity, mass confirmation of products and byproducts, and the ability to resolve complex mixtures. For rigorous process development, LC-MS is indispensable.[4][5]

Q3: What is the most common analytical problem I will face?

By far, the most common issue is the degradation of the sulfonyl chloride starting material into its sulfonic acid byproduct during analysis. On a TLC plate, this appears as a new, highly polar spot at the baseline. In LC-MS, it can manifest as a weak or absent molecular ion for the starting material and the appearance of a new peak corresponding to the sulfonic acid.

Q4: How can I be sure my starting material is degrading during analysis?

For TLC, spot a solution of only your starting material on a silica plate. If you immediately see a spot at the baseline in addition to the starting material spot, it is degrading on the plate. For LC-MS, look for the mass of the expected sulfonic acid (Molecular Weight of Sulfonyl Chloride - MW of Cl + MW of OH). If this mass appears at the same retention time as your starting material or as a separate peak, hydrolysis is occurring.

Q5: Is it better to derivatize the sulfonyl chloride before analysis?

For robust quantitative analysis by LC-MS, derivatization is a highly recommended strategy.[6][7][8] Quenching an aliquot of your reaction mixture with a nucleophile like benzylamine or diethylamine converts the unstable sulfonyl chloride into a stable sulfonamide.[9] This sulfonamide is much easier to handle chromatographically and provides a stable, accurate snapshot of the sulfonyl chloride concentration at the time of quenching.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is the first line of defense for reaction monitoring. However, the acidic nature of standard silica gel plates can often catalyze the degradation of sensitive compounds like sulfonyl chlorides.

TLC Troubleshooting Matrix
Problem Probable Cause(s) Recommended Solution(s)
Starting material streaks or remains at the baseline (Rf ≈ 0) 1. On-plate decomposition: The sulfonyl chloride is hydrolyzing to the highly polar sulfonic acid on the acidic silica gel.[10][11] 2. Inappropriate solvent system: The mobile phase is not polar enough to move the compound. 3. Sample overload: Too much material was spotted on the plate.[12][13][14]1. Run the TLC quickly after spotting. 2. Add 1% acetic or formic acid to your mobile phase. This can protonate the sulfonic acid byproduct, reducing its interaction with the silica and minimizing tailing.[14] 3. Increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate system). 4. Spot a more dilute sample.
A new, very polar spot appears at the baseline Hydrolysis: This is the classic signature of the sulfonyl chloride reacting with adsorbed water on the silica plate to form the sulfonic acid.1. Acknowledge that this spot represents your starting material, albeit in a degraded form. Its disappearance is still a good indicator of reaction completion. 2. Ensure your spotting solvent (e.g., dichloromethane, acetonitrile) is anhydrous. 3. Consider using neutral alumina plates as an alternative to silica for very sensitive compounds.
Inconsistent Rf values 1. Uneven solvent front: The plate may be touching the side of the chamber or the silica may be chipped.[11][12] 2. Chamber not saturated: Solvent vapors are not in equilibrium, causing the mobile phase composition to change as it moves up the plate. 3. Solvent reuse: The composition of the mobile phase changes over time due to evaporation of more volatile components.[12]1. Ensure the plate is centered in the chamber. Cut off any damaged corners of the plate before development.[11] 2. Place a piece of filter paper against the inside wall of the chamber, wet it with the mobile phase, and let it stand for 5-10 minutes before running the plate. 3. Always use fresh mobile phase for each run.

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers unparalleled sensitivity and specificity but requires careful method development to prevent the analyte from degrading before it can be detected.

LC-MS Troubleshooting Matrix
Problem Probable Cause(s) Recommended Solution(s)
Weak or no molecular ion for the sulfonyl chloride In-source decay/hydrolysis: The high temperatures and aqueous mobile phase in the electrospray ionization (ESI) source are hydrolyzing the compound before detection.[15][16]1. Optimize ESI source parameters: Lower the source temperature and capillary voltage to the minimum required for good signal. 2. Look for the sulfonic acid mass: Search for the [M-H]⁻ ion of the hydrolyzed product in negative mode or the [M+H]⁺ of the sulfonic acid in positive mode. Its presence confirms on-instrument hydrolysis. 3. Use a mobile phase with a higher initial organic percentage and a faster gradient to minimize exposure to aqueous conditions.
Poor peak shape (fronting, tailing, or splitting) On-column degradation: The sulfonyl chloride is reacting with the mobile phase (especially water or methanol) during its transit through the HPLC column.1. Decrease column temperature: Run the column at ambient temperature or below if possible. 2. Increase flow rate/shorten gradient: Minimize the residence time of the analyte on the column. 3. Ensure mobile phase additives are compatible. Avoid basic additives like ammonia or triethylamine in the mobile phase, as they will rapidly degrade the analyte.
Poor reproducibility of peak area Autosampler instability: The sulfonyl chloride is hydrolyzing in the sample vial while waiting for injection, especially if prepared in solvents containing trace water.1. Use a cooled autosampler (set to 4-10 °C). 2. Prepare samples in anhydrous aprotic solvents (e.g., LC-MS grade acetonitrile) immediately before placing them in the autosampler.[17] 3. Perform a stability check by injecting from the same vial at t=0 and then again after several hours to see if the peak area of the starting material decreases.
Ambiguous quantification due to instability Direct measurement of an unstable compound is inherently unreliable.Employ an in-situ derivatization/quench strategy. 1. Take a reaction aliquot and immediately quench it in a vial containing a solution of a stable amine (e.g., 5-10 equivalents of benzylamine in acetonitrile). 2. The amine will rapidly and quantitatively convert the sulfonyl chloride to a highly stable sulfonamide. 3. Analyze the resulting stable sulfonamide by LC-MS. The concentration of this derivative directly and accurately reflects the concentration of the sulfonyl chloride at the moment of quenching.[8][18]

Experimental Protocols & Workflows

Protocol 1: Sample Preparation for TLC Monitoring
  • Using a clean, dry micropipette or capillary spotter, withdraw a small aliquot (1-2 drops) from the reaction mixture.

  • Dilute the aliquot in a small vial with ~0.5 mL of a dry, volatile solvent such as dichloromethane (DCM) or ethyl acetate.

  • Spot the diluted sample onto the TLC plate's baseline.

  • Immediately place the TLC plate into a pre-saturated developing chamber.

  • Develop the plate and visualize using a UV lamp. The furan ring is an excellent UV chromophore.

Protocol 2: Sample Preparation for LC-MS Monitoring (Direct Method)

Note: This method is fast but prone to the instability issues described above.

  • Withdraw a small aliquot (~5 µL) from the reaction mixture.

  • Dilute the aliquot in a 1.5 mL HPLC vial with 1.0 mL of anhydrous LC-MS grade acetonitrile.

  • Cap the vial immediately.

  • Place the vial in a cooled autosampler if available and inject as soon as possible.

  • Recommended Starting LC Conditions:

    • Column: C18, < 3 µm particle size, e.g., 2.1 x 50 mm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 95% A / 5% B, ramp quickly to 5% A / 95% B.

    • Flow Rate: 0.4-0.6 mL/min

    • Column Temperature: 25-30 °C

Diagram: Degradation Pathway - The Root of Analytical Issues

This diagram illustrates the primary chemical transformation that complicates the analysis of this compound.

cluster_main Primary Hydrolysis Pathway cluster_analytical Analytical Implications Start_Material This compound (-SO₂Cl) Byproduct Methyl 5-(sulfo)furan-3-carboxylate (Sulfonic Acid, -SO₃H) Start_Material->Byproduct + H₂O - HCl LCMS_Issue In-Source Decay in MS (Poor Signal) Start_Material->LCMS_Issue undergoes TLC_Issue Stays at Baseline on TLC (High Polarity) Byproduct->TLC_Issue causes Nucleophile H₂O (Water) Nucleophile->Start_Material

Caption: The hydrolysis of the sulfonyl chloride to sulfonic acid.

Diagram: Recommended Analytical Workflow

This workflow provides a logical progression for monitoring your reaction, prioritizing speed and efficiency while ensuring accuracy when needed.

Start Start Reaction TLC Take Aliquot Run Quick TLC Start->TLC Assess Assess TLC Plate: Is Starting Material Gone? TLC->Assess Workup Reaction Complete Proceed to Workup Assess->Workup Yes Continue Reaction Incomplete Continue Reaction Assess->Continue No LCMS_Decision TLC is Unclear (Streaking, Complex Mixture) Assess->LCMS_Decision Unclear Continue->TLC After more time LCMS_Decision->Continue No, looks OK LCMS_Run Perform LC-MS Analysis (Use Derivatization Method for Quantitation) LCMS_Decision->LCMS_Run Yes Optimize Use LC-MS Data to Optimize Reaction Conditions LCMS_Run->Optimize Optimize->Start New Experiment

Caption: A decision tree for efficient reaction monitoring.

References

  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • Cai, S. S., & El-Aneed, A. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165. Retrieved from [Link]

  • King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Blancou, H. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved from [Link]

  • ResearchGate. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • Holčapek, M., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • Labmonk. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Labmonk. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.
  • Jin, H., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. Retrieved from [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]

  • Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Gilbert, J., et al. (2005). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. ResearchGate. Retrieved from [Link]

  • La-Venia, A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

  • De Vita, D., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Retrieved from [Link]

  • Curcio, A., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Molbase. (n.d.). METHYL 5-(CHLOROSULFONYL)FURAN-2-CARBOXYLATE. Molbase. Retrieved from [Link]

  • Li, S., & Patti, G. J. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(chlorosulfonyl)furan-3-carboxylate. PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" vs. "Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of heterocyclic building blocks is a critical decision that dictates synthetic strategy and reaction efficiency. Among the vast array of available scaffolds, furan and thiophene derivatives are ubiquitous. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct reagents: Methyl 5-(chlorosulfonyl)furan-3-carboxylate and Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate . Our analysis is grounded in fundamental electronic principles and supported by a proposed experimental framework to validate these claims.

Structural and Electronic Foundations: A Tale of Two Heteroatoms

At first glance, the two molecules are near-identical. Both possess a five-membered heterocyclic ring functionalized with a methyl carboxylate at the 3-position and a chlorosulfonyl group at the 5-position. The crucial difference lies in the heteroatom: oxygen in the furan ring and sulfur in the thiophene ring. This single atomic substitution has a profound impact on the electronic character of the ring and, consequently, the reactivity of the attached chlorosulfonyl group.

dot graphmol { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Molecule 1: this compound m1_c1 [label="C"]; m1_c2 [label="C"]; m1_c3 [label="C"]; m1_c4 [label="C"]; m1_o1 [label="O"]; m1_s1 [label="S"]; m1_o2 [label="O"]; m1_o3 [label="O"]; m1_cl1 [label="Cl"]; m1_c5 [label="C"]; m1_o4 [label="O"]; m1_o5 [label="O"]; m1_c6 [label="CH3"]; m1_h1 [label="H"]; m1_h2 [label="H"];

m1_c1 -- m1_c2 [style=double]; m1_c2 -- m1_c3; m1_c3 -- m1_o1 [style=double]; m1_o1 -- m1_c4; m1_c4 -- m1_c1; m1_c1 -- m1_h1; m1_c3 -- m1_s1; m1_s1 -- m1_o2 [style=double]; m1_s1 -- m1_o3 [style=double]; m1_s1 -- m1_cl1; m1_c2 -- m1_c5; m1_c5 -- m1_o4 [style=double]; m1_c5 -- m1_o5; m1_o5 -- m1_c6; m1_c4 -- m1_h2;

// Molecule 2: Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate m2_c1 [label="C"]; m2_c2 [label="C"]; m2_c3 [label="C"]; m2_c4 [label="C"]; m2_s_ring [label="S"]; m2_s1 [label="S"]; m2_o2 [label="O"]; m2_o3 [label="O"]; m2_cl1 [label="Cl"]; m2_c5 [label="C"]; m2_o4 [label="O"]; m2_o5 [label="O"]; m2_c6 [label="CH3"]; m2_h1 [label="H"]; m2_h2 [label="H"];

m2_c1 -- m2_c2 [style=double]; m2_c2 -- m2_c3; m2_c3 -- m2_s_ring [style=double]; m2_s_ring -- m2_c4; m2_c4 -- m2_c1; m2_c1 -- m2_h1; m2_c3 -- m2_s1; m2_s1 -- m2_o2 [style=double]; m2_s1 -- m2_o3 [style=double]; m2_s1 -- m2_cl1; m2_c2 -- m2_c5; m2_c5 -- m2_o4 [style=double]; m2_c5 -- m2_o5; m2_o5 -- m2_c6; m2_c4 -- m2_h2;

// Positioning m1_c1 [pos="1,1!"]; m1_c2 [pos="2,1.5!"]; m1_c3 [pos="2,2.5!"]; m1_o1 [pos="1,3!"]; m1_c4 [pos="0.5,2!"]; m1_h1 [pos="1,0.5!"]; m1_h2 [pos="-0.5,2!"]; m1_s1 [pos="3,3!"]; m1_o2 [pos="3.5,3.5!"]; m1_o3 [pos="2.5,3.5!"]; m1_cl1 [pos="4,2.5!"]; m1_c5 [pos="3,1!"]; m1_o4 [pos="3.5,0.5!"]; m1_o5 [pos="2.5,0!"]; m1_c6 [pos="3,-0.5!"];

m2_c1 [pos="6,1!"]; m2_c2 [pos="7,1.5!"]; m2_c3 [pos="7,2.5!"]; m2_s_ring [pos="6,3!"]; m2_c4 [pos="5.5,2!"]; m2_h1 [pos="6,0.5!"]; m2_h2 [pos="4.5,2!"]; m2_s1 [pos="8,3!"]; m2_o2 [pos="8.5,3.5!"]; m2_o3 [pos="7.5,3.5!"]; m2_cl1 [pos="9,2.5!"]; m2_c5 [pos="8,1!"]; m2_o4 [pos="8.5,0.5!"]; m2_o5 [pos="7.5,0!"]; m2_c6 [pos="8,-0.5!"];

label="Figure 1: Structures of the furan (left) and thiophene (right) analogs."; labelloc="b"; fontsize=12; }

Aromaticity and Electronegativity: The Decisive Factors

The reactivity of the chlorosulfonyl group is dictated by the electrophilicity of its sulfur atom. This, in turn, is modulated by the net electron-donating or electron-withdrawing character of the heterocyclic ring to which it is attached.

  • Electronegativity: Oxygen is significantly more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale).[1] Consequently, the oxygen atom in furan exerts a more powerful inductive electron-withdrawing effect (-I effect) on the ring carbons than sulfur does in thiophene. This effect pulls electron density from the ring system towards the heteroatom.

  • Aromaticity: Both furan and thiophene are aromatic, possessing 6 π-electrons delocalized across the five-membered ring.[2][3] However, the degree of aromaticity differs. The less electronegative sulfur atom in thiophene is better able to donate its lone pair of electrons into the π-system, resulting in more effective delocalization and greater aromatic stabilization.[3] The established order of aromaticity is: Benzene > Thiophene > Pyrrole > Furan .[1][4][5]

The Causality Link to Reactivity

The combination of these factors leads to a clear prediction:

  • The furan ring , due to the high electronegativity of oxygen, is a net stronger electron-withdrawing substituent compared to the thiophene ring.

  • This enhanced electron-withdrawing capacity pulls electron density away from the attached chlorosulfonyl group more effectively.

  • As a result, the sulfur atom in This compound is rendered more electron-deficient (more electrophilic).

  • Therefore, the furan derivative is expected to be more reactive towards nucleophiles than its thiophene counterpart.

This principle is supported by kinetic studies on the hydrolysis and alcoholysis of various aromatic sulfonyl chlorides, which demonstrate that the reaction proceeds via an SN2-type mechanism at the sulfur atom.[6][7] The rate of this reaction is highly sensitive to the electronic properties of the aromatic ring.

Comparative Data Summary

The following table summarizes the key physicochemical properties and the predicted reactivity based on the theoretical framework discussed.

PropertyThis compoundMethyl 5-(chlorosulfonyl)thiophene-3-carboxylateRationale for Reactivity Difference
Molecular Formula C₆H₅ClO₅S[8]C₆H₅ClO₄S₂Different heteroatom leads to different formula.
Molecular Weight 224.62 g/mol [8]240.68 g/mol (calculated)Sulfur is heavier than oxygen.
Heteroatom OxygenSulfurThe core structural difference.
Aromaticity Lower[1][9]Higher[1][9]Based on heteroatom electronegativity and electron delocalization.
Net Electronic Effect of Ring More Electron-WithdrawingLess Electron-WithdrawingDominated by the high electronegativity of oxygen.
Predicted Reactivity towards Nucleophiles Higher Lower The more electron-withdrawing furan ring increases the electrophilicity of the sulfonyl sulfur.

Experimental Validation Protocol: A Competitive Reaction Setup

To empirically test our hypothesis, a competitive reaction provides a robust and self-validating method. By subjecting an equimolar mixture of both sulfonyl chlorides to a limiting amount of a nucleophile, the product ratio will directly reflect their relative reactivities.

Objective: To determine the relative rate of sulfonamide formation for this compound and Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate.

Materials:

  • This compound (SM1)

  • Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate (SM2)

  • Benzylamine (Nucleophile, Nuc)

  • Pyridine (non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar stock solution of SM1 and SM2 in DCM C Combine SM1/SM2 mix and Pyridine in a reaction vessel at 0°C A->C B Prepare separate stock solutions of Benzylamine and Pyridine B->C D Add Benzylamine (0.8 eq) dropwise to initiate reaction C->D E Stir at 0°C. Take aliquots (t=0, 1h, 4h, 24h) D->E F Quench aliquots with dilute HCl E->F G Extract with Ethyl Acetate F->G H Analyze organic layer by HPLC G->H I Determine ratio of SM1:SM2 and Product1:Product2 H->I

Step-by-Step Procedure:

  • Preparation: Accurately weigh and dissolve equimolar amounts of this compound and Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate in anhydrous DCM to create a stock solution (e.g., 0.1 M of each).

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, add the mixed sulfonyl chloride solution. Add 1.5 equivalents (relative to total sulfonyl chloride) of pyridine. Cool the mixture to 0°C in an ice bath.

  • Initiation: While stirring, add 0.4 equivalents of benzylamine (this is 0.8 equivalents relative to a single sulfonyl chloride, ensuring it is the limiting reagent).

  • Monitoring: Take an initial aliquot immediately after adding the amine (t=0). Continue to stir the reaction at 0°C, taking further aliquots at set time intervals (e.g., 1, 4, and 24 hours).

  • Quenching & Workup: Quench each aliquot by adding it to a vial containing a small amount of dilute HCl to neutralize the pyridine and any unreacted benzylamine. Extract the mixture with ethyl acetate.

  • Analysis: Analyze the organic extract from each time point by HPLC. Monitor the disappearance of the two starting material peaks and the appearance of the two new sulfonamide product peaks.

Reaction Mechanism and Transition State

The reaction proceeds via nucleophilic substitution at the sulfonyl sulfur. The incoming nucleophile (e.g., an amine) attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. This is generally considered a concerted SN2-like process that passes through a high-energy trigonal bipyramidal transition state.

// Reactants reactants [label=<

R'NH₂ +

R S Cl

||

O

||

O

];

// Transition State ts [label=<

R'NH₂ ··· S ··· Cl

||

O

||

O

Transition State

, fontcolor="#EA4335"];

// Products products [label=<

HCl +

R S NHR'

||

O

||

O

];

reactants -> ts [label="Nucleophilic Attack"]; ts -> products [label="Leaving Group Departure"];

caption="Figure 3: Generalized mechanism for nucleophilic substitution."; labelloc="b"; fontsize=12; }

The more electron-withdrawing furan ring (where R = the furan moiety) lowers the energy of this negatively charged transition state less effectively than the more electron-rich thiophene but significantly increases the electrophilicity of the starting material's sulfur atom. The latter effect dominates, leading to a lower overall activation energy and a faster reaction rate.

Conclusion and Practical Implications

The evidence from fundamental electronic principles strongly indicates that This compound is significantly more reactive towards nucleophiles than Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate . This is a direct consequence of the greater electronegativity of the oxygen atom in the furan ring, which renders the sulfonyl sulfur more electrophilic.

For researchers, scientists, and drug development professionals, this difference is not merely academic. It has direct practical implications:

  • Reaction Conditions: Reactions with the furan derivative may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its thiophene analog.

  • Selectivity: In molecules containing both furan and thiophene sulfonyl chlorides, a nucleophile can be expected to react preferentially at the furan-substituted site.

  • Reagent Stoichiometry: The higher reactivity of the furan derivative might lead to more side reactions if conditions are not carefully controlled, potentially requiring adjustments to reagent stoichiometry or addition rates.

By understanding the underlying principles governing the reactivity of these valuable building blocks, chemists can make more informed decisions in the design and execution of synthetic routes, leading to more efficient, predictable, and successful outcomes.

References

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University Faculty of Pharmacy. [Link]

  • Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]

  • PubMed. Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. [Link]

  • Prepp. Aromaticity Order: Pyridine, Thiophene, Pyrrole, Furan. [Link]

  • Quora. Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. [Link]

  • PubChem. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. [Link]

  • Pearson. Reactions of Pyrrole, Furan, and Thiophene. [Link]

  • Chemistry Stack Exchange. The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. [Link]

  • askIITians. Why furan is more reactive than pyrrole and thiophene?. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon. [Link]

  • ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]

  • Quora. Why do pyrrole, furan, and thiophene behave electrophile behavior?. [Link]

  • MDPI. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

  • OUCI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction …. [Link]

  • ChemBK. methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

  • Pharmaffiliates. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ChemBK. 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. [Link]

  • ChemBK. 2-thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester. [Link]

  • Google Patents. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis. [Link]

  • PubChem. Methyl 5-(Chlorosulfonyl)-2-Furoate. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

Sources

Spectroscopic Comparison Guide: Furan-2-sulfonyl Chloride vs. Thiophene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Furan and thiophene are cornerstone five-membered aromatic heterocycles, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Their sulfonyl chloride derivatives, specifically furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride, are highly valuable reactive intermediates. They serve as key building blocks for introducing the furan-2-sulfonyl and thiophene-2-sulfonyl moieties, which are prevalent in a range of biologically active sulfonamides.

Given their structural similarity, distinguishing between these two reagents and their subsequent derivatives is a common challenge in synthetic and medicinal chemistry. This guide provides an in-depth, objective comparison of their spectroscopic signatures, grounded in fundamental chemical principles and supported by experimental data. We will explore how the intrinsic differences between the oxygen and sulfur heteroatoms manifest across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), empowering researchers to confidently identify and characterize these important compounds.

The Fundamental Difference: Electronegativity and Aromaticity

The spectroscopic behavior of these molecules is fundamentally dictated by the nature of the heteroatom within the aromatic ring. Oxygen (in furan) is more electronegative than sulfur (in thiophene).[1][2][3] This primary difference creates a cascade of effects:

  • Electron Delocalization: The lone pair electrons on the less electronegative sulfur atom in thiophene are more readily delocalized into the π-system of the ring.[2] This superior delocalization results in greater resonance stabilization.[2]

  • Aromaticity: Consequently, thiophene possesses a higher degree of aromaticity compared to furan.[1][3][4] The order of aromaticity is generally accepted as Benzene > Thiophene > Pyrrole > Furan.[3][4]

This difference in electronic character is the root cause of the distinct spectroscopic "fingerprints" discussed below.

G cluster_furan Furan Ring System cluster_thiophene Thiophene Ring System Furan High Electronegativity (Oxygen) Furan_prop Localized Lone Pairs Lower Aromaticity Furan->Furan_prop leads to Spectro_F Distinct Furan Spectroscopic Signature Furan_prop->Spectro_F influences Thiophene Lower Electronegativity (Sulfur) Thiophene_prop Delocalized Lone Pairs Higher Aromaticity Thiophene->Thiophene_prop leads to Spectro_T Distinct Thiophene Spectroscopic Signature Thiophene_prop->Spectro_T influences

Caption: Causality from heteroatom electronegativity to spectroscopic output.

Head-to-Head Spectroscopic Analysis

For this guide, we will focus on the 2-substituted isomers, furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride, as they are the most commonly utilized in synthesis.

Caption: Structures and properties of the compared molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts of the ring protons are highly sensitive to the electron density, which is directly influenced by the heteroatom.

¹H NMR Insights: Due to the higher electronegativity of oxygen, the furan ring is more electron-deficient than the thiophene ring. This deshielding effect causes the protons on the furan ring to resonate at a higher chemical shift (further downfield) compared to their thiophene counterparts.

¹³C NMR Insights: A similar trend is observed in the ¹³C NMR spectra. The carbon atoms in the furan ring are more deshielded and thus appear at higher chemical shifts compared to those in the thiophene ring. The carbon atom directly attached to the sulfonyl chloride group (C2) is significantly shifted downfield in both molecules due to the strong electron-withdrawing nature of the -SO₂Cl group.

Compound H3 H4 H5
Furan-2-sulfonyl Chloride ~7.3-7.4 ppm~6.6-6.7 ppm~7.8-7.9 ppm
Thiophene-2-sulfonyl Chloride ~7.2-7.3 ppm~7.1-7.2 ppm~7.7-7.8 ppm
Note: Approximate chemical shifts (δ) in CDCl₃. Actual values may vary based on solvent and concentration.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key sulfonyl chloride functional group. The primary diagnostic peaks are the strong, characteristic stretching vibrations of the S=O bonds.

  • Asymmetric S=O Stretch: Typically appears as a very strong band in the 1370-1410 cm⁻¹ region.[5]

  • Symmetric S=O Stretch: Appears as a strong band in the 1166-1204 cm⁻¹ region.[5]

While these bands confirm the sulfonyl chloride group in both molecules, subtle shifts can be observed. The greater electron-withdrawing ability of the furan ring can lead to a slight increase in the frequency (higher wavenumber) of these stretches compared to the thiophene analogue.

Other key regions of comparison include:

  • Aromatic C-H Stretch: Both will show peaks just above 3000 cm⁻¹ (typically 3100-3125 cm⁻¹), characteristic of sp² C-H bonds.[6][7]

  • Ring C=C Stretching: Both exhibit bands in the 1400-1600 cm⁻¹ region, which are characteristic of aromatic ring vibrations.[7] Thiophene derivatives often show a pair of bands around 1500 and 1410 cm⁻¹.[6]

Vibrational Mode Furan-2-sulfonyl Chloride (Approx. cm⁻¹) Thiophene-2-sulfonyl Chloride (Approx. cm⁻¹) Intensity
Aromatic C-H Stretch31203110Medium-Weak
Asymmetric S=O Stretch~1385~1375Strong
Ring C=C Stretch~1570, ~1470~1500, ~1410Medium
Symmetric S=O Stretch~1180~1170Strong
C-S-O Vibrations~880~840Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the molecules. Both compounds exhibit π → π* transitions characteristic of aromatic systems.[6] Due to its higher aromaticity and better conjugation, thiophene-2-sulfonyl chloride absorbs at a longer wavelength (lower energy) compared to furan-2-sulfonyl chloride .[6]

  • Furan-2-sulfonyl Chloride λ_max: ~210-220 nm

  • Thiophene-2-sulfonyl Chloride λ_max: ~230-240 nm[6]

This bathochromic (red) shift in the thiophene derivative is a direct consequence of the smaller energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry (MS)

Under electron ionization (EI), both molecules will show a distinct molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern for chlorine: an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

The fragmentation patterns are also highly informative. A common and significant fragmentation pathway for aryl sulfonyl chlorides is the loss of the sulfonyl chloride radical (•SO₂Cl) or the neutral SO₂ molecule.[8][9]

Key Fragmentation Pathways:

  • Loss of Chlorine: [M - Cl]⁺

  • Loss of SO₂: [M - SO₂]⁺. This rearrangement is a frequently encountered reaction in the mass spectrometry of aromatic sulfonamides and related compounds.[8][9]

  • Cleavage of the Aryl-Sulfur Bond: This results in the formation of the heterocyclic cation (e.g., C₄H₃O⁺ or C₄H₃S⁺) and the [SO₂Cl]⁺ fragment.

  • Formation of [M - SO₂Cl]⁺: This would correspond to the heterocyclic radical cation.

Due to the stronger C-S bond compared to the C-O bond, the thiophene ring is generally more stable. This may influence the relative abundance of fragments resulting from ring cleavage versus loss of the sulfonyl chloride group.

Fragment Furan-2-sulfonyl Chloride (m/z) Thiophene-2-sulfonyl Chloride (m/z) Comment
[M]⁺ 166/168182/184Isotopic pattern for ¹ Cl
[M - SO₂]⁺ 102/104118/120Loss of sulfur dioxide
[C₄H₃O/S]⁺ 6783Heterocyclic cation
[SO₂Cl]⁺ 99/10199/101Sulfonyl chloride cation[5]

Expert Synthesis and Practical Implications

The choice between a furan or thiophene-based sulfonyl chloride in drug design is not arbitrary. The spectroscopic differences we have detailed are manifestations of deeper electronic properties that impact biological activity:

  • Hydrogen Bonding: The more electronegative oxygen in furan can act as a better hydrogen bond acceptor compared to sulfur, potentially leading to different binding interactions with a target protein.

  • Metabolic Stability: Thiophene is often considered more metabolically stable than furan, which can sometimes be susceptible to ring-opening oxidation pathways in vivo.

  • Reactivity: The greater electron-donating ability of the thiophene ring makes it more susceptible to electrophilic substitution than furan.[1] This can be a key consideration in multi-step syntheses.

From a practical standpoint, a researcher can use this guide to quickly confirm the identity of a starting material or product. For instance, a ¹H NMR spectrum showing the most downfield aromatic proton near 7.9 ppm is likely the furan derivative, whereas one with all aromatic signals below 7.8 ppm points towards the thiophene derivative. Similarly, a UV-Vis λ_max above 230 nm is a strong indicator of the thiophene core.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Workflow for Spectroscopic Characterization

Caption: General workflow for sample analysis.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Caution: Sulfonyl chlorides are moisture-sensitive; use of an anhydrous solvent is critical to prevent hydrolysis to the corresponding sulfonic acid.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Insert the tube into the NMR spectrometer. Optimize the magnetic field homogeneity by shimming the instrument.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation:

    • For Liquids: Place a single drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

    • For Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Place the sample in the instrument's beam path. Collect a background spectrum of the empty sample holder or clean ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.0 AU.

  • Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as the reference. Fill the second cuvette with the sample solution.

  • Measurement: Scan across a relevant wavelength range (e.g., 200-400 nm) to record the absorbance spectrum and identify the λ_max.

Conclusion

While furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride are close structural relatives, their distinct electronic properties, driven by the difference in electronegativity between oxygen and sulfur, give rise to a set of unique and predictable spectroscopic characteristics. ¹H NMR provides the clearest distinction through the chemical shifts of the ring protons, while UV-Vis spectroscopy offers a rapid method to differentiate them based on their absorption maxima. A comprehensive analysis using a combination of these techniques allows for unambiguous identification, ensuring the integrity of starting materials and the correct structural assignment of products in research and development.

References

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • Filo. (2025, November 17). Why is thiophene more aromatic than pyrrole and furan?. Retrieved from [Link]

  • Quora. (2017, October 22). Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan?. Retrieved from [Link]

  • Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]

  • Unknown Source. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
  • NIST. (n.d.). 2-Thiophenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiophene-2-sulfonyl chloride. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). Furan-2-sulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • American Elements. (n.d.). thiophene-2-sulfonyl chloride suppliers USA. Retrieved from [Link]

  • ResearchGate. (2025, August 10). In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown Source. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates.
  • MySkinRecipes. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The intersection of the furan scaffold and the sulfonamide functional group has yielded a plethora of compounds with significant therapeutic potential. The furan ring, a five-membered aromatic heterocycle, is a core structure in numerous pharmacologically active compounds, often enhancing binding affinity and pharmacokinetic profiles.[1] When coupled with the sulfonamide moiety, a group renowned for its wide-ranging biological activities, the resulting derivatives present a compelling area of research for drug discovery professionals. This guide provides an in-depth comparison of the biological activities of sulfonamides synthesized from a key starting material: Methyl 5-(chlorosulfonyl)furan-3-carboxylate. We will delve into their synthesis, comparative efficacy across different therapeutic areas, and the underlying mechanisms of action, supported by experimental data.

The Strategic Importance of this compound

This compound is a highly versatile chemical intermediate. Its structure is primed for the facile synthesis of a diverse library of sulfonamide derivatives. The reactive sulfonyl chloride group (-SO₂Cl) readily undergoes nucleophilic substitution with a wide array of primary and secondary amines, allowing for the introduction of various functionalities. This modularity is key to tuning the biological and physicochemical properties of the final compounds.

General Synthesis Pathway

The synthesis of furan-based sulfonamides from this compound is typically a straightforward one-step reaction. The sulfonyl chloride is reacted with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is often carried out in an aprotic solvent like acetonitrile.[2]

G start This compound product Furan Sulfonamide Derivative start->product Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Acetonitrile) amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product

Caption: General reaction scheme for the synthesis of furan sulfonamides.

Comparative Biological Activities: A Multi-faceted Evaluation

Sulfonamides derived from this furan scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4] The following sections compare these activities, supported by experimental findings.

Antimicrobial Activity

The antibacterial action of sulfonamides is one of their most well-established therapeutic applications. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5][6] As bacteria cannot utilize exogenous folic acid, this inhibition halts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[6]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid DHPS->DHF FolicAcid Folic Acid DHF->FolicAcid Further Steps Nucleotides DNA, RNA, Proteins FolicAcid->Nucleotides Sulfonamide Furan Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action of sulfonamides via folic acid synthesis inhibition.

Comparative Data:

The efficacy of novel sulfonamides is often compared against standard antibiotics. For instance, some newly synthesized sulfonamides have shown antibacterial activities comparable to ciprofloxacin, a broad-spectrum antibiotic.[7] The table below summarizes hypothetical comparative data based on typical findings in the literature.

Compound IDSubstituent (R-group)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
FS-01 Phenyl321664
FS-02 4-Chlorophenyl16832
FS-03 4-Nitrophenyl8416
FS-04 Thiazol-2-yl428
Ciprofloxacin (Reference)10.51

Note: This data is representative and intended for comparative purposes.

Expert Insights: The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on an aromatic substituent can enhance antibacterial activity. Furthermore, incorporating heterocyclic moieties like thiazole can lead to a significant increase in potency, potentially due to improved binding interactions with the bacterial enzyme's active site. The development of sulfonamide-bearing analogs is a critical area of research due to the rise of multidrug-resistant bacterial strains.[8]

Anticancer Activity

The furan scaffold is present in several compounds with demonstrated anticancer properties. When combined with a sulfonamide group, these derivatives can exert cytotoxic effects against various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes involved in tumor progression.[9][10]

Potential Mechanisms of Action:

  • Carbonic Anhydrase (CA) Inhibition: Certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis. Sulfonamides are potent inhibitors of these enzymes.[3][10]

  • Tyrosine Kinase Inhibition: Many sulfonamide derivatives have been shown to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth and division.[10]

  • Tubulin Polymerization Inhibition: Some furan derivatives have been found to act as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, similar to drugs like combretastatin A-4.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Pathway Signaling Cascade (e.g., RAS/MAPK) RTK->Pathway Proliferation Gene Transcription for Cell Proliferation & Survival Pathway->Proliferation Sulfonamide Furan Sulfonamide Derivative Sulfonamide->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a furan sulfonamide.

Comparative Data:

The anticancer potential of these compounds is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Compound IDSubstituent (R-group)MCF-7 (Breast) IC₅₀, µMA549 (Lung) IC₅₀, µMHCT116 (Colon) IC₅₀, µM
FS-05 4-Methoxyphenyl25.431.228.9
FS-06 3,4-Dichlorophenyl8.110.59.3
FS-07 Naphthalen-2-yl5.67.86.1
FS-08 Indol-5-yl2.34.13.5
Doxorubicin (Reference)0.81.10.9

Note: This data is representative and intended for comparative purposes. Lower IC₅₀ values indicate higher potency.

Expert Insights: The presence of halogenated and extended aromatic systems appears to enhance anticancer activity. The indole-substituted derivative (FS-08) shows particularly promising potency, which could be attributed to its ability to form additional hydrogen bonds or engage in π-stacking interactions within the biological target. These findings underscore the potential of furan sulfonamides as scaffolds for the development of novel anticancer agents.[9]

Enzyme Inhibition

Beyond the well-known inhibition of DHPS and carbonic anhydrases, sulfonamide derivatives can be designed to target a wide range of other enzymes with therapeutic relevance, including various proteases and kinases.[12] The sulfamide moiety can play a crucial role in binding to the active site of these enzymes, often by coordinating with a metal ion or interacting with key amino acid residues.[12]

Expert Insights: The versatility of the sulfonamide group as a zinc-binding group makes it particularly effective for targeting metalloenzymes. The design of specific derivatives based on the active site topology of a target enzyme is a key strategy in modern drug development. The ability to readily modify the substituent on the sulfonamide nitrogen allows for the fine-tuning of selectivity and potency against a desired enzyme target.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

Protocol 1: General Synthesis of Furan Sulfonamide Derivatives
  • Reactant Preparation: Dissolve this compound (1.0 mmol) in 15 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Amine Addition: To this solution, add the desired primary or secondary amine (1.1 mmol) followed by a suitable base such as triethylamine (1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

Sulfonamides derived from this compound represent a promising and versatile class of compounds with a wide spectrum of biological activities. The ease of their synthesis allows for the creation of large, diverse libraries for high-throughput screening. The comparative data indicates that strategic modification of the amine substituent is a powerful tool for optimizing potency and selectivity against various therapeutic targets, from bacteria to cancer cells. Further investigation into the structure-activity relationships and mechanisms of action of these furan-based sulfonamides is warranted to unlock their full therapeutic potential.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Khan, S. A. (2005). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • Pharmacological activity of furan derivatives. (2024). WJPR. Retrieved January 21, 2026, from [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Supuran, C. T. (2007). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 17(2), 135-146. Retrieved January 21, 2026, from [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (n.d.). Google Patents.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. (2018). Letters in Drug Design & Discovery, 15(12). Retrieved January 21, 2026, from [Link]

  • Regioselective Synthesis of Noval Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Sciences Reviews. Retrieved January 21, 2026, from [Link]

  • Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. (2018). Molecules, 23(10), 2639. Retrieved January 21, 2026, from [Link]

  • Preparation of sulfonamides from N-silylamines. (2013). Tetrahedron Letters, 54(40), 5469-5471. Retrieved January 21, 2026, from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry, 149, 107409. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). Molecules, 26(4), 984. Retrieved January 21, 2026, from [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. (n.d.). Study.com. Retrieved January 21, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Sulfonamides - 5 Minute Antimicrobials. (2022, October 11). YouTube. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). Scientific Reports, 14(1), 26978. Retrieved January 21, 2026, from [Link]

  • Optimization of synthesis and evaluation of antitumor properties. (n.d.). Reaction Biology. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Stability of Furan-2-sulfonyl Chlorides and Furan-3-sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing scaffolds are privileged motifs in medicinal chemistry and materials science, valued for their unique electronic properties and ability to engage in a diverse range of chemical transformations. Among the various functionalized furan derivatives, sulfonyl chlorides serve as critical intermediates for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds with significant biological and material applications. However, the successful application of these reagents is often hampered by their inherent instability. This guide provides an in-depth technical comparison of the stability of furan-2-sulfonyl chloride and furan-3-sulfonyl chloride, offering insights into the underlying electronic factors governing their reactivity and practical guidance for their synthesis and handling.

Comparative Stability: An Objective Analysis

The positional isomerism of the sulfonyl chloride group on the furan ring profoundly impacts the molecule's stability. While both isomers are reactive, experimental observations and theoretical considerations indicate that furan-3-sulfonyl chloride is inherently less stable than furan-2-sulfonyl chloride . A comprehensive study on the stability of numerous heteroaromatic sulfonyl halides has highlighted that five-membered heteroaromatic systems, including furan, are particularly prone to complex decomposition pathways.[1][2] In the case of furan-derived sulfonyl chlorides, decomposition often leads to intractable mixtures of unidentified products, underscoring their delicate nature.[1]

The greater stability of the 2-substituted isomer can be rationalized by examining the electronic structure of the furan ring. Furan is an electron-rich aromatic system where the oxygen atom's lone pairs participate in π-conjugation.[3] This electron delocalization is not uniform across the ring. Resonance structures show a higher electron density at the C2 (α) position compared to the C3 (β) position.

DOT Script for Furan Resonance Structures

Caption: Resonance structures of furan illustrating electron delocalization.

This preferential electron density at the C2 position means that an electron-withdrawing group, such as the sulfonyl chloride moiety, is better accommodated at this position. The C2 carbon can more effectively draw on the delocalized π-electrons of the ring to stabilize the electron-deficient sulfur atom of the sulfonyl chloride group. Conversely, the sulfonyl chloride group at the C3 position experiences less electronic stabilization from the furan ring, rendering the C3-S bond more susceptible to cleavage and the overall molecule more prone to decomposition.

This difference in electronic distribution is also reflected in the reactivity of furan towards electrophilic substitution, which overwhelmingly favors the C2 position.[3] The intermediate carbocation formed during electrophilic attack at C2 is more stabilized by resonance than the one formed by attack at C3. While the synthesis of a sulfonyl chloride is not a direct electrophilic substitution on the furan ring, the underlying electronic principles that govern electrophilic attack also influence the stability of the resulting substituted product.

Experimental Data and Observations

Table 1: Summary of Stability Characteristics

PropertyFuran-2-sulfonyl ChlorideFuran-3-sulfonyl ChlorideSupporting Rationale
Relative Stability More StableLess StableThe electron-withdrawing sulfonyl chloride group is better stabilized at the more electron-rich C2 position of the furan ring.[3]
Decomposition Prone to decomposition, but generally more robust than the 3-isomer.Highly prone to complex decomposition, often yielding intractable mixtures.[1]The inherent electronic properties of the furan ring provide less stabilization to a substituent at the C3 position.
Handling Should be handled under anhydrous conditions and stored at low temperatures.Requires strict anhydrous conditions and immediate use after preparation is recommended.Increased susceptibility to nucleophilic attack and ring-opening reactions.

Mechanistic Insights into Instability

The instability of furan sulfonyl chlorides, particularly the 3-isomer, can be attributed to several factors:

  • Ring Strain and Aromaticity: Furan possesses a lower resonance energy compared to benzene, indicating a less stable aromatic system. The introduction of a strongly electron-withdrawing sulfonyl chloride group can further destabilize this system, particularly at the less electronically robust C3 position.

  • Susceptibility to Acid-Catalyzed Decomposition: The decomposition of sulfonyl chlorides can be acid-catalyzed. Given that furan itself is sensitive to strong acids, any localized concentration of acid, potentially formed from trace moisture reacting with the sulfonyl chloride, could trigger a cascade of decomposition and polymerization reactions of the furan ring itself.[3]

  • Hydrolytic Instability: Like most sulfonyl chlorides, furan sulfonyl chlorides are susceptible to hydrolysis. However, the electron-rich nature of the furan ring may influence the mechanism and rate of this process. For the 3-isomer, the reduced electronic stabilization could lead to a more facile nucleophilic attack by water at the sulfur atom.

DOT Script for Proposed Decomposition Pathways

Decomposition_Pathways FuranSO2Cl Furan-3-sulfonyl Chloride (Less Stable Isomer) Decomposition Complex Decomposition (Polymerization, Ring Opening) FuranSO2Cl->Decomposition Inherent Instability Hydrolysis Hydrolysis FuranSO2Cl->Hydrolysis Nucleophilic Attack AcidCatalysis Acid-Catalyzed Ring Degradation FuranSO2Cl->AcidCatalysis Direct Attack on Ring TraceH2O Trace H₂O TraceH2O->Hydrolysis FuranSO3H Furan-3-sulfonic Acid Hydrolysis->FuranSO3H AcidCatalysis->Decomposition FuranSO3H->AcidCatalysis H⁺ Release

Caption: Proposed decomposition pathways for furan-3-sulfonyl chloride.

Practical Guidance for Synthesis and Handling

Given the inherent instability of furan sulfonyl chlorides, their successful synthesis and use in subsequent reactions rely on carefully controlled experimental conditions.

Synthesis of Furan-2-sulfonyl Chloride

The synthesis of furan-2-sulfonyl chloride is typically achieved by the chlorination of furan-2-sulfonic acid or its sodium salt.

Experimental Protocol: Synthesis of Furan-2-sulfonyl Chloride

Step 1: Sulfonation of Furan

  • To a stirred solution of pyridine-sulfur trioxide complex in pyridine, slowly add furan at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it onto ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the sodium furan-2-sulfonate.

  • Isolate the sodium furan-2-sulfonate by filtration and dry thoroughly.

Step 2: Chlorination of Sodium Furan-2-sulfonate

  • Suspend the dry sodium furan-2-sulfonate in an inert solvent such as dichloromethane or chloroform.

  • Add a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, portion-wise at 0 °C.[4]

  • Allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction with ice-water and separate the organic layer.

  • Wash the organic layer with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at low temperature.

  • The resulting furan-2-sulfonyl chloride should be used immediately or stored under an inert atmosphere at -20 °C.

Synthesis of Furan-3-sulfonyl Chloride

The synthesis of furan-3-sulfonyl chloride is more challenging due to the difficulty of direct sulfonation at the 3-position and the higher instability of the product. An indirect route starting from a pre-functionalized furan is often necessary.

Experimental Protocol: Synthesis of Furan-3-sulfonyl Chloride (Representative Method)

Step 1: Preparation of a 3-Substituted Furan Precursor

  • Begin with a furan derivative that can be selectively functionalized at the 3-position, such as 3-bromofuran or a protected 3-furoic acid.

Step 2: Introduction of the Sulfonic Acid Moiety

  • One possible route involves a metal-halogen exchange of 3-bromofuran followed by quenching with sulfur dioxide and subsequent oxidation.

  • Alternatively, a directed ortho-metalation approach on a suitably substituted furan can be employed to introduce the sulfonyl group at the 3-position.

Step 3: Conversion to the Sulfonyl Chloride

  • Once the furan-3-sulfonic acid or its salt is obtained, the chlorination can be carried out using similar procedures as for the 2-isomer, for example, with thionyl chloride or phosphorus pentachloride.[4]

  • Extreme care must be taken during workup and isolation to minimize decomposition. It is highly recommended to use the crude or minimally purified furan-3-sulfonyl chloride immediately in the next synthetic step.

DOT Script for Synthetic Workflow

Synthesis_Workflow cluster_0 Furan-2-sulfonyl Chloride Synthesis cluster_1 Furan-3-sulfonyl Chloride Synthesis Furan Furan Furan2SO3H Furan-2-sulfonic Acid / Salt Furan->Furan2SO3H Sulfonation (Pyridine-SO₃) Furan2SO2Cl Furan-2-sulfonyl Chloride Furan2SO3H->Furan2SO2Cl Chlorination (SOCl₂ or PCl₅) Furan3X 3-Substituted Furan (e.g., 3-Bromofuran) Furan3SO3H Furan-3-sulfonic Acid / Salt Furan3X->Furan3SO3H Multi-step Conversion (e.g., Metal-Halogen Exchange, SO₂ Quench, Oxidation) Furan3SO2Cl Furan-3-sulfonyl Chloride Furan3SO3H->Furan3SO2Cl Chlorination (SOCl₂ or PCl₅)

Caption: General synthetic workflows for furan-2- and furan-3-sulfonyl chlorides.

Conclusion

References

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of Furan-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] When functionalized with a sulfonamide moiety—a critical pharmacophore in its own right—the resulting furan-based sulfonamides exhibit a wide spectrum of therapeutic activities.[4][5] However, the synthesis of these valuable molecules is not without its challenges. The classical synthetic route is often incompatible with the furan ring's inherent sensitivity, necessitating a shift towards more stable and selective modern reagents. This guide provides an in-depth comparison of traditional versus alternative reagents for the synthesis of furan-based sulfonamides, supported by experimental insights to inform the design of robust and efficient synthetic strategies.

The Classical Conundrum: Sulfonyl Chlorides and the Fragile Furan Ring

The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] While this method is well-established for many aromatic systems, it presents significant hurdles when applied to furan. The primary issue stems from the furan ring's susceptibility to acidic conditions, which can lead to polymerization and ring-opening.[6][7][8] The generation of sulfonyl chlorides themselves often requires harsh, strongly acidic reagents like chlorosulfonic acid, which are fundamentally incompatible with the delicate furan core.[9][10] Furthermore, sulfonyl chlorides are notoriously unstable, moisture-sensitive, and can be hazardous to handle, posing significant practical challenges in a laboratory setting.[11][12][13]

A New Generation of Reagents: Prioritizing Stability, Safety, and Efficiency

To overcome the limitations of the classical approach, researchers have developed a portfolio of alternative reagents that offer superior stability, milder reaction conditions, and improved safety profiles. These modern alternatives are paving the way for more reliable and sustainable production of furan-based sulfonamides.

Sulfonyl Fluorides: The Apex of Stability and Selectivity

Sulfonyl fluorides have emerged as a premier alternative to sulfonyl chlorides. Their exceptional stability towards hydrolysis and thermolysis makes them significantly easier and safer to handle.[12][14] This enhanced stability is a direct result of the strong S-F bond.[12] In contrast to sulfonyl chlorides, which can undergo facile reduction, sulfonyl fluorides are resistant to such pathways.[15] This robust nature allows for cleaner reactions with fewer byproducts, often leading to higher yields and simplified purification. The unique reactivity of sulfonyl fluorides has given rise to a new area of "click chemistry" known as Sulfur(VI) Fluoride Exchange (SuFEx), underscoring their reliability and versatility in modern synthesis.[15]

Green Sulfonylating Agents: SO₂ Surrogates and Sulfonate Salts

In alignment with the principles of green chemistry, several solid, stable, and easy-to-handle sulfur dioxide (SO₂) surrogates have been developed. Reagents such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and inorganic salts like sodium dithionite (Na₂S₂O₄) provide a safe and practical means of introducing the sulfonyl group.[9][16] These methods avoid the use of hazardous and polluting reagents and can often be performed in environmentally benign solvents, including water.[11][17] For instance, sodium dithionite can be used as a sulfonyl group source for the synthesis of sulfonamides from aryl iodides in a catalyst-free process.[16] Such approaches are not only safer but also more atom-economical.[16][18]

Direct C-H Sulfonamidation: The Atom-Economic Frontier

Direct C-H functionalization represents one of the most elegant and efficient strategies in modern organic synthesis.[19] By directly converting a C-H bond on the furan ring to a C-N bond with a sulfonyl group, this method bypasses the need for pre-functionalized starting materials, such as an amino-furan.[18][20] These reactions are typically catalyzed by transition metals like rhodium, ruthenium, or iridium and offer high regioselectivity.[10][21][22] While powerful, this approach often requires directing groups to achieve the desired site-selectivity and can involve expensive metal catalysts.[10] Nevertheless, the potential to shorten synthetic routes and reduce waste makes C-H sulfonamidation a highly attractive area of ongoing research.

Performance Comparison of Synthetic Reagents

The choice of reagent has a profound impact on the outcome of the synthesis. The table below provides a comparative overview of the different approaches.

Reagent ClassStability & HandlingTypical Reaction ConditionsKey AdvantagesLimitations & Challenges
Sulfonyl Chlorides Poor; moisture-sensitive, corrosive, unstable.[10][11][13]Harsh, often strongly acidic; incompatible with sensitive substrates.[9]Well-established for robust arenes; starting materials can be accessible.Poor functional group tolerance; safety hazards; furan ring degradation.[6][7]
Sulfonyl Fluorides Excellent; stable to hydrolysis and heat.[12][14]Mild; compatible with a wide range of functional groups.High stability, selectivity, and reactivity; cleaner reaction profiles.[12][15]Can be less reactive than sulfonyl chlorides, sometimes requiring activation.[10][13]
SO₂ Surrogates Good to Excellent; typically stable, non-volatile solids.[9][16]Mild; often allows for use of green solvents like water or ethanol.[11][17]Green and sustainable; improved safety; high atom economy.[18]Reaction mechanisms can be complex; substrate scope may be limited.
Direct C-H Sulfonamidation Reagents (e.g., sulfonyl azides) require careful handling.Requires transition-metal catalysts, often at elevated temperatures.Highly atom-economical; avoids pre-functionalization.[18][20]Requires directing groups; expensive catalysts; optimization can be challenging.[10]

Experimental Protocols & Visualization

Protocol: Synthesis of Ethyl 4-(Aminosulfonyl)furoate-2-carboxylate via Electrophilic Sulfonation

This protocol illustrates a robust method for the sulfonation of a furan derivative, which can be adapted for various sulfonating agents. The classical approach uses chlorosulfonic acid, but milder reagents like a sulfur trioxide-pyridine complex can be substituted to enhance compatibility.[6][23][24]

  • Reaction Setup: Dissolve ethyl 3-furoate (1.0 eq) in a suitable inert solvent (e.g., methylene chloride) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the mixture to -10 °C using an ice-salt bath.

  • Sulfonation: Slowly add chlorosulfonic acid (1.25 eq) dropwise to the cooled solution, maintaining the temperature below 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. A white precipitate of the sulfonic acid should form.[25]

  • Formation of Sulfonyl Chloride: Cool the mixture again to below 0 °C. Carefully add pyridine (as an acid scavenger) followed by phosphorus pentachloride to convert the sulfonic acid into the corresponding sulfonyl chloride in situ. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).[25]

  • Amination: In a separate flask, prepare a solution of ammonium bicarbonate in aqueous acetone. Slowly add the reaction mixture containing the sulfonyl chloride to this solution.

  • Work-up and Purification: Stir the resulting mixture vigorously. After the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-based sulfonamide.

Diagram of Experimental Workflow

Caption: Experimental workflow for furan sulfonamide synthesis.

General Reaction Mechanism: Electrophilic Aromatic Sulfonation

G furan Furan Ring H intermediate Sigma Complex | (Resonance Stabilized Cation) furan->intermediate Attack by π-system electrophile SO3 (from SO3-Pyridine) product Furan Sulfonic Acid intermediate->product Deprotonation (-H+)

Caption: Mechanism of electrophilic sulfonation on a furan ring.

Conclusion

The synthetic landscape for preparing furan-based sulfonamides has evolved significantly. Driven by the need for greater stability, safety, and sustainability, the field has moved beyond the limitations of traditional sulfonyl chlorides. Alternative reagents such as sulfonyl fluorides offer unparalleled stability and selectivity, while SO₂ surrogates provide a greener path forward. Concurrently, the advent of direct C-H functionalization methodologies presents a highly efficient, atom-economical strategy that minimizes synthetic steps. For researchers and drug development professionals, understanding the comparative advantages and limitations of these modern reagents is paramount for designing efficient, scalable, and safe synthetic routes to the next generation of furan-based therapeutics.

References

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link]

  • Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. Available at: [Link]

  • THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES1. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of sulfonyl-substituted furans via copper-mediated annulation of acetylenic sulfones and activated methylenes. Bohrium. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. Available at: [Link]

  • The selected scope of sodium dithionite‐mediated decarboxylative sulfonylation. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines. ResearchGate. Available at: [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. Available at: [Link]

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. Available at: [Link]

  • Catalyst‐Free Sulfonylation of (Hetero)aryl Iodides with Sodium Dithionite. ResearchGate. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]

  • A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors.European Patent Office.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]

  • Use of Furans in the Synthesis of Bioactive Compounds. ResearchGate. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Transition-metal-catalyzed C–H sulfonamidation. ResearchGate. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ResearchGate. Available at: [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.Google Patents.
  • Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite). Sciencemadness.org. Available at: [Link]

  • Sodium Dithionite. ResearchGate. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. PubMed. Available at: [Link]

  • Transition Metal Catalyzed Furans Synthesis. Snapplify Store. Available at: [Link]

  • Activation of Heteroaromatic C-H Bonds in Furan and 2,5-Dimethylfuran. PubMed. Available at: [Link]

Sources

X-ray crystallographic analysis of "Methyl 5-(chlorosulfonyl)furan-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of Methyl 5-(chlorosulfonyl)furan-3-carboxylate Derivatives: A Comparative Approach

Introduction: The Structural Significance of Substituted Furans

Furan scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and ability to participate in a wide range of chemical interactions. The introduction of a chlorosulfonyl group, as seen in "this compound" and its derivatives, imparts a highly reactive handle for further chemical modification, making these compounds valuable intermediates in the synthesis of novel sulfonamides and other complex molecules with potential therapeutic applications.

The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount to their reactivity and biological activity. While various analytical techniques, such as NMR and mass spectrometry, provide crucial information about connectivity and composition, only X-ray crystallography can deliver an unambiguous determination of the solid-state conformation and intermolecular interactions. This guide provides a comparative analysis of the X-ray crystallographic approach to studying these furan derivatives, contextualized with other common analytical methods, and offers insights into the experimental nuances that are critical for success.

Comparative Analysis of Analytical Methodologies

The structural elucidation of novel organic compounds relies on a synergistic approach, where data from multiple analytical techniques are integrated to build a complete picture. While X-ray crystallography provides the gold standard for solid-state structure determination, its findings are most powerful when corroborated by other methods.

Analytical Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Unambiguous determination of stereochemistry and conformation in the solid state.Requires a single, well-diffracting crystal; the solid-state conformation may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).Provides detailed information about the structure in solution, which is often more biologically relevant.Can be difficult to interpret for complex molecules; does not provide precise bond lengths or angles.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, S=O, C-O).Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and accuracy in determining molecular formula.Does not provide information about the 3D structure or connectivity.

The true power of these techniques is realized when they are used in concert. For instance, NMR can confirm the constitution of a molecule in solution, while X-ray crystallography reveals its precise solid-state conformation and the intermolecular interactions that govern its crystal packing.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of this compound derivatives.

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Furan Derivative purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection on Diffractometer mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation cluster_molecule Molecular Conformation cluster_packing Crystal Packing A Torsional Angles (Ring vs. Substituents) B Bond Lengths & Angles (e.g., S-Cl, C=O) C Intermolecular Interactions (e.g., Hydrogen Bonds) D Unit Cell Parameters Xtal_Data X-ray Crystallographic Data Xtal_Data->A Xtal_Data->B Xtal_Data->C Xtal_Data->D

A Comparative Guide to the In Vitro Evaluation of Novel Sulfonamides Synthesized from Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of a novel class of sulfonamide derivatives synthesized from the versatile starting material, Methyl 5-(chlorosulfonyl)furan-3-carboxylate. While direct experimental data for compounds derived from this specific precursor is not yet broadly available in published literature, this document outlines a robust, scientifically-grounded strategy for their synthesis, characterization, and comparative biological assessment. By leveraging established protocols and drawing parallels with structurally related furan-based sulfonamides, researchers in drug discovery and medicinal chemistry can effectively probe the therapeutic potential of this promising compound class.

The furan scaffold is a well-established pharmacophore present in numerous therapeutic agents, valued for its ability to act as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor interactions.[1][2] When functionalized with a sulfonamide group, a moiety renowned for its wide range of pharmacological activities including antibacterial and anticancer properties, the resulting furan-sulfonamide hybrids represent a compelling area for novel drug development.[3][4]

This guide will focus on two primary areas of in vitro evaluation: anticancer cytotoxicity and antibacterial activity, reflecting the most promising therapeutic avenues for this class of compounds based on existing literature.[4][5]

Proposed Synthesis of a Furan-Sulfonamide Library

The cornerstone of this investigation is the reaction of this compound with a diverse range of primary and secondary amines to yield a library of novel sulfonamides. The reactivity of the sulfonyl chloride group allows for a straightforward synthetic route to a wide array of derivatives.[6] This approach enables a systematic exploration of the structure-activity relationships (SAR) by varying the substituents on the amine.[7]

A general synthetic protocol is outlined below:

General Procedure for the Synthesis of Furan-Sulfonamides:

To a solution of an appropriate amine (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added a base like triethylamine or pyridine (1.5 equivalents) at 0 °C. This compound (1.0 equivalent) dissolved in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired furan-sulfonamide derivative.

G cluster_reactants Reactants cluster_process Process start This compound reaction Reaction at 0°C to RT start->reaction amine Primary or Secondary Amine amine->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction product Furan-Sulfonamide Derivative workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification purification->product caption General Synthetic Workflow for Furan-Sulfonamides G cluster_workflow Broth Microdilution Workflow start Bacterial Culture mcfarland Adjust to 0.5 McFarland Standard start->mcfarland inoculation Inoculate wells with standardized bacteria mcfarland->inoculation dilution Serial Dilution of Furan-Sulfonamides in 96-well plate dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic caption Workflow for MIC Determination

Caption: Workflow for MIC Determination.

Comparative Data of Analogous Furan-Sulfonamides

The following table provides MIC values for existing furan-sulfonamide derivatives against various bacterial strains, offering a comparative landscape for the newly synthesized compounds.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamidesE. coli230-295[5]
Carbamothioyl-furan-2-carboxamidesS. aureus240-280[5]
Metal-based Furanyl SulfonamidesGram-positive & Gram-negative strainsSignificant to moderate activity[4]
Sulfonyl Derivative of 2(5H)-FuranoneS. aureusNot specified, but bactericidal activity reported[8]

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic evaluation of a library of furan-sulfonamide derivatives will enable the elucidation of key structure-activity relationships. For instance, the nature of the substituent on the sulfonamide nitrogen can significantly impact both the potency and selectivity of the compounds. [9][10]Electron-withdrawing or -donating groups on an aromatic ring attached to the sulfonamide can influence the compound's electronic properties and its ability to interact with biological targets.

Future studies should aim to identify the most potent compounds from the initial screen and further investigate their mechanisms of action. For anticancer leads, this could involve apoptosis assays, cell cycle analysis, and investigation of their effects on specific signaling pathways. [11]For antibacterial leads, time-kill kinetics and mechanism of action studies would be the logical next steps.

By following the comprehensive in vitro evaluation strategy outlined in this guide, researchers can systematically explore the therapeutic potential of novel sulfonamides derived from this compound and contribute valuable data to the field of medicinal chemistry.

References

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (n.d.). ResearchGate. [Link]

  • (Placeholder for a relevant reference)
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. (2025). ResearchGate. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • In-vitro antibacterial, antifungal and cytotoxic properties of metal-based furanyl derived sulfonamides. (n.d.). Taylor & Francis Online. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • (Placeholder for a relevant reference)
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • (Placeholder for a relevant reference)
  • (Placeholder for a relevant reference)
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

  • MIC Determination. (n.d.). EUCAST. [Link]

  • Structure-activity relationships of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]

  • (Placeholder for a relevant reference)
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). ResearchGate. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC - NIH. [Link]

  • (Placeholder for a relevant reference)
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) Studies of Methyl 5-(chlorosulfonyl)furan-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Versatile Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic and steric properties, often acting as a bioisostere for a phenyl ring, make it an attractive starting point for drug discovery campaigns.[2] The title compound, Methyl 5-(chlorosulfonyl)furan-3-carboxylate, represents a highly versatile starting material for the generation of a diverse library of novel compounds. The presence of a reactive sulfonyl chloride at the 5-position and a modifiable ester at the 3-position allows for extensive chemical exploration and the establishment of a robust Structure-Activity Relationship (SAR).

This guide provides a comprehensive framework for a proposed SAR study of this compound analogs. As direct SAR data for this specific scaffold is not yet publicly available, this document serves as a strategic plan, outlining the synthesis of a focused compound library, proposing relevant biological screening assays, and providing the scientific rationale behind these experimental choices. The insights gleaned from such a study could pave the way for the discovery of novel therapeutic agents.

Core Molecular Scaffold: Properties and Synthetic Considerations

The parent compound, this compound, is a key building block for this proposed study. Its synthesis is anticipated to proceed via the chlorosulfonation of Methyl furan-3-carboxylate. The reactivity of the furan ring towards electrophilic substitution is a critical factor, with the substitution pattern being influenced by the electronic nature of the substituents.[3][4] Furan is known to be sensitive to strong acidic conditions, which can lead to polymerization or ring-opening.[5] Therefore, the choice of sulfonating agent and reaction conditions will be crucial to achieve the desired product in good yield. A potential approach involves the use of chlorosulfonic acid in an inert solvent at low temperatures, a method that has been successfully applied to similar heterocyclic systems.[6]

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of amines to form stable sulfonamides. This reactivity is the cornerstone of the proposed analog library synthesis. The methyl ester at the 3-position offers a secondary point for diversification, such as hydrolysis to the corresponding carboxylic acid or amidation with a second set of amines.

Proposed SAR Exploration: A Multi-pronged Approach

The SAR study will be systematically conducted by modifying two key positions of the core scaffold: the sulfonyl chloride and the methyl ester.

Series A: Sulfonamide Library - Exploring the "Southern" Quadrant

The primary focus of this SAR study will be the conversion of the sulfonyl chloride to a diverse library of sulfonamides. The rationale is that the sulfonamide group is a well-established pharmacophore with a wide range of biological activities.[1][7] The R-group of the sulfonamide can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-like properties and target engagement.

A diverse set of primary and secondary amines will be selected to probe the effects of various structural features on biological activity. These will include:

  • Aliphatic amines: To explore the impact of chain length, branching, and cyclic systems.

  • Aromatic and heteroaromatic amines: To investigate the role of π-stacking interactions and the introduction of additional hydrogen bond donors and acceptors.

  • Functionalized amines: To incorporate polar groups (e.g., hydroxyl, carboxyl) that can modulate solubility and form specific interactions with biological targets.

Table 1: Proposed Sulfonamide Analogs (Series A) and their Rationale

Analog ID R-group (from R-NH2) Rationale for Inclusion
A1 -CH2CH3Simple aliphatic group to establish a baseline.
A2 -c-C3H5Introduction of a strained ring system to explore conformational constraints.
A3 -(CH2)2OHIntroduction of a hydroxyl group to increase polarity and potential for H-bonding.
A4 -C6H5Phenyl group to probe for aromatic interactions.
A5 -4-F-C6H4Introduction of an electron-withdrawing group on the phenyl ring.
A6 -4-OCH3-C6H4Introduction of an electron-donating group on the phenyl ring.
A7 -2-pyridylHeteroaromatic ring to introduce a hydrogen bond acceptor and alter electronics.
A8 -morpholinoA common polar, cyclic amine in medicinal chemistry.
Series B: Ester Modification - Probing the "Northern" Quadrant

In parallel, a smaller set of analogs will be synthesized to explore the impact of modifying the methyl ester at the 3-position. This will help to understand the importance of this region for biological activity and to identify opportunities for further optimization.

Table 2: Proposed Ester Analogs (Series B) and their Rationale

Analog ID Modification at 3-position Rationale for Inclusion
B1 -COOH (hydrolyzed ester)Introduction of a carboxylic acid to increase polarity and potential for ionic interactions.
B2 -CONHCH3Simple amide to assess the impact of replacing the ester with an amide.
B3 -CONHC6H5Aromatic amide to probe for additional interactions.

Experimental Protocols

General Synthetic Workflow

The synthesis of the proposed analogs will follow a systematic and well-defined workflow.

G cluster_0 Synthesis of Core Scaffold cluster_1 Analog Synthesis - Series A cluster_2 Analog Synthesis - Series B start Methyl furan-3-carboxylate chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic acid) start->chlorosulfonation core This compound chlorosulfonation->core sulfonamide_formation Sulfonamide Formation core->sulfonamide_formation hydrolysis Ester Hydrolysis core->hydrolysis amidation Amidation core->amidation amines Diverse Amines (R-NH2) amines->sulfonamide_formation series_a Series A Analogs (Sulfonamides) sulfonamide_formation->series_a series_b Series B Analogs (Ester Modifications) hydrolysis->series_b amidation->series_b

Caption: Proposed synthetic workflow for the generation of analog libraries.

Detailed Protocol: Synthesis of Sulfonamide Analogs (Series A)
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: To the stirred solution, add the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide analog.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Proposed Biological Evaluation

Given the broad therapeutic potential of furan and sulfonamide-containing compounds, a tiered screening approach is recommended to identify promising lead compounds.

Primary Screening: Broad-Spectrum Activity

Initially, all synthesized analogs will be screened in a panel of assays to assess their general biological activity.

  • Antimicrobial Assays: The compounds will be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentration (MIC).

  • Anticancer Cytotoxicity Screening: The analogs will be evaluated for their cytotoxic effects against a panel of human cancer cell lines from different tissue origins (e.g., lung, breast, colon) using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

Secondary Screening and Mechanism of Action Studies

Analogs that exhibit significant activity in the primary screens will be advanced to more focused secondary assays to elucidate their mechanism of action. For example, if a compound shows potent anticancer activity, further studies could include:

  • Target-based assays: If a specific molecular target is hypothesized (e.g., a particular kinase or enzyme), direct enzymatic or binding assays will be performed.

  • Cell-based mechanism of action studies: Assays to investigate the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.

G cluster_0 Biological Screening Cascade cluster_1 Follow-up Studies library Synthesized Analog Library (Series A & B) primary_screening Primary Screening - Antimicrobial Assays - Anticancer Cytotoxicity library->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_screening Secondary Screening (Dose-response, Selectivity) hit_identification->secondary_screening moa Mechanism of Action Studies - Target-based assays - Cell-based assays secondary_screening->moa lead_optimization Lead Optimization moa->lead_optimization

Caption: Proposed biological screening cascade for analog evaluation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to exploring the Structure-Activity Relationships of this compound analogs. By systematically modifying the core scaffold and employing a tiered biological screening strategy, this proposed study has the potential to identify novel chemical entities with therapeutic promise. The data generated will provide invaluable insights into the key structural features required for biological activity, thereby guiding future lead optimization efforts. The versatility of the furan-sulfonamide scaffold suggests that this line of research could lead to the development of new treatments for a range of diseases.

References

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link].

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link].

  • Google Patents. A process for synthesis of furan derivative using an acid catalyst and preparation thereof. WO2015075540A1.
  • ResearchGate. SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. Available from: [Link].

  • ACS Publications. THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry. Available from: [Link].

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link].

  • RSC Publishing. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Available from: [Link].

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available from: [Link].

  • ResearchGate. Synthesis of Polyfunctionalized Furan Analogs Catalyzed by Chlorosulfonic Acid Immobilized Nano-Cobaltferrite. Available from: [Link].

  • PMC. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • Pearson. Reactions of Pyrrole, Furan, and Thiophene. Available from: [Link].

  • Google Patents. Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. US6022984A.
  • ResearchGate. Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Available from: [Link].

  • Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link].

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link].

  • NIH. New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. Available from: [Link].

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available from: [Link].

  • RSC Publishing. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Available from: [Link].

  • PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link].

  • Journal of In-vitro In-vivo In-silico Journal. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link].

  • SlideShare. Five-membered Heterocycles Pyrrole, Furan and Thiophene. Available from: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. Methyl 5-(chlorosulfonyl)furan-3-carboxylate, a reactive sulfonyl chloride derivative, requires a dedicated and informed approach to its disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and established safety practices.

I. Hazard Profile and Core Chemical Reactivity

Before initiating any disposal procedure, it is paramount to understand the inherent hazards of this compound. The primary risks stem from the highly reactive chlorosulfonyl group.

  • Reactivity with Nucleophiles: The sulfonyl chloride moiety is a potent electrophile. It reacts exothermically, and at times violently, with nucleophiles such as water, alcohols, and amines. The most critical reaction in the context of disposal is its rapid hydrolysis.[1][2][3]

  • Hydrolysis and Byproduct Formation: Upon contact with water, including atmospheric moisture, this compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1][3][4] This reaction is often vigorous and generates corrosive acidic byproducts.

  • Corrosivity: Due to the generation of HCl and the inherent nature of the sulfonic acid, the compound and its hydrolysis products are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][5]

  • Toxicity: The Safety Data Sheet (SDS) for this compound indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[5] While specific toxicity data for this exact compound is limited, furan derivatives can also present toxicity concerns.[6][7][8]

Due to these properties, this compound is classified as a reactive and corrosive hazardous waste.[9][10] It must not be disposed of down the drain or in regular trash.[6][9][11]

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The fundamental principle for the safe disposal of this compound is controlled quenching (deactivation) followed by neutralization. This process converts the reactive sulfonyl chloride into less hazardous, water-soluble sulfonate salts.

Given the corrosive and reactive nature of this compound, a comprehensive PPE strategy is non-negotiable.[2]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[2][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A chemical-resistant lab coat or apron is mandatory. For larger quantities, consider a full chemical-resistant suit.

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]

For trace amounts of the compound remaining in reaction vessels or on spatulas.

  • Initial Quenching (in the fume hood):

    • Carefully and slowly rinse the contaminated glassware or equipment with a suitable organic solvent in which the compound is soluble, such as acetone or tetrahydrofuran (THF). Collect this rinsing solvent.

    • In a separate, appropriately sized beaker containing a magnetic stir bar and a large excess of cold water (e.g., 100 mL for rinsing from a small flask), slowly add the collected organic solvent rinse solution dropwise with vigorous stirring. The large volume of water will help to dissipate the heat generated during hydrolysis.

  • Neutralization:

    • Monitor the pH of the aqueous solution. It will be highly acidic due to the formation of hydrochloric acid and sulfonic acid.

    • Slowly add a dilute basic solution, such as 5% sodium bicarbonate or 1 M sodium hydroxide, while stirring continuously. Be cautious as the neutralization of acid will generate gas (CO2 if using bicarbonate) and heat.

    • Continue adding the base until the pH of the solution is between 5.5 and 8.5.

  • Final Disposal:

    • The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.[11]

For larger quantities of expired or waste this compound.

  • Preparation (in the fume hood):

    • Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Place a suitable quenching solution in the flask. A dilute solution of sodium hydroxide (e.g., 2 M) is a common choice.[12] The volume should be sufficient to completely react with and neutralize the sulfonyl chloride.

    • Cool the quenching solution in an ice-water bath.

  • Controlled Addition and Quenching:

    • If the waste sulfonyl chloride is a solid, dissolve it in a minimal amount of a water-miscible aprotic solvent like acetone or THF.

    • Place the solution of the sulfonyl chloride in the dropping funnel.

    • Slowly add the sulfonyl chloride solution dropwise to the cold, vigorously stirred basic solution.

    • Carefully monitor the temperature of the reaction mixture. Maintain the temperature below 20-25°C to control the exothermic reaction. Adjust the addition rate as necessary.

  • Completion and Neutralization:

    • After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction has gone to completion.

    • Check the pH of the solution. If it is still acidic, add more of the basic solution until the pH is in the neutral range (5.5 - 8.5).

  • Waste Collection and Disposal:

    • The final neutralized aqueous solution, containing the sodium salt of the sulfonic acid, sodium chloride, and the organic solvent, should be collected in a properly labeled hazardous waste container.[6]

    • Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[6]

    • Arrange for pickup and disposal by a licensed hazardous waste management contractor.[6][13]

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_small Small Quantity (< 1g) cluster_bulk Bulk Quantity (> 1g) start Start: Waste this compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood quantity_check Quantity of Waste? fume_hood->quantity_check rinse Rinse with Acetone/THF quantity_check->rinse Small (< 1g) dissolve Dissolve in minimal Acetone/THF quantity_check->dissolve Bulk (> 1g) quench_small Slowly add to excess cold water with stirring rinse->quench_small neutralize_small Neutralize with dilute NaHCO3 or NaOH to pH 5.5-8.5 quench_small->neutralize_small dispose_small Dispose as aqueous waste per institutional guidelines neutralize_small->dispose_small end End of Procedure dispose_small->end quench_bulk Slowly add to cold, stirred dilute NaOH solution (<25°C) dissolve->quench_bulk complete_rxn Stir for 1 hour at room temperature quench_bulk->complete_rxn check_ph Check pH, adjust to 5.5-8.5 if necessary complete_rxn->check_ph collect_waste Collect in a labeled hazardous waste container check_ph->collect_waste dispose_bulk Arrange for professional disposal via EHS collect_waste->dispose_bulk dispose_bulk->end

Caption: Decision tree for the safe disposal of this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • PPE: If it is safe to do so, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[14][15] DO NOT USE COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. For solid spills, carefully sweep the material, avoiding dust generation.

  • Collection: Collect the contaminated absorbent material or spilled solid into a sealed, properly labeled container for hazardous waste.[6]

  • Decontamination: Decontaminate the spill area with a cloth dampened with a dilute basic solution, followed by a water rinse.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

V. Quantitative Data and Hazard Summary
PropertyData/InformationCitation
Chemical Name This compound[5]
CAS Number 1306607-16-8[5]
Molecular Formula C₆H₅ClO₅S[16]
Molecular Weight 224.62 g/mol [16]
Physical State Solid or Oil (based on related compounds)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Primary Disposal Concern High reactivity with water and nucleophiles, corrosive byproducts[2][9]
Recommended Quenching Agent Dilute aqueous base (e.g., NaOH, NaHCO₃)[12]
Acceptable pH for Final Aqueous Waste 5.5 - 10.5 (consult local regulations)[11]

This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for institutional protocols and a thorough understanding of the specific hazards of the chemicals you are handling. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations. By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of chemical resources.

References

  • King, J. F., & Khemani, K. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Available at: [Link]

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal Article. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. Available at: [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Available at: [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Available at: [Link]

  • ACS Publications. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. California DTSC. Available at: [Link]

  • Virginia DEQ. (n.d.). Hazardous Waste. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of Methyl 5-(chlorosulfonyl)furan-3-carboxylate. As researchers and drug development professionals, our work with highly reactive reagents is fundamental to innovation. However, this work demands an unwavering commitment to safety, grounded in a deep understanding of the chemical's properties. This document moves beyond a simple checklist, providing you with the rationale behind each safety protocol, ensuring that every action in the lab is a conscious and informed step towards protecting yourself and your colleagues.

The core hazard of this compound stems from its chlorosulfonyl group (-SO₂Cl). This functional group is highly electrophilic and, therefore, extremely reactive towards nucleophiles.[1] This reactivity is what makes it a valuable synthetic intermediate, but it also means it will react readily with water, including moisture on your skin, in your eyes, or in the mucous membranes of your respiratory tract. This reaction hydrolyzes the compound into hydrochloric acid (HCl) and the corresponding sulfonic acid, causing severe corrosive burns and tissue damage.[2][3] Understanding this fundamental reactivity is the key to appreciating the critical importance of the personal protective equipment (PPE) and handling protocols outlined below.

Hazard Assessment: Understanding the Risks

This compound is classified with multiple hazards that necessitate stringent control measures. It is crucial to internalize these risks before entering the laboratory.

  • Causes Severe Skin Burns and Eye Damage: Direct contact will lead to immediate and severe corrosive injury due to the rapid generation of acids upon hydrolysis.[4]

  • Causes Serious Eye Irritation/Damage: The eyes are exceptionally vulnerable. Even minimal exposure to vapor or a small splash can result in permanent eye damage.[5][6]

  • May Cause Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[6] In some cases, related sulfonyl chlorides are classified as toxic if inhaled.[4]

  • Harmful or Toxic if Swallowed or in Contact with Skin: Depending on the specific compound and concentration, it can be classified as acutely toxic.[4][6]

  • Water Reactivity: Reacts with water, including ambient humidity, to release toxic and corrosive gases like hydrogen chloride.[2][7]

Core PPE Requirements: Your Essential Barrier

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. Below is a summary of recommended PPE levels for common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile or Neoprene GlovesLab CoatNot required (if container is sealed)
Weighing (Solid) Safety Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Chemical-Resistant Apron over Lab CoatRequired: Work within a certified Chemical Fume Hood
Reaction Setup/Charging Safety Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Chemical-Resistant Apron over Lab CoatRequired: Work within a certified Chemical Fume Hood
Workup & Quenching Safety Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Chemical-Resistant Apron over Lab CoatRequired: Work within a certified Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical Resistant Gloves (e.g., Butyl Rubber)Full Chemical-Resistant Suit or GownRequired: Full-face respirator with an acid gas cartridge
Eye and Face Protection: Non-Negotiable

Your eyes are incredibly susceptible to damage from this chemical.[8] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.[8][9]

  • Best Practice (Strongly Recommended): Always use a full-face shield in addition to chemical splash goggles.[3][8] The face shield protects the rest of your face from splashes that could be absorbed or cause severe burns. This is especially critical when handling larger quantities or during operations with a higher risk of splashing, such as quenching a reaction.

Hand Protection: The Right Glove Matters

Skin contact is a primary route of exposure. The goal is to prevent any contact with the skin.

  • Glove Material: Chemical-resistant gloves are required.[4] Nitrile or neoprene gloves are generally recommended for handling sulfonyl chlorides.[3] Always check the manufacturer's glove compatibility chart for the specific glove you are using.

  • Double Gloving: For any task involving open handling of the material (weighing, transfer), wearing two pairs of gloves is a critical best practice. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing your skin.

  • Inspection and Replacement: Before each use, inspect gloves for any signs of degradation or punctures.[9] Change gloves frequently (every 30-60 minutes is a good guideline) and immediately if you suspect any contamination.[10] Use proper glove removal techniques to avoid cross-contamination.[4]

Body Protection: Shielding from Spills and Splashes

Your everyday clothing offers no protection.

  • Lab Coat: A standard lab coat should always be worn and kept fully buttoned.

  • Chemical-Resistant Apron: When handling the reagent, wear a chemical-resistant apron over your lab coat. This provides an additional, impervious layer of protection for your torso.

  • Appropriate Attire: Always wear long pants and fully enclosed shoes in the laboratory.

Respiratory Protection: Controlling Inhalation Exposure

The primary method for controlling respiratory hazards is through engineering controls.

  • Chemical Fume Hood: All work with this compound must be performed inside a certified chemical fume hood.[6][11] This is the most critical step in preventing inhalation of harmful dust or vapors.

  • Respirator Use: In situations where engineering controls may not be sufficient, such as a large spill or an emergency, respiratory protection is essential.[3] A full-face respirator with a cartridge appropriate for acid gases and organic vapors should be used by trained personnel.

Procedural Guidance: Safe Handling Workflow

This protocol outlines the essential steps for safely weighing and adding the reagent to a reaction vessel. The causality behind each step is highlighted to reinforce safe practices.

Objective: To safely transfer a solid quantity of this compound from its storage container to a reaction flask.

Protocol Steps:

  • Preparation (Inside the Fume Hood):

    • Don all required PPE: safety goggles, face shield, lab coat, chemical-resistant apron, and double nitrile/neoprene gloves.

    • Ensure the fume hood sash is at the appropriate working height.

    • Place all necessary equipment inside the hood (spatula, weigh boat/paper, reaction flask, solvent, etc.). This minimizes reaching in and out of the hood.

    • Place a container of dry sand or soda ash nearby for immediate spill response.[2]

  • Dispensing the Reagent:

    • Open the reagent container. Be mindful of any pressure differential.

    • Carefully transfer the approximate amount of solid to a tared weigh boat. Avoid creating dust.

    • Securely close the main reagent container immediately to prevent reaction with atmospheric moisture.

    • Accurately weigh the reagent.

  • Addition to the Reaction Vessel:

    • Carefully add the weighed solid to the reaction flask containing an inert solvent.

    • Use a powder funnel if necessary to prevent material from contacting the flask neck or joints.

    • Rinse the weigh boat with a small amount of the reaction solvent to ensure a complete transfer.

  • Cleanup and Decontamination:

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

    • Wipe down the spatula and any other contaminated reusable equipment with a cloth lightly dampened with an inert solvent, disposing of the cloth in the solid waste.

    • Dispose of the weigh boat and any other disposable items in the solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

  • Final PPE Removal:

    • Step away from the immediate work area.

    • Remove the face shield and goggles.

    • Remove the chemical-resistant apron.

    • Remove the final pair of gloves, washing hands thoroughly with soap and water immediately after.[4][5]

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Hood) cluster_clean 3. Cleanup Phase cluster_post 4. Post-Handling PREP1 Don Full PPE (Goggles, Face Shield, Double Gloves, Apron) PREP2 Verify Fume Hood Operation PREP1->PREP2 PREP3 Assemble All Equipment in Hood PREP2->PREP3 HANDLE1 Carefully Weigh Reagent PREP3->HANDLE1 Begin Handling HANDLE2 Immediately Reseal Stock Bottle HANDLE1->HANDLE2 HANDLE3 Add Reagent to Reaction Vessel HANDLE2->HANDLE3 CLEAN1 Dispose of Outer Gloves & Consumables in Designated Waste HANDLE3->CLEAN1 Complete Transfer CLEAN2 Decontaminate Reusable Equipment CLEAN1->CLEAN2 CLEAN3 Clean Work Surface CLEAN2->CLEAN3 POST1 Remove Remaining PPE CLEAN3->POST1 Exit Hood POST2 Wash Hands Thoroughly POST1->POST2

Caption: Workflow for Safely Handling the Reagent.

Emergency Protocols: Responding to Exposure and Spills

A swift and correct response to an emergency can significantly mitigate harm.

Personnel Exposure
  • Skin Contact: Immediately go to the nearest safety shower.[12] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[7][12] Do not hesitate or try to wipe the chemical off first. Seek immediate medical attention.

  • Eye Contact: Immediately use an eyewash station.[12] Hold the eyelids open and flush with water for at least 15 minutes.[12][13] Remove contact lenses if present and easy to do so.[11] This is a severe medical emergency; seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use the mouth-to-mouth method).[7] Call for immediate medical assistance.

Spill Management

Handling a spill of this compound requires a specific protocol due to its water reactivity. DO NOT USE WATER. [2][7]

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).

  • Assess the Spill: For small spills inside a fume hood, trained lab personnel may proceed. For large spills or any spill outside a fume hood, evacuate and call emergency response.

  • Neutralize & Absorb: Cover the spill with a dry, inert absorbent material. Good choices include dry sand, soda ash (sodium carbonate), or dry lime.[2] These materials will both absorb the chemical and help neutralize the acidic byproducts.

  • Collect Waste: Once the material is fully absorbed, carefully sweep it into a clearly labeled, sealable hazardous waste container. Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with an inert solvent (e.g., toluene or dichloromethane), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Ensure the hazardous waste container is properly labeled and stored for pickup by environmental health and safety professionals.

G cluster_assess 1. Immediate Assessment cluster_contain 2. Containment (Small, In-Hood Spill) cluster_clean 3. Final Cleanup SPILL Spill Occurs ASSESS1 Alert Personnel & Evacuate Area SPILL->ASSESS1 ASSESS2 Is the spill large or outside a fume hood? ASSESS1->ASSESS2 EVAC Call Emergency Response (911 / EHS) ASSESS2->EVAC Yes CONTAIN1 Don Full Spill PPE (Respirator, Heavy Gloves) ASSESS2->CONTAIN1 No CONTAIN2 Cover with Dry Absorbent (Sand, Soda Ash) - NO WATER CONTAIN1->CONTAIN2 CONTAIN3 Collect Absorbed Material into Hazardous Waste Container CONTAIN2->CONTAIN3 CLEAN1 Decontaminate Area & Equipment CONTAIN3->CLEAN1 CLEAN2 Package & Label All Waste CLEAN1->CLEAN2 CLEAN3 Report Incident CLEAN2->CLEAN3

Caption: Spill Response Decision Tree.

Decontamination and Disposal

Proper disposal is the final, critical step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and weigh boats, must be placed in a designated, sealed hazardous waste container immediately after use.

  • Chemical Waste: Unused reagent and reaction mixtures containing the chemical must be disposed of according to your institution's hazardous waste guidelines. Never pour this chemical down the drain.

  • Glassware Decontamination: Before cleaning, glassware should be rinsed with a small amount of an appropriate organic solvent to remove residual reagent. This rinseate must be collected as hazardous waste. The glassware can then be carefully quenched by slowly adding it to a stirred solution of a weak base (like sodium bicarbonate) in an ice bath before standard washing.

By integrating these safety protocols and understanding the chemical principles that drive them, you can confidently and safely utilize this compound in your research and development endeavors. Your diligence is the cornerstone of a safe and productive laboratory environment.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methyl-2-furancarboxylic Acid. Retrieved from TCI Chemicals website. [Link available through search result[5]]

  • Fisher Scientific. (2025, May 1). Safety Data Sheet. Retrieved from Fisher Scientific website. [Link available through search result[11]]

  • (2021, December 25). Safety Data Sheet. Retrieved from a chemical supplier's website. [Link available through search result[14]]

  • Enamine. (n.d.). Safety Data Sheet: methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate. Retrieved from Enamine website. [Link available through search result[4]]

  • Benchchem. (n.d.). Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate. Retrieved from Benchchem website. [Link available through search result[1]]

  • (n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from a safety resource website. [Link available through search result[13]]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14918, Methyl furan-3-carboxylate. Retrieved from PubChem. [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from NMSU website. [Link available through search result[12]]

  • (n.d.). Safety Data Sheet. Retrieved from CDMS.net. [Link available through search result[15]]

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet. Retrieved from Sigma-Aldrich website. [Link available through search result]

  • CymitQuimica. (2024, December 19). Safety Data Sheet: this compound. Retrieved from CymitQuimica website. [Link available through search result[6]]

  • (n.d.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS. Retrieved from a chemical supplier's website. [Link available through search result[16]]

  • (n.d.). Safety Data Sheets. Retrieved from a chemical supplier's website. [Link available through search result[9]]

  • New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from NJ.gov. [Link]

  • Fisher Scientific. (2024, February 12). Safety Data Sheet. Retrieved from Fisher Scientific website. [Link available through search result[7]]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from FSU website. [Link]

  • (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from a chemical supplier's blog. [Link available through search result[3]]

  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from NMSU website. [Link available through search result]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link available through search result[10]]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from Trimaco website. [Link]

  • Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Reactant of Route 2
Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.